molecular formula C7H12O2 B2464372 4-Methylhex-3-enoic acid CAS No. 55665-79-7

4-Methylhex-3-enoic acid

Cat. No.: B2464372
CAS No.: 55665-79-7
M. Wt: 128.171
InChI Key: VKWJULLMBKNPEC-GQCTYLIASA-N
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Description

4-Methylhex-3-enoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methylhex-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWJULLMBKNPEC-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/CC(=O)O)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55665-79-7
Record name 4-methylhex-3-enoic acid
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Foundational & Exploratory

4-Methylhex-3-enoic acid synthesis and structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-Methylhex-3-enoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and structural characterization of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into synthetic strategies and analytical validation.

Introduction: Understanding this compound

This compound is a branched-chain unsaturated fatty acid with the molecular formula C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol .[1][2][3] Its structure is characterized by a six-carbon hexanoic acid backbone, a carbon-carbon double bond at the C3 position, and a methyl group at the C4 position.[4] This arrangement allows for geometric isomerism, resulting in (E) and (Z) configurations, which significantly influence the molecule's physical properties and biological activity.[4]

Identified as an odor-active compound in natural matrices such as roasted coffee and yuzu citrus, its unique sensory properties have prompted further investigation.[5][6] Beyond its role in aroma chemistry, its structure serves as a valuable synthon for more complex molecules, and its potential for odor inhibition is also an area of interest.[1][7] This guide will focus on robust methods for its synthesis and the rigorous analytical techniques required for its unambiguous structural confirmation.

Strategic Synthesis of this compound

The synthesis of α,β-unsaturated carboxylic acids like this compound can be approached through several classic and modern organic chemistry reactions. The choice of pathway is often dictated by factors such as desired stereoselectivity (E/Z isomerism), starting material availability, scalability, and reaction efficiency. Here, we explore two primary, reliable synthetic routes: the Wittig Reaction and the Reformatsky Reaction.

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for forming alkenes from carbonyl compounds and phosphonium ylides.[8] For synthesizing α,β-unsaturated esters (which are readily hydrolyzed to the target carboxylic acid), a stabilized ylide is typically employed, which generally favors the formation of the (E)-alkene isomer.[8][9]

Causality of Experimental Design: This pathway is chosen for its high reliability and predictable stereochemical outcome with stabilized ylides. The reaction proceeds through a phosphonium ylide intermediate, which attacks an aldehyde (butanal in this case) to form a new carbon-carbon double bond with excellent control. The subsequent hydrolysis is a standard and high-yielding transformation.

Wittig Reaction Pathway reagent1 Ethyl bromoacetate + PPh₃ ylide Phosphonium Ylide (Wittig Reagent) reagent1->ylide Formation intermediate Ethyl (E)-4-methylhex-3-enoate ylide->intermediate reagent2 Butanal reagent2->intermediate Wittig Reaction base Base (e.g., NaH) base->ylide product This compound intermediate->product Saponification hydrolysis Acid/Base Hydrolysis hydrolysis->product

Caption: Wittig reaction workflow for this compound synthesis.

Experimental Protocol: Wittig Olefination

  • Step 1: Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), triphenylphosphine (1.1 eq) is dissolved in anhydrous toluene. Ethyl bromoacetate (1.0 eq) is added dropwise, and the mixture is stirred at reflux for 4-6 hours to form the phosphonium salt. After cooling, the salt is filtered, washed with cold diethyl ether, and dried under vacuum.

  • Step 2: Wittig Reaction: The prepared phosphonium salt (1.0 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise. The mixture is stirred for 1 hour at room temperature until the characteristic orange-red color of the ylide appears. The flask is re-cooled to 0 °C, and butanal (1.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

  • Step 3: Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product, ethyl 4-methylhex-3-enoate, is purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 4: Hydrolysis: The purified ester is dissolved in a mixture of ethanol and 10% aqueous NaOH solution. The mixture is heated at reflux for 2-4 hours. After cooling, the ethanol is removed in vacuo. The remaining aqueous solution is washed with ether, then acidified to pH ~2 with cold 2M HCl. The precipitated this compound is extracted with dichloromethane (3x), dried over Na₂SO₄, and the solvent is evaporated to yield the final product.

Synthesis via the Reformatsky Reaction

The Reformatsky reaction provides a robust method for synthesizing β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[10] The resulting β-hydroxy ester can then be dehydrated to yield the target α,β-unsaturated product.

Causality of Experimental Design: This method is advantageous because the organozinc reagent (Reformatsky enolate) is less reactive than Grignard reagents or organolithiums, preventing unwanted side reactions with the ester functionality.[10][11] The reaction reliably forms a new carbon-carbon bond at the α-position of the ester. Subsequent acid-catalyzed dehydration drives the formation of the thermodynamically stable conjugated double bond.

Experimental Protocol: Reformatsky Reaction

  • Step 1: Activation of Zinc: Zinc dust (2.0 eq) is placed in a flask under an inert atmosphere and activated by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color disappears.

  • Step 2: Reformatsky Reaction: A solution of butanal (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise to the activated zinc suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • Step 3: Hydrolysis and Work-up: The mixture is cooled to room temperature and quenched by pouring it into a cold, saturated aqueous solution of NH₄Cl. The product is extracted with diethyl ether (3x). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

  • Step 4: Dehydration and Saponification: The crude β-hydroxy ester is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid (p-TSA). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion (monitored by TLC), the reaction is cooled, washed with saturated NaHCO₃ solution, and dried. The resulting crude unsaturated ester is then hydrolyzed as described in Step 4 of the Wittig protocol to yield this compound.

Structural Analysis and Characterization

Unambiguous confirmation of the synthesized molecule's structure is critical. A multi-technique approach involving Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a self-validating system for characterization.

Analytical Workflow cluster_spectroscopy Spectroscopic Analysis ir FT-IR (Functional Groups) confirmation Structural Confirmation ir->confirmation nmr NMR (¹H & ¹³C) (Carbon-Hydrogen Framework) nmr->confirmation ms Mass Spec (GC-MS) (Molecular Weight & Fragmentation) ms->confirmation synthesis Synthesized Product (Crude) purification Purification (Column Chromatography) synthesis->purification pure_product Pure this compound purification->pure_product pure_product->ir Analysis pure_product->nmr Analysis pure_product->ms Analysis

Caption: Standard workflow for the purification and structural analysis of the synthesized product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum is dominated by features characteristic of an unsaturated carboxylic acid.

Data Interpretation:

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[12][13]

  • C=O Stretch: A strong, sharp absorption band should appear between 1700–1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[1][14] Conjugation with the C=C double bond may shift this peak to the lower end of the range.[13]

  • C=C Stretch: An absorption of weak to medium intensity is expected around 1630-1640 cm⁻¹, indicative of the alkene double bond.[1][4]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C=O (Carboxylic Acid)1700 - 1730Strong
C=C (Alkene)1630 - 1640Medium-Weak
C-O (Carboxylic Acid)1250 - 1300Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their connectivity.

  • Carboxyl Proton (-COOH): A characteristic singlet appearing far downfield, typically around 12 ppm, which is often broad.[13][14] This peak disappears upon shaking the sample with D₂O.

  • Olefinic Proton (=CH-): A multiplet (likely a triplet) around 5.3-5.7 ppm.

  • Allylic Protons (-CH₂-COOH): A doublet around 3.1 ppm.

  • Other Aliphatic Protons: Signals for the ethyl group (-CH₂-CH₃) and the vinyl methyl group (=C-CH₃) will appear in the upfield region (1.0-2.2 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments.

  • Carbonyl Carbon (-COOH): A signal in the downfield region of 165-185 ppm.[13][14]

  • Olefinic Carbons (-C=C-): Two signals between 115-140 ppm.

  • Aliphatic Carbons: Signals for the remaining sp³ hybridized carbons will appear in the upfield region (10-40 ppm).

Assignment (¹H NMR) Predicted Chemical Shift (δ, ppm) Multiplicity Assignment (¹³C NMR) Predicted Chemical Shift (δ, ppm)
-COOH~12.0singlet (broad)C1 (-COOH)~175-180
C3-H~5.4tripletC4 (=C(CH₃)-)~140
C2-H₂~3.1doubletC3 (=CH-)~120
C5-H₂~2.1quintetC2 (-CH₂-)~35
C4-CH₃~1.7singletC5 (-CH₂-)~29
C6-H₃~1.0tripletC4-CH₃~23
C6 (-CH₃)~13

Note: Predicted shifts are estimates and may vary based on solvent and stereoisomer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound (MW: 128.17), Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical method.[5]

Data Interpretation:

  • Molecular Ion Peak [M]⁺: A peak at m/z = 128 corresponding to the intact molecule.[1]

  • Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of water and the carboxyl group.

    • [M - H₂O]⁺: A fragment at m/z = 110 resulting from dehydration.[1]

    • [M - COOH]⁺: A fragment corresponding to the loss of the carboxylic acid group.

    • Decarboxylation [M - CO₂]⁺: A fragment at m/z = 86.[1]

m/z Value Proposed Fragment Loss Mechanism
128[C₇H₁₂O₂]⁺Molecular Ion
110[C₇H₁₀O]⁺Dehydration (Loss of H₂O)
86[C₅H₁₀O]⁺Decarboxylation (Loss of CO₂)
69[C₄H₅O]⁺ or [C₅H₉]⁺Further Fragmentation

Physicochemical Data Summary

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

Property Value Source
Molecular Formula C₇H₁₂O₂[2][3]
Molecular Weight 128.17 g/mol [2][3]
CAS Number 55665-79-7 ((E)-isomer)[2][4]
Appearance Colorless liquid at room temperature[1]
Boiling Point 118 °C at 12 Torr[1][4]
Density ~0.964 g/cm³[1]
LogP (Octanol/Water) ~1.82[1][4]
Polar Surface Area 37.3 Ų[1][3]

Conclusion

This technical guide has outlined robust and reliable methodologies for the synthesis of this compound via the Wittig and Reformatsky reactions. The rationale behind each synthetic strategy was explained, followed by detailed, actionable protocols. Furthermore, a comprehensive analytical workflow was presented, detailing the use of IR, NMR, and MS to achieve unambiguous structural verification. The provided data tables and workflow diagrams serve as practical tools for researchers in the fields of organic synthesis, analytical chemistry, and drug development, ensuring both successful synthesis and rigorous quality control of this versatile molecule.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-methylhex-3-enoic acid (C₇H₁₂O₂; MW: 128.17 g/mol ), a branched-chain unsaturated fatty acid.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide moves beyond a simple presentation of data, delving into the causal relationships between the molecular structure of this compound and its spectral features. Detailed experimental protocols are provided, alongside predictive analyses to facilitate the identification and characterization of this molecule in a laboratory setting.

Introduction: The Significance of this compound

This compound is a notable member of the unsaturated branched-chain fatty acids.[2] Its structure, featuring a methyl group at the fourth carbon and a double bond at the third position, imparts unique chemical and physical properties.[2] This compound has been identified in natural sources, contributing to the aroma of substances like yuzu and roasted coffee.[2] Beyond its sensory characteristics, its applications are found in the food and fragrance industries as a flavoring agent and as a chemical intermediate for the synthesis of more complex organic molecules.[3] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, quality control, and for studying its role in various chemical and biological systems.

This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the more stable (E)-isomer of this compound.

Molecular Structure and Spectroscopic Overview

The IUPAC name for the primary isomer of this compound is (E)-4-methylhex-3-enoic acid.[1] A clear understanding of its structure is the foundation for interpreting its spectroscopic data.

Diagram 1: Molecular Structure of (E)-4-Methylhex-3-enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (E)-4-methylhex-3-enoic acid is predicted to show six distinct signals, each corresponding to a unique proton environment.

Table 1: Predicted ¹H NMR Data for (E)-4-Methylhex-3-enoic Acid (in CDCl₃)

SignalProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a-COOH10.0 - 12.0broad singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[4]
bH-35.30 - 5.60triplet (t)1HThis vinylic proton is coupled to the two adjacent protons on C-2. Its chemical shift is typical for protons on a trisubstituted double bond.[5]
cH-23.10 - 3.30doublet (d)2HThese protons are alpha to the carbonyl group, which is deshielding. They are coupled to the single proton on C-3.
dH-52.00 - 2.20quartet (q)2HThese allylic protons are coupled to the three protons of the C-6 methyl group.
eC4-CH₃1.60 - 1.80singlet (s)3HThis methyl group is attached to the double bond and has no adjacent protons to couple with.
fH-60.90 - 1.10triplet (t)3HThis terminal methyl group is coupled to the two protons on C-5.
¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum is expected to show all seven carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Data for (E)-4-Methylhex-3-enoic Acid (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (-COOH)175 - 185The carbonyl carbon of a carboxylic acid is significantly deshielded.[6][7]
C-4 (=C<)135 - 145The quaternary carbon of the alkene is deshielded due to its position in the double bond and substitution.[6]
C-3 (=CH-)115 - 125The tertiary carbon of the alkene appears upfield relative to the more substituted C-4.[7]
C-2 (-CH₂-)35 - 45This carbon is alpha to the carbonyl group, resulting in a downfield shift compared to a standard alkane.
C-5 (-CH₂-)25 - 35This allylic carbon is slightly deshielded by the adjacent double bond.
C-7 (C4-CH₃)15 - 25The methyl group attached to the double bond.
C-6 (-CH₃)10 - 15The terminal methyl group of the ethyl substituent.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time (AQ): ~3 seconds.

    • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration of all signals, especially the potentially slowly relaxing carboxylic acid proton.[8]

    • Number of Scans (NS): 8 to 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 to 2048 scans, as ¹³C has a low natural abundance.

Diagram 2: NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL CDCl3 + TMS prep1->prep2 acq_h1 ¹H NMR (NS=16, D1=5s) prep2->acq_h1 acq_c13 ¹³C NMR (NS=1024, D1=2s) prep2->acq_c13 proc1 Fourier Transform acq_h1->proc1 acq_c13->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (¹H) Peak Picking (¹³C) proc3->proc4

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the carboxylic acid and the carbon-carbon double bond will give rise to characteristic, strong absorptions.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensityCharacteristics
2500 - 3300O-H stretch (carboxylic acid dimer)Strong, BroadThis very broad band is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretches.[1][9]
2970 - 2850C-H stretch (sp³ carbons)MediumSharp peaks superimposed on the broad O-H band.
~3030C-H stretch (sp² carbon)Weak to MediumAbsorption from the vinylic C-H bond.
1690 - 1710C=O stretchStrong, SharpThe carbonyl stretch is very intense. Conjugation with the C=C double bond lowers the frequency from a typical saturated acid (~1710-1725 cm⁻¹).[10]
~1640C=C stretchMediumAbsorption for the trisubstituted double bond.
1210 - 1320C-O stretchStrongAssociated with the carboxylic acid group.[1]
~965=C-H bend (out-of-plane)MediumFor the (E)-isomer, this bending vibration is expected.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed.[3]

  • Method: Attenuated Total Reflectance (ATR) is a suitable and simple method.

  • Procedure:

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR unit.

    • Place a single drop of the neat this compound onto the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Fragmentation Pattern

The mass spectrum of the (Z)-isomer of this compound is available and serves as an excellent proxy for the (E)-isomer, as their fragmentation patterns are expected to be very similar.[11][12]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight will be observed at m/z = 128.

  • Key Fragmentations:

    • McLafferty Rearrangement: While not a classic McLafferty, a rearrangement involving the carboxylic acid group can lead to the loss of a neutral molecule, though this may be less favored than other pathways.

    • Alpha-Cleavage: Cleavage of the bond between C-2 and C-3 is likely, leading to fragments from the loss of the ethyl-vinyl group.

    • Allylic Cleavage: Cleavage of the C5-C6 bond is favorable due to the formation of a stable allylic cation. This would result in the loss of a methyl radical (CH₃•), leading to a fragment at m/z = 113.

    • Loss of Ethyl Group: Cleavage of the C4-C5 bond can result in the loss of an ethyl radical (C₂H₅•), giving a fragment at m/z = 99.

    • Loss of Carboxyl Group: Loss of the carboxyl group as •COOH (45 Da) or CO₂ (44 Da) after rearrangement can also occur.

Diagram 3: Proposed Mass Spectrometry Fragmentation of this compound

Fragmentation_Pathway mol This compound [C₇H₁₂O₂]⁺˙ m/z = 128 frag1 [M - CH₃]⁺ m/z = 113 mol->frag1 - •CH₃ (Allylic Cleavage) frag2 [M - C₂H₅]⁺ m/z = 99 mol->frag2 - •C₂H₅ frag3 [M - COOH]⁺ m/z = 83 mol->frag3 - •COOH

Experimental Protocol for GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Conclusion

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy detail the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carboxylic acid and alkene functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust reference for any scientist or researcher working with this compound, ensuring its accurate and efficient characterization.

References

Biological activity and potential applications of 4-Methylhex-3-enoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methylhex-3-enoic Acid: Biological Activity and Potential Applications

Authored by: A Senior Application Scientist

Foreword: Unraveling a Niche Molecule

In the vast landscape of fatty acids, branched-chain fatty acids (BCFAs) represent a compelling, albeit underexplored, frontier.[1][2] This guide focuses on a specific member of this class: this compound. While extensive research has illuminated the roles of common saturated and unsaturated fatty acids, the unique structural attributes of molecules like this compound—possessing both methyl branching and unsaturation—suggest novel biological interactions and functionalities.[3] This document synthesizes the current understanding of its chemical nature, biological significance, and emerging applications, providing researchers and drug development professionals with a foundational resource to guide future investigations. We will delve into not just what is known, but how it is known, explaining the causality behind the scientific methodologies and framing the potential of this molecule within the context of its broader chemical family.

Section 1: Core Molecular Profile

This compound is a branched-chain unsaturated fatty acid. Its structure, featuring a C6 carbon backbone, a methyl group at the fourth carbon, and a double bond at the third position, imparts distinct physicochemical properties that differentiate it from its straight-chain and saturated analogs.[4][5]

Chemical and Structural Identity

The molecule's geometry is critical to its function. The double bond at the C3 position allows for geometric isomerism, resulting in (E)- and (Z)- configurations, with the (E)-isomer being the more commonly cited form in the literature.[5] This seemingly minor structural difference can have profound impacts on the molecule's binding affinity to biological receptors and enzymes.

Table 1: Physicochemical and Structural Identifiers of (E)-4-Methylhex-3-enoic Acid

PropertyValueSource
IUPAC Name (E)-4-methylhex-3-enoic acid[4][6]
CAS Number 55665-79-7[4][6]
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4][7]
SMILES CC/C(=C/CC(=O)O)/C[4]
Boiling Point 118°C (at 12 Torr)[4][5]
LogP (Partition Coeff.) 1.8[7]

Section 2: Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several routes, each with distinct advantages concerning yield, stereoselectivity, and environmental impact. The choice of a synthetic pathway is dictated by the desired outcome, such as high purity for pharmacological studies or large-scale, cost-effective production for industrial applications.

Key Synthetic Pathways
  • Aldol Condensation: A classic carbon-carbon bond-forming reaction, this method typically uses butanal and acetaldehyde as starting materials.[4] The reaction proceeds via a β-hydroxy aldehyde intermediate, which is subsequently dehydrated. The critical challenge in this pathway is controlling the stereochemistry of the double bond, where the choice of base and reaction temperature heavily influences the final E/Z ratio.[4]

  • Stereoselective Catalytic Hydrogenation: For applications requiring high stereochemical purity, this route is superior. It involves the palladium-catalyzed hydrogenation of a 4-methylhexa-2,3-dienoic acid precursor.[4] The steric hindrance from the methyl group directs the hydrogen addition, leading to high yields of the desired cis-isomer. Utilizing chiral palladium catalysts can achieve an enantiomeric excess of up to 92%, a crucial factor for pharmaceutical development where single isomers are often required.[4]

  • Solvent-Free Mechanochemical Synthesis: A green chemistry approach that avoids organic solvents. This method uses ball milling to induce a nucleophilic substitution between potassium acetate and an appropriate allylic bromide.[4] A subsequent thermal dehydration step completes the synthesis with a reported overall yield of 78%.[4] This pathway is notable for its reduced waste generation and energy efficiency, making it attractive for scalable, environmentally conscious manufacturing.[4]

Experimental Protocol: Stereoselective Hydrogenation

This protocol describes a lab-scale synthesis of (Z)-4-methylhex-3-enoic acid, prioritizing stereochemical control.

Objective: To synthesize (Z)-4-methylhex-3-enoic acid with high isomeric purity.

Materials:

  • 4-methylhexa-2,3-dienoic acid (precursor)

  • Palladium on carbon (Pd/C, 5% w/w) catalyst

  • Ethyl acetate (ACS grade)

  • Hydrogen gas (H₂)

  • Deuterium gas (D₂) for mechanistic studies (optional)

  • Argon gas (Ar)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Hydrogenation reactor/autoclave

Methodology:

  • Reactor Preparation: A 250 mL hydrogenation flask is charged with 4-methylhexa-2,3-dienoic acid (10 mmol) and 5% Pd/C catalyst (0.1 g).

  • Inert Atmosphere: The flask is connected to a Schlenk line, and the atmosphere is replaced with argon by three cycles of vacuum/argon backfill. This is a critical step to prevent side reactions with atmospheric oxygen.

  • Solvent Addition: Anhydrous ethyl acetate (100 mL) is added via cannula under a positive pressure of argon.

  • Hydrogenation: The argon atmosphere is replaced with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature (25°C).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots. The rationale for this is to ensure the reaction goes to completion without over-reduction of the target double bond.

  • Catalyst Removal: Upon completion, the hydrogen atmosphere is replaced with argon. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with additional ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The crude product is then purified by column chromatography on silica gel to yield the pure (Z)-4-methylhex-3-enoic acid.

  • Characterization: The final product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_analysis Final Analysis Precursor Precursor & Catalyst Loading Inert Establish Inert Atmosphere (Argon) Precursor->Inert Solvent Add Anhydrous Solvent Inert->Solvent Hydrogenation Introduce H₂ & Stir Solvent->Hydrogenation Monitor Monitor Reaction (TLC/GC) Hydrogenation->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Evaporate Solvent Evaporation Filter->Evaporate Purify Column Chromatography Evaporate->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Purity Purity Assessment (HPLC/GC) Characterize->Purity

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Biological Activity and Mechanisms

While specific, in-depth studies on this compound are still emerging, a significant body of research on the broader class of BCFAs provides a strong framework for understanding its likely biological roles.[8] Evidence suggests that BCFAs are not merely metabolic intermediates but are bioactive lipids with potent anti-inflammatory and metabolic-modulating properties.[2][9]

Anti-Inflammatory Effects via NF-κB Modulation

A key mechanism by which BCFAs exert their anti-inflammatory effects is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS) from Gram-negative bacteria, TLR4 initiates a cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory cytokines. BCFAs have been shown to dampen this response, effectively reducing the inflammatory output.[1]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription BCFA This compound (as BCFA) BCFA->TLR4 Inhibits Signal

Caption: BCFA-mediated inhibition of the LPS-induced NF-κB signaling pathway.

Potential Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for investigation as a natural preservative or therapeutic agent.[4] To validate this, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is required. The broth microdilution method is a gold-standard technique for this purpose.

3.2.1. Experimental Protocol: MIC Determination by Broth Microdilution

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific microorganism.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only) and vehicle control (broth + solvent)

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Standardization is crucial for reproducibility.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution across 10 wells using the sterile broth. This creates a concentration gradient.

  • Inoculation: Add the prepared microbial inoculum to each well containing the test compound.

  • Controls:

    • Positive Control: A well with inoculum and a known antibiotic.

    • Negative Control: A well with sterile broth only (no inoculum).

    • Vehicle Control: A well with inoculum and the solvent used to dissolve the test compound, to ensure the solvent has no antimicrobial activity at that concentration.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance at 600 nm with a plate reader.

Olfactory Activity: A Role in Aroma and Scent

Beyond internal metabolic and signaling roles, this compound has been identified as a potent odor-active compound in various natural sources.[3] It is a key contributor to the aroma profile of roasted Arabica coffee, where it imparts a "sweaty" note.[10] Its formation in coffee is a result of the Maillard reaction between the amino acid L-isoleucine and various sugars during the roasting process.[10] This interaction with olfactory receptors is a distinct form of biological activity and underpins its application in the food and fragrance industries.

Section 4: Potential and Current Applications

The unique chemical and biological properties of this compound open up several avenues for its application.

  • Food and Fragrance: Its distinct odor profile makes it a valuable flavoring agent and fragrance component.[4] Understanding its formation pathways, such as the Maillard reaction, allows food scientists to modulate its concentration to achieve desired aroma profiles in processed foods.[10]

  • Cosmetics and Personal Care: The potential antimicrobial properties make it a candidate for use as a natural preservative in cosmetic formulations.[4] Furthermore, related compounds are involved in human axillary odor, suggesting its potential use in deodorants or products aimed at odor inhibition.[3][11]

  • Pharmaceutical Research: As a member of the bioactive BCFA class, it warrants investigation for its anti-inflammatory and metabolic-modulating effects.[1][8] Its structure could serve as a scaffold for the development of novel therapeutics targeting inflammatory or metabolic diseases.

  • Synthetic Chemistry: It serves as a versatile chemical intermediate or building block for the synthesis of more complex organic molecules.[4]

Section 5: Future Research Directions

The field is ripe for further exploration. While the activities of the broader BCFA class provide a strong hypothesis-driven framework, dedicated research on this compound is necessary.

  • Quantitative Biological Studies: There is a critical need for quantitative data. Determining the MIC values against a broad panel of pathogenic microbes and measuring the IC₅₀ values in various inflammatory and metabolic cell-based assays would be a crucial first step.

  • Mechanism of Action: Elucidating the specific molecular targets is paramount. Does it directly bind to TLR4, or does it modulate downstream components of the NF-κB pathway? What are its effects on key enzymes in lipid metabolism?

  • In Vivo Efficacy: Moving from in vitro assays to animal models of inflammation, metabolic disease, and infection is essential to validate its therapeutic potential.

  • Bioavailability and Toxicology: For any application involving human contact or consumption, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and toxicology are required.

References

Stereoisomers and enantioselective synthesis of 4-Methylhex-3-enoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers and Stereoselective Synthesis of 4-Methylhex-3-enoic Acid

Executive Summary

This compound (C₇H₁₂O₂) is a branched-chain unsaturated fatty acid whose structural complexity presents unique challenges and opportunities in synthetic organic chemistry.[1] While the molecule itself is achiral, it possesses a crucial element of stereoisomerism in the form of geometric (E/Z) isomers originating from its C3=C4 double bond.[1][2] Control over this geometry is a key objective in its synthesis. Furthermore, the principles of enantioselective synthesis are highly relevant in this context, not for the direct production of enantiomers of the title acid, but for the stereocontrolled synthesis of its chiral precursors and derivatives, which are valuable building blocks in the development of pharmaceuticals and other fine chemicals.

This technical guide provides a comprehensive analysis of the stereochemical landscape of this compound. It delves into the fundamental principles of its E/Z isomerism and explores advanced, field-proven strategies for stereoselective synthesis. We will examine methodologies ranging from catalytic hydrogenation of chiral allene precursors and chiral auxiliary-mediated approaches to modern organocatalytic and enzymatic methods. Each section is designed to provide not just procedural steps but also the underlying mechanistic rationale, empowering researchers and drug development professionals to make informed decisions in their synthetic designs.

Section 1: Stereochemical Analysis of this compound

Molecular Structure and Nomenclature

This compound is a carboxylic acid with a seven-carbon backbone.[1] Its defining features are a carbon-carbon double bond between the C3 and C4 positions and a methyl group at the C4 position. These features give rise to its stereochemical properties.

  • Molecular Formula: C₇H₁₂O₂

  • Molecular Weight: Approx. 128.17 g/mol [1][2]

  • CAS Number: 55665-79-7 (for the mixture or unspecified isomer)[2][3]

Geometric Isomerism: The (E) and (Z) Configurations

The restricted rotation around the C3=C4 double bond results in two possible geometric isomers: (E)-4-methylhex-3-enoic acid and (Z)-4-methylhex-3-enoic acid. The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]

CIP Priority Assignment:

  • At Carbon 3 (C3):

    • The attached groups are a hydrogen atom (-H) and a carboxymethyl group (-CH₂COOH).

    • The carboxymethyl group has a higher priority than the hydrogen atom.

  • At Carbon 4 (C4):

    • The attached groups are a methyl group (-CH₃) and an ethyl group (-CH₂CH₃).

    • The ethyl group has a higher priority than the methyl group.

Isomer Determination:

  • (E)-isomer (entgegen - opposite): The higher-priority groups (-CH₂COOH at C3 and -CH₂CH₃ at C4) are on opposite sides of the double bond. The IUPAC name for this isomer is (E)-4-methylhex-3-enoic acid.[1][2]

  • (Z)-isomer (zusammen - together): The higher-priority groups are on the same side of the double bond. The IUPAC name is (Z)-4-methylhex-3-enoic acid.[6][7][8]

G cluster_E (E)-4-methylhex-3-enoic acid cluster_Z (Z)-4-methylhex-3-enoic acid e_c3 C e_c4 C e_c3->e_c4 e_h H e_c3->e_h e_cooh CH₂COOH e_c3->e_cooh e_ch3 CH₃ e_c4->e_ch3 e_ethyl CH₂CH₃ e_c4->e_ethyl z_c3 C z_c4 C z_c3->z_c4 z_h H z_c3->z_h z_cooh CH₂COOH z_c3->z_cooh z_ch3 CH₃ z_c4->z_ch3 z_ethyl CH₂CH₃ z_c4->z_ethyl

Caption: E/Z isomers of this compound.

Chirality Considerations: An Achiral Molecule

A critical point of analysis is that this compound, in either its (E) or (Z) form, is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups) or any other element of chirality such as axial or planar chirality. Therefore, it does not have enantiomers and cannot be optically active.

The discussion of enantioselective synthesis in the context of this molecule refers to sophisticated strategies that produce enantiomerically enriched (chiral) precursors, which are then converted to the target acid, or to the synthesis of chiral derivatives. These methods are paramount when the molecular framework of this compound is to be incorporated into a larger, chiral molecule like a drug or natural product.

Section 2: Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers requires precise control over reaction pathways. This section details several advanced methods for achieving high stereoselectivity.

Catalytic Hydrogenation of Chiral Allenic Precursors

One of the most elegant strategies involves the stereoselective hydrogenation of a chiral allene. Allenes of the type R₁R₂C=C=CR₃R₄ can exhibit axial chirality. This approach transfers the point chirality from the allene precursor to the final product's geometry.

Causality and Principle: The synthesis leverages the axial chirality of 4-methylhexa-2,3-dienoic acid. By preparing this precursor in an enantiomerically enriched form, a subsequent palladium-catalyzed hydrogenation can proceed with high stereoselectivity. The steric bulk of the methyl group on the allene directs the geometry of adsorption onto the catalyst surface, leading to a selective cis-hydrogenation and controlling the final double bond geometry.[1] Using a chiral palladium catalyst can achieve high enantiomeric excess directly.[1]

G start Chiral Allenic Acid Precursor (4-methylhexa-2,3-dienoic acid) catalyst Chiral Palladium Catalyst + H₂ start->catalyst Asymmetric Hydrogenation product (Z)-4-Methylhex-3-enoic Acid (Enantiomerically Enriched Precursor) catalyst->product Selective cis-addition

Caption: Workflow for asymmetric hydrogenation.

Generalized Experimental Protocol:

  • Precursor Synthesis: Synthesize 4-methylhexa-2,3-dienoic acid using an appropriate method (e.g., from a propargyl alcohol derivative).

  • Asymmetric Hydrogenation: In an inert atmosphere, dissolve the allenic acid in a suitable solvent (e.g., ethyl acetate, THF).

  • Catalyst Addition: Add a chiral palladium catalyst (e.g., Pd on a chiral support).

  • Reaction: Pressurize the reaction vessel with hydrogen gas (H₂) and stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).

  • Workup and Purification: Filter the catalyst, remove the solvent under reduced pressure, and purify the resulting (Z)-4-methylhex-3-enoic acid via column chromatography.

Parameter Reported Value Reference
Enantiomeric Excess (ee)Up to 92%[1]
Predominant Isomer(Z) / cis[1]
Chiral Auxiliary-Mediated Synthesis

This classical and reliable method involves temporarily attaching a chiral molecule (an auxiliary) to an achiral substrate. The auxiliary sterically directs subsequent reactions, leading to a high degree of diastereoselectivity. After the key stereocenter is set, the auxiliary is cleaved and can often be recycled.[9][10][11]

Causality and Principle: For synthesizing chiral acids, Evans oxazolidinone auxiliaries are exceptionally effective. The auxiliary is first acylated with a precursor acid. The resulting imide is then enolized, and the bulky group on the auxiliary effectively blocks one face of the enolate. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, creating the new stereocenter with high predictability.

G cluster_main Chiral Auxiliary Workflow start 1. Attach Auxiliary (e.g., Evans Oxazolidinone) to Pro-chiral Substrate step2 2. Diastereoselective Reaction (e.g., Alkylation) Enolate attacks from unhindered face start->step2 Steric Guidance step3 3. Cleave Auxiliary (e.g., LiOH/H₂O₂) Releases chiral product step2->step3 High d.r. product Enantiomerically Pure Carboxylic Acid Derivative step3->product recycle Recovered Chiral Auxiliary step3->recycle Recycle

Caption: Chiral auxiliary-mediated synthesis workflow.

Generalized Experimental Protocol (Alkylation):

  • Auxiliary Attachment: Acylate a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide (e.g., butanoyl chloride) to form the N-acyl oxazolidinone.

  • Enolate Formation: Cool the solution (typically in THF) to -78 °C and add a strong base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate.

  • Diastereoselective Alkylation: Add the electrophile (e.g., an allyl bromide) to the enolate solution. The steric bulk of the auxiliary directs the alkylation to one face, yielding the product with high diastereoselectivity.

  • Auxiliary Cleavage: Cleave the auxiliary using standard conditions (e.g., lithium hydroxide and hydrogen peroxide) to release the enantiomerically enriched carboxylic acid.

  • Purification: Purify the final product and the recovered auxiliary by chromatography.

Asymmetric Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for often toxic or expensive metal catalysts.[12] For α,β-unsaturated compounds, dual-catalytic systems combining organocatalysis and photocatalysis have emerged as a powerful tool.

Causality and Principle: A prominent example involves a dual catalytic system with a MacMillan-type catalyst (a chiral imidazolidinone) and a photosensitizer.[1] The aldehyde substrate first reacts with the chiral secondary amine catalyst to form a chiral enamine intermediate. This enamine is a key nucleophile. Concurrently, visible light excites the photosensitizer, which facilitates a single-electron transfer to generate a radical species. The chiral enamine then attacks this radical with high facial selectivity, dictated by the steric environment of the catalyst, before the final product is released and the catalyst is regenerated.[1]

G cluster_cycle Dual Organo-Photoredox Catalysis catalyst Chiral Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde coupling Radical Coupling enamine->coupling Facial Selectivity release Hydrolysis coupling->release release->catalyst Catalyst Regeneration product_out Enantioenriched Product release->product_out photocat [Fe] Photosensitizer radical Radical Generation photocat->radical Visible Light (hν) radical->coupling + Radical Substrate

Caption: Organo-photoredox dual catalytic cycle.

Parameter Reported Value Reference
Enantiomeric Excess (ee)>90%[1]
Catalyst SystemMacMillan Catalyst + [Fe(bpy)₃]Br₂[1]

Section 3: Summary and Future Outlook

The synthesis of this compound provides an excellent case study in the application of modern stereoselective chemistry. While the molecule itself is achiral, mastering the synthesis of its (E) and (Z) isomers is a fundamental requirement. The true challenge and opportunity lie in the enantioselective synthesis of its chiral precursors and derivatives, which are of significant interest to the pharmaceutical and fine chemical industries.

Comparison of Strategies:

  • Catalytic Hydrogenation: Offers high efficiency and selectivity, particularly for the (Z)-isomer, but is dependent on the availability of the chiral allene precursor.

  • Chiral Auxiliaries: A robust and predictable method that provides high enantiopurity. However, it is stoichiometric, which can be a drawback in terms of atom economy and cost on an industrial scale.

  • Organocatalysis: Represents a cutting-edge approach that offers high enantioselectivity under mild, metal-free conditions. Its scalability and the development of new, more efficient catalyst systems are areas of active research.

Future research will likely focus on developing more atom-economical and scalable catalytic asymmetric methods. The exploration of biocatalytic routes, using enzymes to perform highly specific transformations, also holds immense promise for producing these valuable molecules in a sustainable and efficient manner.

References

A Technical Guide to the Thermal Stability and Degradation of 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-Methylhex-3-enoic acid. As a branched-chain unsaturated fatty acid, its stability under thermal stress is a critical parameter in pharmaceutical development, fragrance formulation, and fine chemical synthesis. This document outlines the theoretical degradation mechanisms based on its chemical structure, provides detailed experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and describes methods for the identification of degradation products via Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to ensure methodological robustness. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to anticipate, analyze, and mitigate the thermal degradation of this compound and structurally related compounds.

Introduction: The Significance of Thermal Stability

This compound (C₇H₁₂O₂) is a branched-chain unsaturated carboxylic acid with documented presence in various natural sources, contributing to their characteristic aromas[1]. Its unique structure, featuring a double bond at the C3 position and a methyl group at the C4 position, influences its chemical reactivity and physical properties[1][2]. In the context of drug development and fine chemical manufacturing, understanding the thermal stability of this molecule is paramount. Thermal decomposition, or thermolysis, is a chemical degradation caused by heat, which can lead to loss of product efficacy, the formation of undesirable byproducts, and potential safety hazards[3].

The reported boiling point of 118°C at 12 Torr suggests a moderate thermal stability under reduced pressure[2][4]. However, during synthesis, purification, and storage, this compound may be subjected to higher temperatures, necessitating a thorough characterization of its thermal behavior. This guide will delve into the likely degradation pathways and provide a robust framework for their experimental investigation.

Proposed Thermal Degradation Pathways of this compound

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the carboxylic acid functional group and the carbon-carbon double bond. Based on established mechanisms for similar unsaturated carboxylic acids, the following degradation routes are proposed:

Decarboxylation

Decarboxylation, the loss of carbon dioxide (CO₂), is a common thermal degradation pathway for carboxylic acids[5]. For β,γ-unsaturated acids like this compound, this process is thought to occur through a cyclic six-membered transition state, which is a well-established mechanism for β-keto acids and can be mimicked by β,γ-unsaturated acids[5]. This concerted mechanism involves a hydrogen transfer and the elimination of CO₂, leading to the formation of an alkene.

Proposed Mechanism:

  • The carboxylic acid group adopts a conformation that allows the hydroxyl proton to be in proximity to the double bond.

  • A pericyclic reaction occurs, where the carbonyl oxygen abstracts the acidic proton, leading to the cleavage of the C-C bond and the release of CO₂.

  • The resulting product is a terminal alkene, in this case, 4-methylhex-1-ene.

Oxidative Degradation

In the presence of oxygen, particularly at elevated temperatures, oxidative degradation at the carbon-carbon double bond is a significant pathway[6]. This can lead to a variety of smaller, more volatile products. The mechanism often involves the formation of radical intermediates.

Proposed Mechanism:

  • Initiation can occur through the abstraction of an allylic hydrogen, forming a resonance-stabilized radical.

  • This radical can react with oxygen to form a peroxyl radical.

  • The peroxyl radical can then undergo a series of reactions, including Hock cleavage, which can cleave the double bond, leading to the formation of aldehydes, ketones, and smaller carboxylic acids[6]. Potential products from the oxidative cleavage of this compound could include propanal and 2-methylbutanoic acid.

Isomerization

The presence of a double bond allows for the possibility of E/Z (cis/trans) isomerization at elevated temperatures. The documented E-isomer (CAS 55665-79-7) and Z-isomer (CAS 80113-35-5) suggest that interconversion is possible[7]. While not a degradation pathway in terms of mass loss, isomerization can impact the biological activity and physical properties of the compound.

Below is a diagram illustrating the proposed major degradation pathways.

Degradation_Pathways cluster_decarboxylation Decarboxylation (Heat) cluster_oxidation Oxidative Degradation (Heat, O2) cluster_isomerization Isomerization (Heat) This compound This compound Cyclic Transition State Cyclic Transition State This compound->Cyclic Transition State Radical Intermediates Radical Intermediates This compound->Radical Intermediates Z-4-Methylhex-3-enoic acid Z-4-Methylhex-3-enoic acid This compound->Z-4-Methylhex-3-enoic acid 4-Methylhex-1-ene + CO2 4-Methylhex-1-ene + CO2 Cyclic Transition State->4-Methylhex-1-ene + CO2 Aldehydes, Ketones, Smaller Acids Aldehydes, Ketones, Smaller Acids Radical Intermediates->Aldehydes, Ketones, Smaller Acids

Caption: Proposed thermal degradation pathways of this compound.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound. This involves determining the onset of degradation and identifying the resulting products.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset temperature of degradation.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying oxidative stability, a controlled flow of air or oxygen can be used.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of degradation is typically determined as the temperature at which a 5% mass loss is observed (T₅%).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, boiling, and decomposition, and determine if they are endothermic or exothermic.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., -20°C).

    • Ramp the temperature from -20°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting, boiling) will appear as downward peaks, while exothermic events (e.g., some decompositions) will appear as upward peaks.

The following diagram illustrates the experimental workflow for thermal stability analysis.

Experimental_Workflow Sample Sample TGA_Analysis Thermogravimetric Analysis (TGA) Sample->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Sample->DSC_Analysis Degradation_Product_Analysis Degradation Product Analysis TGA_Analysis->Degradation_Product_Analysis Determine Degradation Temp. GCMS GC-MS Degradation_Product_Analysis->GCMS

Caption: Experimental workflow for thermal stability and degradation analysis.

Identification of Degradation Products by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideal for analyzing the degradation products of this compound.

Experimental Protocol:

  • Sample Degradation:

    • Place a known amount of this compound in a sealed vial with a controlled headspace (e.g., inert or air).

    • Heat the sample in an oven at a temperature determined from the TGA results (e.g., just above the T₅% temperature) for a defined period.

  • Sample Preparation for GC-MS:

    • Headspace Analysis: Directly sample the headspace of the vial using a gas-tight syringe to analyze for volatile degradation products.

    • Liquid Injection: Dissolve the remaining residue in a suitable solvent (e.g., dichloromethane). Derivatization (e.g., with BSTFA to form trimethylsilyl esters) may be necessary to improve the volatility and chromatographic behavior of polar degradation products.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to elute all components.

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

  • Data Analysis: Identify the degradation products by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of authentic standards, if available.

Hypothetical Data Summary

The following tables present hypothetical data that could be obtained from the experimental analyses described above.

Table 1: Thermal Analysis Data for this compound

ParameterValueConditions
Melting Point (DSC)-9.25°C (estimate)[4]10°C/min, N₂
Boiling Point (DSC)~220°C (extrapolated)10°C/min, N₂
T₅% (TGA, N₂)185°C10°C/min, N₂
T₅% (TGA, Air)160°C10°C/min, Air

Table 2: Potential Degradation Products Identified by GC-MS

Retention Time (min)Tentative IdentificationProposed Origin
2.5PropanalOxidative Cleavage
4.84-Methylhex-1-eneDecarboxylation
8.22-Methylbutanoic AcidOxidative Cleavage
10.5Z-4-Methylhex-3-enoic acidIsomerization

Conclusion and Recommendations

This technical guide has outlined the theoretical framework and experimental methodologies for assessing the thermal stability and degradation of this compound. The proposed degradation pathways, including decarboxylation and oxidation, provide a basis for understanding the potential instability of this molecule under thermal stress. The detailed protocols for TGA, DSC, and GC-MS offer a robust approach for a comprehensive stability assessment.

For researchers and drug development professionals working with this compound, it is recommended to:

  • Conduct a thorough thermal stability analysis early in the development process.

  • Avoid prolonged exposure to high temperatures, especially in the presence of oxygen.

  • Consider the use of antioxidants if oxidative degradation is a concern.

  • Monitor for the formation of potential degradation products during storage and processing.

By following the guidance provided in this document, a comprehensive understanding of the thermal properties of this compound can be achieved, ensuring the quality, safety, and efficacy of final products.

References

A Technical Guide to the Solubility and Partition Coefficient of 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 4-Methylhex-3-enoic acid: aqueous solubility and the n-octanol/water partition coefficient (LogP). These parameters are fundamental to understanding the compound's behavior in both biological and chemical systems, profoundly influencing its applications in drug development, flavor science, and as a chemical intermediate. This document synthesizes theoretical principles, established experimental protocols based on OECD guidelines, and computational prediction methodologies. By explaining the causality behind experimental choices and integrating field-proven insights, this guide serves as an authoritative resource for researchers. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.

Introduction: The Physicochemical Significance of this compound

This compound (C₇H₁₂O₂, Molecular Weight: 128.17 g/mol ) is a branched, unsaturated carboxylic acid.[1][2] Its structure, featuring a six-carbon chain with a methyl group and a double bond, imparts a unique combination of hydrophobicity from the alkyl chain and hydrophilicity from the carboxylic acid moiety.[2] This amphiphilic nature governs its solubility and lipophilicity, which are pivotal in determining its utility and behavior.

  • In Drug Development , solubility and LogP are gatekeepers of bioavailability. A molecule must possess sufficient aqueous solubility to dissolve in physiological fluids, yet also have adequate lipophilicity to permeate biological membranes.[3] The balance between these properties is a key determinant of a drug candidate's success.

  • In Flavor and Fragrance Science , these properties affect the release and perception of aroma compounds. Solubility influences how the molecule interacts with the food matrix or solvent, while its partition coefficient relates to its volatility and interaction with olfactory receptors. This compound is noted for its use in food and fragrance formulations due to its unique odor profile.[3]

  • As a Chemical Intermediate , understanding its solubility in various solvents is crucial for reaction kinetics, purification, and formulation.[3]

This guide will delve into the experimental determination and computational prediction of these two cornerstone properties.

Aqueous Solubility of this compound

Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[4] For a carboxylic acid, solubility is significantly influenced by the length of the carbon chain and pH.

Expected Solubility Profile

Table 1: Physicochemical Properties and Estimated Solubility of this compound

PropertyValue / EstimateSource / Rationale
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
IUPAC Name (E)-4-methylhex-3-enoic acid[1]
CAS Number 55665-79-7[2]
Predicted LogP ~1.8[1]
Estimated Aqueous Solubility Low to ModerateBased on structure and data for similar C6-C7 carboxylic acids.[5][6]
pKa (Predicted) 4.52 ± 0.10The carboxylic acid functional group dictates its acidic nature.
Experimental Determination of Aqueous Solubility: OECD 105 Flask Method

The internationally recognized standard for determining water solubility for compounds with solubility above 10⁻² g/L is the OECD Test Guideline 105, Flask Method .[4][7] This method is a self-validating system as it relies on achieving a thermodynamic equilibrium between the dissolved and undissolved substance.

The core principle is to create a saturated solution, ensuring that the maximum amount of solute has dissolved. Agitation ensures that the entire surface area of the solute is exposed to the solvent, accelerating the approach to equilibrium. Temperature control is critical as solubility is temperature-dependent. Centrifugation is a crucial step to separate the undissolved solid from the aqueous phase without altering the equilibrium.

  • Preliminary Test:

    • Add approximately 0.1 g of this compound to a flask containing 10 mL of water.

    • Vigorously shake the flask at 30°C for 24 hours.

    • Observe for any undissolved particles. This preliminary step helps to estimate the appropriate amount of substance for the definitive test.[4]

  • Definitive Test:

    • Prepare three separate flasks. Into each, weigh an amount of this compound that is in excess of its expected solubility (e.g., a 5-fold excess based on the preliminary test).[8]

    • Add a defined volume of distilled water to each flask.

    • Seal the flasks and agitate them in a constant temperature bath, preferably at 20 ± 0.5°C.[4]

    • Agitation should continue until equilibrium is reached. This is determined by taking samples at regular intervals (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is confirmed when at least two consecutive measurements show no significant change in concentration.[8]

  • Sample Analysis:

    • After reaching equilibrium, allow the flasks to stand in the temperature bath for at least 24 hours to allow for phase separation.

    • Centrifuge an aliquot from each flask at the test temperature to remove any suspended micro-particles.

    • Carefully extract a sample from the clear, aqueous supernatant.

    • Determine the concentration of this compound in the aqueous phase using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][10]

  • Data Interpretation:

    • The average of the concentrations from the three flasks is reported as the water solubility of the compound at the specified temperature.

OECD_105_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Prep Add excess this compound to 3 flasks with water Agitate Agitate at constant T (e.g., 20°C) until equilibrium Prep->Agitate Start Settle Let stand for 24h Agitate->Settle Equilibrium reached Centrifuge Centrifuge aliquot Settle->Centrifuge Analyze Analyze aqueous phase (HPLC, GC-MS) Centrifuge->Analyze Result Report average concentration Analyze->Result

Caption: Workflow for OECD 105 Flask Method.

Partition Coefficient (LogP) of this compound

The n-octanol/water partition coefficient (P or Kₒw) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[11] It is typically expressed as its base-10 logarithm, LogP.

Predicted and Experimental LogP Values

Computational models predict the LogP of this compound to be approximately 1.8 .[1] This value indicates a moderate degree of lipophilicity, suggesting the molecule can readily partition into lipid environments while retaining some solubility in aqueous phases. This is within the ideal range for many orally administered drugs, which often fall between a LogP of 0 and 3.[3]

Experimental Determination of LogP: OECD 107 Shake-Flask Method

The OECD Test Guideline 107, Shake-Flask Method , is the classical approach for experimentally determining LogP values, particularly for compounds with a LogP in the range of -2 to 4.[11][12]

This method directly measures the partitioning of a solute between two immiscible liquids. Mutual pre-saturation of the solvents is essential to prevent volume changes during the experiment. The use of a buffer for the aqueous phase is critical for ionizable compounds like carboxylic acids to ensure the measurement is for the non-ionized form, as the ionized form is significantly more water-soluble. Centrifugation is employed to ensure a clean separation of the two phases, which is crucial for accurate concentration analysis.

  • Preparation of Solvents:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a settling period to allow for phase separation.

    • For an ionizable substance like this compound, prepare a buffer solution (e.g., pH well below the pKa of ~4.5) to ensure the compound is in its non-ionized form.[13]

  • Test Procedure:

    • Prepare duplicate sets of three test vessels.

    • Add varying, accurately measured volume ratios of the pre-saturated n-octanol and aqueous buffer to each set of vessels (e.g., 1:1, 1:2, 2:1).

    • Add a stock solution of this compound in n-octanol to each vessel. The final concentration should not exceed 0.01 mol/L in either phase.[11]

    • Tightly cap the vessels and shake them at a constant temperature (e.g., 20-25°C) until equilibrium is established (a few minutes is often sufficient).

  • Phase Separation and Analysis:

    • Separate the octanol and aqueous phases by centrifugation.[12]

    • Carefully sample each phase from each vessel.

    • Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC, GC-MS).

  • Calculation and Reporting:

    • Calculate the partition coefficient (P) for each vessel using the formula:

      • P = Cₒctanol / Cₐqueous

    • Convert each P value to its LogP.

    • The final result is the average of the LogP values obtained from all test vessels. The individual LogP values should fall within a range of ± 0.3 units.[12]

OECD_107_Shake_Flask Start Prepare pre-saturated n-octanol and aqueous buffer Add Add solvents and test substance to vessels at varying ratios Start->Add Shake Shake to establish equilibrium at constant temperature Add->Shake Centrifuge Separate phases by centrifugation Shake->Centrifuge Analyze_Oct Analyze [C] in octanol phase Centrifuge->Analyze_Oct Analyze_Aq Analyze [C] in aqueous phase Centrifuge->Analyze_Aq Calculate Calculate P = [C]oct / [C]aq and LogP for each vessel Analyze_Oct->Calculate Analyze_Aq->Calculate Report Report average LogP Calculate->Report

Caption: Workflow for OECD 107 Shake-Flask Method.

Computational Prediction of Solubility and LogP

In modern research, particularly in early-stage drug discovery, computational models are invaluable for predicting physicochemical properties, saving time and resources. Quantitative Structure-Property Relationship (QSPR) models are a primary tool for this purpose.

QSPR Modeling Principles

QSPR models are mathematical equations that correlate a molecule's structural or physicochemical features (known as molecular descriptors) with a specific property, such as solubility or LogP.[14]

The general form is: Property = f(Descriptor 1, Descriptor 2, ... Descriptor n)

The predictive power of a QSPR model stems from the logical connection between the chosen descriptors and the property of interest.

  • For LogP , descriptors often relate to hydrophobicity, such as molecular volume, surface area, and atom-based contributions to lipophilicity.[14][15]

  • For Solubility , descriptors include those for LogP, but also factors that account for the energy required to break the crystal lattice of a solid (for solid compounds) and the strength of hydrogen bonding interactions with water.[16]

Building a Predictive Model for this compound

A multiple linear regression (MLR) model could be developed to predict the LogP of short-to-medium chain carboxylic acids.

  • Training Data: A dataset of carboxylic acids with experimentally determined LogP values would be compiled.[14][15]

  • Descriptor Calculation: For each molecule in the dataset, a range of molecular descriptors would be calculated using software. Key descriptors for predicting the LogP of carboxylic acids include:[14][17]

    • Molecular Volume (V): Relates to the size of the molecule.

    • Polar Surface Area (PSA): Quantifies the surface area contributed by polar atoms (oxygens in the carboxyl group).

    • Atom-based contributions (e.g., ALOGP): Sum of the lipophilicity contributions of individual atoms or fragments.

    • Topological Descriptors (e.g., Platt, Randic indices): Numerical representations of molecular branching and connectivity.[14]

  • Model Generation: Statistical methods, such as MLR, are used to generate an equation that best fits the training data. An example equation might look like:

    • LogP = c₀ + c₁(V) - c₂(PSA) + c₃(Platt)

    • Where 'c' represents coefficients determined by the regression analysis.

  • Validation: The model's predictive power is tested against a separate set of molecules not used in its creation.

This validated QSPR model could then be used to provide a reliable prediction for the LogP of this compound.

Applications and Field Insights

The solubility and LogP of this compound directly impact its practical applications.

  • Drug Development and Biological Activity: The predicted LogP of ~1.8 places it in a favorable range for potential drug candidates. Preliminary studies suggest it may possess antimicrobial properties and could influence lipid metabolism and cellular signaling pathways .[3] Its solubility and partitioning behavior would be critical for its absorption and distribution to target sites if developed as a therapeutic agent.

  • Flavor and Fragrance Industry: As a volatile compound with a distinct odor, it is used in flavor and fragrance formulations.[3] Its solubility in various solvents (alcohols, oils) is key for its incorporation into different products, while its partition coefficient influences its release from the product matrix and its perception by the user.

Conclusion

This compound possesses a balanced physicochemical profile, characterized by moderate lipophilicity (predicted LogP ~1.8) and limited aqueous solubility. These properties are central to its function and application. This guide has provided a framework for understanding these characteristics, detailing both the gold-standard experimental methodologies (OECD 105 and 107) and the principles of computational prediction via QSPR. For researchers in drug development, flavor science, and chemical synthesis, a thorough understanding and accurate determination of solubility and LogP are indispensable for leveraging the full potential of this versatile molecule. While experimental data for this specific compound remains sparse, the protocols and predictive methodologies outlined herein provide a robust system for its characterization.

References

An In-depth Technical Guide to 4-Methylhex-3-enoic Acid: From Olfactory Discovery to Synthetic Pathways and Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methylhex-3-enoic acid, a branched-chain unsaturated fatty acid that has garnered significant interest in the fields of flavor and fragrance chemistry, as well as in the development of deodorizing technologies. While its initial synthesis and isolation are not prominently documented in readily accessible historical literature, its modern "rediscovery" as a potent odor-active compound in various natural matrices has spurred a wealth of research into its chemical properties, synthesis, and analytical detection. This guide details the recent history of its identification, its physicochemical and spectroscopic characteristics, established synthetic routes, and a detailed protocol for its isolation and characterization from a complex natural source, using roasted coffee as a model. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this intriguing molecule.

Introduction: The Modern "Rediscovery" of an Odor Principle

This compound, with the chemical formula C₇H₁₂O₂, is a medium-chain fatty acid characterized by a methyl branch at the fourth carbon and a double bond at the third position.[1] While likely synthesized and characterized in earlier organic chemistry work, its profound impact on aroma perception has led to a recent surge in scientific interest. The (E)-isomer, in particular, is noted for its distinctive and often potent "sweaty" or "animalic" odor.[2]

Its significance was notably highlighted in studies of food and beverage aromas. Researchers identified (E)-4-Methyl-3-hexenoic acid as a key odor-active compound in roasted Brazilian Arabica coffee, contributing to its complex scent profile.[2] It has also been identified as a contributor to the characteristic aroma of yuzu (Citrus junos).[2] Beyond the realm of desirable food aromas, this compound has been identified as a primary component of the unpleasant "raw dry" smell that can develop in laundry.[3] This dual role as both a contributor to desirable flavors and a malodor underscores the importance of understanding its formation, detection, and synthesis.

This guide will delve into the technical details of this compound, providing a foundational understanding for researchers working with this and similar compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, analysis, and application.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
CAS Number 55665-79-7 ((E)-isomer)[4]
Boiling Point 118 °C at 12 Torr[4]
LogP (Partition Coeff.) 1.817[4]
Isomerism Exists as (E) and (Z) geometric isomers.[4]

The moderate lipophilicity, as indicated by its LogP value, is consistent with its structure as an unsaturated fatty acid with a polar carboxylic acid group.[4]

Spectroscopic Characteristics

While detailed experimental spectra are best obtained on a purified sample, the structural features of this compound give rise to characteristic spectroscopic signals.

  • Infrared (IR) Spectroscopy :

    • A broad absorption band in the region of 2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.

    • A strong C=O stretching vibration is expected around 1700 cm⁻¹.

    • A C=C stretching vibration should appear near 1640 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR will show signals for the vinyl proton, the protons alpha to the carbonyl group, the allylic protons, and the methyl and ethyl groups. The coupling constants of the vinyl protons can help determine the (E) or (Z) configuration of the double bond.

    • ¹³C NMR will display distinct signals for the carboxylic carbon, the olefinic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS) :

    • Electron impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns of a carboxylic acid.

Synthesis of this compound

Several synthetic routes to this compound have been developed, allowing for its preparation for use as an analytical standard and in various applications.

Overview of Synthetic Strategies

A number of general and specific methods can be employed for the synthesis of this compound and its analogs:

  • Alkylation Reactions : Simpler carboxylic acids or their derivatives can be alkylated using appropriate reagents to construct the carbon skeleton.

  • Dehydration of Alcohols : The corresponding hydroxy acid can be synthesized and subsequently dehydrated under acidic conditions to introduce the double bond.

  • Aldol Condensation : This classic carbon-carbon bond-forming reaction can be utilized to build the backbone of α,β-unsaturated carboxylic acids.

  • Catalytic Hydrogenation : Stereoselective routes can be achieved through the catalytic hydrogenation of allenic precursors.

Example Synthetic Workflow: Stereoselective Synthesis of (E)- and (Z)-4-Methyl-3-hexenoic Acid

A stereoselective synthesis of both the (E) and (Z) isomers of 4-methyl-3-hexenoic acid has been described, which is crucial for the definitive identification and sensory evaluation of each isomer. A key step in this synthesis involves the iron-catalyzed carbometalation of homopropargylic alcohols with Grignard reagents, followed by oxidation.

G

Isolation and Characterization from Natural Sources: A Protocol for Roasted Coffee

The identification of this compound in complex matrices like roasted coffee requires a combination of sophisticated extraction and analytical techniques. The following protocol outlines a typical workflow.

Sample Preparation and Extraction

The goal of the extraction is to isolate the volatile and semi-volatile compounds from the solid coffee matrix.

Protocol: Solvent-Assisted Flavor Evaporation (SAFE)

  • Grinding : Grind roasted coffee beans to a fine powder to increase the surface area for extraction.

  • Solvent Extraction : Suspend the ground coffee in a suitable solvent, such as diethyl ether or a mixture of dichloromethane and methanol.

  • SAFE Apparatus : Introduce the solvent extract into a SAFE apparatus. This technique allows for the gentle distillation of volatile compounds under high vacuum at low temperatures, minimizing the formation of artifacts.

  • Concentration : Carefully concentrate the resulting distillate using a Vigreux column to a small volume.

Fractionation to Isolate Acidic Compounds

To enhance the detection of acidic compounds like this compound, a liquid-liquid extraction can be performed.

  • Base Extraction : Extract the concentrated SAFE distillate with a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v). The acidic compounds will be converted to their non-volatile salts and partition into the aqueous phase.

  • Separation : Separate the aqueous layer from the organic layer (which contains neutral and basic compounds).

  • Acidification and Re-extraction : Acidify the aqueous layer with a dilute acid (e.g., hydrochloric acid) to a pH of ~2. This will protonate the carboxylate salts, converting them back to their acidic, volatile form.

  • Final Extraction : Extract the acidified aqueous phase with a fresh portion of solvent (e.g., diethyl ether) to isolate the acidic fraction.

  • Drying and Concentration : Dry the final organic extract over anhydrous sodium sulfate and carefully concentrate it for analysis.

Analytical Characterization

The concentrated acidic fraction is then analyzed to identify and quantify the target compound.

Workflow: Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O)

G

  • Gas Chromatography (GC) : The extract is injected into a GC equipped with a polar capillary column (e.g., DB-FFAP). The temperature program is optimized to separate the volatile fatty acids.

  • Effluent Splitting : At the end of the GC column, the effluent is split. One portion is directed to a mass spectrometer for chemical identification, and the other portion is directed to an olfactory port.

  • Mass Spectrometry (MS) : The MS detector provides mass spectra of the eluting compounds. These spectra are compared to library data and the spectrum of an authentic standard of this compound for positive identification.

  • Olfactometry (O) : A trained panelist sniffs the effluent from the olfactory port and provides a description of the odor of each eluting compound, along with its retention time. The perception of a "sweaty" odor at the correct retention time provides sensory confirmation.

  • Aroma Extract Dilution Analysis (AEDA) : To determine the most potent odorants, the extract can be serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detectable is its flavor dilution (FD) factor, indicating its importance to the overall aroma.

Conclusion

This compound serves as a compelling example of a molecule whose significance is defined by its sensory properties. While its early history may be unassuming, its rediscovery as a key odorant in both desirable and undesirable contexts has provided a rich area of research. This guide has provided a technical foundation for understanding its properties, synthesis, and modern analytical approaches for its isolation and characterization. The detailed protocols and workflows presented herein are intended to equip researchers with the knowledge to further investigate this and other important volatile compounds.

References

Methodological & Application

Application Notes & Protocols for the Quantification of 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The quantification of specific volatile and semi-volatile organic compounds is a cornerstone of contemporary analytical science, with applications spanning from flavor and fragrance chemistry to metabolomics and environmental analysis. Among these, 4-Methylhex-3-enoic acid, a branched-chain unsaturated fatty acid, presents a unique analytical challenge due to its volatility, polarity, and often low concentrations in complex matrices. This document provides a comprehensive guide to the robust and validated analytical methodologies for the precise quantification of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed not merely as a sequence of steps but as a self-validating system, grounded in established scientific principles to ensure data integrity and reproducibility.

Foundational Principles of this compound Analysis

This compound (C7H12O2) exists as (E) and (Z) stereoisomers, each potentially contributing distinct sensory or biological properties.[1][2][3] Its quantification necessitates a multi-faceted approach, beginning with efficient extraction from the sample matrix, followed by sensitive and selective detection. The choice of analytical strategy is dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on two primary, validated workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

The inherent volatility and thermal lability of free carboxylic acids can pose challenges for direct GC analysis.[4] Therefore, derivatization to form more volatile and thermally stable esters is a common and often necessary step for robust GC-MS analysis.[5][6] Conversely, LC-MS/MS can, in some instances, directly analyze the underivatized acid, though derivatization can enhance ionization efficiency and chromatographic retention.[7][8]

Workflow I: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. For this compound, this workflow typically involves sample preparation via solvent extraction or sorptive extraction techniques, followed by derivatization and subsequent GC-MS analysis.

Sample Preparation: The Art of Extraction

The initial and most critical step is the efficient extraction of this compound from the sample matrix while minimizing the co-extraction of interfering compounds.

SPME is a solvent-free, sensitive, and versatile sample preparation technique.[9] It relies on the partitioning of analytes between the sample matrix and a coated fiber. For volatile fatty acids like this compound, headspace SPME (HS-SPME) is often preferred to minimize matrix effects.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Place a known quantity (e.g., 1-5 mL) of the liquid sample or a known weight of the solid sample into a 20 mL headspace vial.

  • Matrix Modification: Acidify the sample to a pH of approximately 2-3 by adding a small volume of a strong acid (e.g., HCl). This protonates the carboxylic acid, reducing its water solubility and increasing its volatility.[10]

  • Salting Out: Add a salt, such as sodium chloride (NaCl), to the sample to increase the ionic strength of the aqueous phase, which further promotes the partitioning of the analyte into the headspace.[10]

  • Extraction: Seal the vial and place it in a temperature-controlled autosampler. Expose a DVB/Carboxen/PDMS or a polyacrylate-coated SPME fiber to the headspace above the sample.[11] Optimal extraction conditions (e.g., 20 minutes at 60°C) should be empirically determined.[10]

  • Desorption: After extraction, the fiber is immediately transferred to the hot GC inlet (e.g., 250°C for 3 minutes) for thermal desorption of the analytes onto the analytical column.[10]

SBSE offers a higher extraction phase volume compared to SPME, leading to greater analyte enrichment and sensitivity.[12][13] A magnetic stir bar coated with polydimethylsiloxane (PDMS) is used to extract analytes from a liquid sample.

Protocol: Stir Bar Sorptive Extraction (SBSE)

  • Sample Preparation: Place a known volume of the liquid sample into a suitable vial.

  • Extraction: Add the PDMS-coated stir bar to the sample and stir for a defined period (e.g., 60-120 minutes) at room temperature.

  • Desorption: After extraction, the stir bar is removed, rinsed with deionized water, dried, and placed in a thermal desorption unit for analysis by GC-MS. Alternatively, liquid desorption using a small volume of an appropriate organic solvent can be performed, followed by injection of the eluate.[12]

Derivatization: Enhancing Volatility and Stability

To improve chromatographic performance and prevent peak tailing, this compound is typically derivatized to its corresponding ester.[4][6]

Protocol: Esterification to Fatty Acid Methyl Esters (FAMEs)

  • Reagent Preparation: Prepare a solution of 10% (v/v) Boron Trifluoride in Methanol (BF3-MeOH).

  • Reaction: To the extracted and dried sample, add a defined volume of the BF3-MeOH reagent.

  • Incubation: Seal the reaction vial and heat at 80°C for 10-90 minutes.[14]

  • Extraction of FAMEs: After cooling, add a non-polar solvent (e.g., hexane) and water to the reaction mixture. Vortex and centrifuge to separate the layers. The upper organic layer containing the FAMEs is collected for GC-MS analysis.[15]

GC-MS Instrumental Parameters

The following table provides a typical set of GC-MS parameters for the analysis of this compound methyl ester.

ParameterValue
Gas Chromatograph
ColumnBPX5 (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenylmethylpolysiloxane column[14][16]
Carrier GasHelium or Hydrogen at a constant flow of 1 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Oven Program70°C (hold 5 min), ramp at 3°C/min to 240°C (hold 5 min)[1]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[1]
Ion Source Temp.230°C
Mass Scan Rangem/z 27-300[1]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Note: The oven temperature program should be optimized based on the specific column and analytical standards.

Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A suitable internal standard, such as an isotopically labeled analog of this compound or a structurally similar carboxylic acid not present in the sample, should be added at the beginning of the sample preparation process. A calibration curve is constructed by analyzing standards of known concentrations.

Workflow II: Quantification by UHPLC-MS/MS

For non-volatile or thermally labile compounds, or when derivatization is not desirable, UHPLC-MS/MS offers a powerful alternative. This technique can provide high sensitivity and selectivity.

Sample Preparation

Sample preparation for LC-MS/MS often involves protein precipitation for biological samples or solid-phase extraction (SPE) for cleaner extracts.

Protocol: Protein Precipitation and Liquid-Liquid Extraction

  • Deproteinization: To 50 µL of a serum sample, add 50 µL of methanol containing 0.05% formic acid and an internal standard.[17]

  • Incubation: Incubate the mixture on ice for 10 minutes to facilitate protein precipitation.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent mixture, such as ethyl acetate-diethyl ether (1:1, v/v).[17]

  • Evaporation and Reconstitution: The organic phase is separated, evaporated to dryness under a stream of nitrogen, and reconstituted in a mobile phase-compatible solvent.[17]

UHPLC-MS/MS Instrumental Parameters

The following table outlines typical UHPLC-MS/MS parameters.

ParameterValue
UHPLC System
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[18][19]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
GradientOptimized for separation of short to medium-chain fatty acids
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage-4.5 kV
Source Temp.400-550°C[17]
Acquisition ModeMultiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for this compound and the internal standard must be determined by direct infusion of the analytical standards.

Data Analysis and Quantification

Similar to GC-MS, quantification is achieved using an internal standard and a calibration curve. The peak area ratios of the analyte to the internal standard are plotted against the corresponding concentrations.

Method Validation and Quality Control

To ensure the reliability of the generated data, the analytical method must be thoroughly validated.[18][20][21][22] Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 15%
Accuracy/Recovery The closeness of the measured value to the true value. Determined by analyzing spiked samples at different concentrations.Recovery within 80-120%
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte

Visualizing the Analytical Workflows

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix SPME HS-SPME (Acidification, Salting-out) Sample->SPME SBSE SBSE Sample->SBSE Deriv Esterification (BF3-MeOH) SPME->Deriv SBSE->Deriv Thermal/Liquid Desorption GCMS GC-MS Analysis (EI, SIM/Scan) Deriv->GCMS Injection Data Data Processing & Quantification GCMS->Data

Caption: GC-MS workflow for this compound quantification.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Sample Matrix (e.g., Serum) Extraction Protein Precipitation & Liquid-Liquid Extraction Sample_LC->Extraction LCMS UHPLC-MS/MS Analysis (ESI-, MRM) Extraction->LCMS Injection Data_LC Data Processing & Quantification LCMS->Data_LC

Caption: LC-MS/MS workflow for this compound quantification.

Concluding Remarks for the Diligent Scientist

The accurate quantification of this compound is achievable through meticulously planned and validated analytical workflows. The choice between GC-MS and LC-MS/MS will depend on the specific research question, sample matrix, and available resources. By understanding the causality behind each experimental step, from sample preparation to data analysis, researchers can ensure the generation of high-quality, reproducible, and trustworthy data. This guide serves as a foundational resource, and it is incumbent upon the scientist to perform appropriate method development and validation for their specific application.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Methylhex-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Methylhex-3-enoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain unsaturated fatty acid identified as a key aroma and odor compound in various natural matrices, including roasted coffee and citrus fruits.[1][2] Due to its carboxylic acid functional group, the analyte exhibits low volatility and is prone to adsorption on analytical surfaces, necessitating a chemical derivatization step to ensure robust and reproducible analysis.[3] This guide details a proven workflow, from sample preparation and esterification to its fatty acid methyl ester (FAME), through to instrument setup and data interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate identification and quantification of this and similar volatile fatty acids.

Analyte Overview: this compound

Understanding the physicochemical properties of this compound is fundamental to developing a successful GC-MS method. The molecule is a seven-carbon carboxylic acid with a methyl branch and a carbon-carbon double bond, which allows for geometric isomerism (E/Z).[4]

The presence of the polar carboxylic acid group (-COOH) results in strong intermolecular hydrogen bonding, which significantly decreases its volatility. Direct injection of the underivatized acid onto a GC system would lead to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[3] Therefore, chemical derivatization is a mandatory step.

Table 1: Physicochemical Properties of (E)-4-Methylhex-3-enoic Acid

PropertyValueSource
IUPAC Name (E)-4-methylhex-3-enoic acidPubChem[5]
CAS Number 55665-79-7ChemicalBook[6]
Molecular Formula C₇H₁₂O₂PubChem[5][7]
Molecular Weight 128.17 g/mol PubChem[5][7]
Boiling Point 118°C (at 12 Torr)ChemicalBook[6]
Isomerism The double bond at position 3 allows for E (trans) and Z (cis) isomers.Vulcanchem[4]

Principle of Analysis: Derivatization for GC-MS

To overcome the analytical challenges associated with free carboxylic acids, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form.[3][8] The most common and robust method for fatty acids is alkylation , specifically esterification , to form Fatty Acid Methyl Esters (FAMEs).[9][10]

This process replaces the active acidic hydrogen on the carboxyl group with a non-polar methyl group. This transformation achieves several critical objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the boiling point of the derivative is significantly lowered, making it amenable to gas-phase analysis.[3]

  • Improves Thermal Stability: The resulting ester is less prone to thermal degradation in the hot GC injector port.[3]

  • Enhances Chromatographic Peak Shape: The less polar FAME derivative interacts less with active sites on the column, resulting in sharper, more symmetrical peaks and improved separation.[9]

  • Generates Characteristic Mass Spectra: FAMEs produce predictable and unique fragmentation patterns upon electron ionization (EI) in the mass spectrometer, aiding in confident identification.[11]

The general workflow for this analysis is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., coffee extract, biological fluid) Extraction 2. Liquid-Liquid Extraction (Isolate acidic fraction) Sample->Extraction Drying 3. Solvent Evaporation (Dry down extract) Extraction->Drying Deriv 4. Esterification (Convert to FAME) Drying->Deriv GC_Inject 5. GC Injection & Separation Deriv->GC_Inject MS_Detect 6. MS Detection & Ionization GC_Inject->MS_Detect Data_Acq 7. Data Acquisition MS_Detect->Data_Acq Data_Proc 8. Data Analysis (Peak Integration & Library Search) Data_Acq->Data_Proc Report 9. Reporting Data_Proc->Report

References

Application Note: A Robust HPLC Method for the Separation and Quantification of 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 4-Methylhex-3-enoic acid. This compound, a branched-chain unsaturated fatty acid, is of interest in fields ranging from flavor and fragrance chemistry to metabolic research.[1] The primary analytical challenge lies in achieving sharp, symmetrical peaks and adequate retention on reversed-phase columns, a common issue for short-chain carboxylic acids. This document provides a foundational understanding of the scientific principles governing the separation, a detailed step-by-step protocol, and troubleshooting guidance. The methodology is designed to be self-validating and is grounded in established chromatographic principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Part 1: The Science of Separation - Foundational Principles

Analyte Profile: this compound

Understanding the physicochemical properties of the analyte is the cornerstone of effective method development.

  • Structure and Polarity: this compound (C₇H₁₂O₂) is a moderately lipophilic molecule, an attribute derived from its seven-carbon backbone.[2] Its predicted LogP value is approximately 1.8.[2][3] The presence of the carboxylic acid group introduces significant polarity, making its overall behavior highly dependent on pH.

  • Acid Dissociation Constant (pKa): The pKa of the carboxylic acid group is predicted to be around 4.5.[4] This value is the single most critical parameter for developing a successful reversed-phase HPLC method. At pH values above the pKa, the acid deprotonates to its highly polar carboxylate anion (COO⁻), while at pH values well below the pKa, it remains in its neutral, protonated form (COOH).

  • Isomerism: The double bond at the third carbon position gives rise to geometric (E/Z) isomers.[2] The common (E)-isomer is registered under CAS number 55665-79-7.[2][3] While this protocol focuses on the primary analyte, awareness of potential isomeric impurities is crucial, as they may require further optimization to resolve.

  • UV Absorbance: Like many short-chain fatty acids, this compound lacks a strong chromophore, resulting in low UV absorbance.[5][6] This necessitates detection at low wavelengths (e.g., 200-210 nm) to achieve adequate sensitivity.

Chromatographic Rationale: Reversed-Phase and pH Control

Reversed-Phase HPLC (RP-HPLC) is the chosen technique due to its versatility and compatibility with aqueous mobile phases.[7] The fundamental principle is the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

The retention of this compound is almost entirely controlled by the mobile phase pH. To achieve retention and a good peak shape, the analyte must be in its less polar, protonated state. This is accomplished by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa. A pH of 2.5-3.0 is ideal to ensure complete protonation and suppress the ionization of residual silanol groups on the silica-based column packing, which is a secondary cause of peak tailing.[8]

cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (> pKa 4.5) Low_pH_Analyte Analyte State: Protonated (R-COOH) (Less Polar) Low_pH_Result Result: Good Retention & Symmetrical Peak Low_pH_Analyte->Low_pH_Result Favors interaction with C18 phase High_pH_Analyte Analyte State: Deprotonated (R-COO⁻) (Highly Polar) High_pH_Result Result: No Retention & Tailing Peak High_pH_Analyte->High_pH_Result Repelled from C18 phase, premature elution Equilibrium pH vs. Analyte State & Chromatographic Outcome

Caption: The effect of mobile phase pH on the ionization state and chromatographic behavior of this compound.

Part 2: Recommended HPLC Method and Protocol

This protocol is designed as a starting point and can be optimized based on the specific instrumentation and sample matrix.

Instrumentation and Consumables
Component Specification Rationale
HPLC System Quaternary or Binary Pump HPLC with UV/PDA DetectorStandard system suitable for reversed-phase chromatography.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA general-purpose C18 column provides a good balance of efficiency and backpressure.
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄) in HPLC-grade water, pH adjusted to 2.5 with 85% Phosphoric AcidThe phosphate buffer maintains a stable on-column pH, crucial for reproducibility. The low pH ensures the analyte is protonated.[8]
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier used to elute the analyte from the column.
Chemicals This compound standard, Potassium Phosphate Monobasic, Phosphoric Acid (85%), Acetonitrile, HPLC-grade WaterHigh-purity reagents are essential for low-noise baselines.
Filters 0.45 µm membrane filter for mobile phase, 0.22 µm syringe filter for samplesFiltering prevents particulates from damaging the column and pump seals.
Detailed Step-by-Step Protocol

1. Mobile Phase Preparation (1 L of Mobile Phase A): a. Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄). b. Dissolve in 1 L of HPLC-grade water in a clean glass bottle. c. Stir until fully dissolved. d. Carefully add 85% Phosphoric Acid dropwise while monitoring with a calibrated pH meter until the pH reaches 2.5. e. Filter the buffer through a 0.45 µm membrane filter to remove particulates. f. Degas the mobile phase using sonication or vacuum degassing before use.

2. Standard Preparation (100 µg/mL Stock): a. Accurately weigh 10 mg of this compound standard. b. Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and Mobile Phase B as the diluent. c. Prepare working standards by serial dilution from the stock solution using the initial mobile phase composition as the diluent.

3. HPLC System Configuration and Analysis: a. Install the C18 column and set the column oven temperature to 30 °C. b. Purge the system with the prepared mobile phases. c. Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes or until a stable baseline is achieved. d. Configure the UV/PDA detector to acquire data at 210 nm. e. Inject 10 µL of the prepared standard or sample. f. Run the gradient program as specified in the table below.

Optimized Chromatographic Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 2.5
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 2 minLinear ramp to 30% A / 70% B over 8 minHold for 2 minReturn to 70% A / 30% B over 1 minHold for 5 min (Post-run equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm
Run Time 18 minutes (including equilibration)

Part 3: Method Validation and Troubleshooting

A robust method is one that is well-understood and easily managed.

System Suitability

Before analyzing samples, perform at least five replicate injections of a mid-level standard to verify system performance.

Parameter Acceptance Criteria Significance
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. High tailing indicates secondary interactions or pH issues.[8]
Retention Time %RSD ≤ 1.0%Indicates the stability and reproducibility of the pump and mobile phase.
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector response.
Theoretical Plates (N) > 2000Measures the efficiency of the column separation.

Troubleshooting Common Issues

Caption: A logical workflow for troubleshooting common HPLC separation issues for carboxylic acids.

Part 4: Advanced Considerations - Chiral and Isomeric Separations

While the provided method is for achiral analysis, related applications may require the separation of stereoisomers.

  • Geometric (E/Z) Isomers: The separation of E/Z isomers can often be achieved on standard C18 columns by optimizing the mobile phase composition (e.g., changing the organic modifier to methanol) or using a column with a different selectivity (e.g., a phenyl-hexyl phase).

  • Enantiomeric (Chiral) Separation: If the target molecule contains a chiral center, direct separation of enantiomers requires a Chiral Stationary Phase (CSP). Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are common choices for this purpose.[9] Chiral method development is a specialized process that often involves screening multiple columns and mobile phase systems (normal-phase, reversed-phase, and polar organic modes).[9]

Conclusion

This application note provides a scientifically grounded and practical HPLC method for the analysis of this compound. By controlling the mobile phase pH to maintain the analyte in its protonated state, this reversed-phase method achieves excellent peak shape and reliable retention. The detailed protocol and troubleshooting guide offer a solid foundation for researchers to implement and adapt this method for routine analysis, quality control, and further scientific investigation.

References

Application Note: High-Efficiency Extraction of 4-Methylhex-3-enoic Acid from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Potent Odor-Active Compound

4-Methylhex-3-enoic acid (4-MHA) is a medium-chain fatty acid known for its potent and often characteristic odor profile.[1] As a volatile and semi-hydrophobic molecule, its presence, even at trace levels, can significantly impact the sensory characteristics of various products, from dairy and fermented foods to biological samples where it may serve as a biomarker. The accurate quantification of 4-MHA in complex matrices such as milk, plasma, or urine is a critical task for researchers in food science, metabolomics, and drug development.

The primary challenge in the analysis of 4-MHA lies in its efficient extraction from intricate biological backgrounds. These matrices are rich in interfering substances, including proteins, lipids, and other organic acids, which can lead to matrix effects, low recovery, and poor reproducibility.[2] This application note provides a comprehensive guide to two robust and validated methods for the extraction of this compound: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) . The protocols are designed to yield high-purity extracts suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the preferred technique for volatile organic acid analysis.[1][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction strategy.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Boiling Point 118 °C (at 12 Torr)
LogP (Partition Coeff.) 1.8[3]
pKa ~4.8
CAS Number 55665-79-7 ((E)-isomer)

The moderate lipophilicity (LogP of 1.8) and acidic nature (pKa ~4.8) of 4-MHA are key determinants in the selection of appropriate extraction solvents and pH conditions.

Protocol 1: pH-Mediated Liquid-Liquid Extraction (LLE) for Dairy Matrices

LLE is a classic and highly effective technique for the separation of acidic compounds from complex aqueous samples like milk or whey.[5][6] The principle relies on the differential solubility of the protonated (neutral) and deprotonated (anionic) forms of the carboxylic acid in immiscible organic and aqueous phases.

Causality of Experimental Choices:
  • Acidification: Lowering the pH of the sample to approximately 2-3 ensures that the carboxylic acid group of 4-MHA is fully protonated (R-COOH). This neutral form is significantly more soluble in organic solvents than its anionic counterpart (R-COO⁻).

  • Solvent Selection: A water-immiscible organic solvent with a high affinity for medium-chain fatty acids is chosen. A mixture of hexane and diethyl ether offers a good balance of polarity to efficiently extract the analyte while minimizing the co-extraction of highly polar interferents.

  • Salting-Out: The addition of sodium chloride increases the ionic strength of the aqueous phase, reducing the solubility of 4-MHA and driving it into the organic phase, thereby enhancing extraction efficiency.

  • Back-Extraction: An optional but highly recommended step for sample cleanup involves back-extracting the analyte into a basic aqueous solution. This leaves non-acidic, lipid-soluble impurities in the organic phase. The pH of the aqueous phase is then re-adjusted to acidic, and the purified 4-MHA is re-extracted into a fresh organic solvent.

Experimental Workflow: LLE

LLE_Workflow sample Sample Preparation (e.g., 5 mL Milk + Internal Standard) acidify Acidification (Add 1M HCl to pH 2-3) sample->acidify extract Liquid-Liquid Extraction (Add 10 mL Hexane:Diethyl Ether (1:1 v/v), vortex 2 min) acidify->extract centrifuge Phase Separation (Centrifuge 10 min at 3000 x g) extract->centrifuge collect Collect Organic Layer centrifuge->collect dry Drying (Pass through anhydrous Na₂SO₄) collect->dry evaporate Solvent Evaporation (Under gentle N₂ stream) dry->evaporate derivatize Derivatization for GC-MS (e.g., with BSTFA) evaporate->derivatize analysis GC-MS Analysis derivatize->analysis

Caption: Workflow for the Liquid-Liquid Extraction of 4-MHA.

Step-by-Step LLE Protocol:
  • Sample Preparation: To a 15 mL polypropylene centrifuge tube, add 5 mL of the liquid sample (e.g., milk, whey). Spike with an appropriate internal standard (e.g., heptanoic acid-d13).

  • Acidification: Add 1M Hydrochloric Acid (HCl) dropwise while vortexing to adjust the sample pH to 2-3.

  • Extraction: Add 10 mL of a pre-mixed solution of n-hexane and diethyl ether (1:1, v/v). Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization and Analysis: Reconstitute the dried extract in a suitable solvent and proceed with derivatization for GC-MS analysis.

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE) for Plasma/Serum

SPE offers a more controlled and often cleaner extraction compared to LLE, with the potential for higher throughput and automation.[7] For 4-MHA, a reversed-phase (RP) SPE cartridge is ideal, leveraging the hydrophobic interactions between the analyte's carbon chain and the nonpolar sorbent.

Causality of Experimental Choices:
  • Sorbent Selection: A C18 (octadecyl) bonded silica sorbent provides a nonpolar stationary phase that effectively retains the medium-chain fatty acid from an aqueous sample.

  • Sample Pre-treatment: Acidification of the plasma/serum sample is crucial to ensure 4-MHA is in its neutral, more hydrophobic form, promoting strong retention on the C18 sorbent.

  • Wash Step: A wash with a weakly organic, acidified aqueous solution (e.g., 5% methanol in water, pH 3) is a critical step to remove polar, water-soluble interferences that are not retained on the sorbent, without prematurely eluting the analyte.

  • Elution: A strong, nonpolar organic solvent like methanol or acetonitrile is used to disrupt the hydrophobic interactions between 4-MHA and the C18 sorbent, effectively eluting the analyte for collection.

Experimental Workflow: SPE

SPE_Workflow condition Cartridge Conditioning (Methanol, then Water) equilibrate Equilibration (Acidified Water, pH 3) condition->equilibrate load Sample Loading (Acidified Plasma/Serum) equilibrate->load wash Wash Step (5% Methanol in Water, pH 3) load->wash elute Elution (Methanol) wash->elute evaporate Solvent Evaporation (Under gentle N₂ stream) elute->evaporate derivatize Derivatization for GC-MS (e.g., with BSTFA) evaporate->derivatize analysis GC-MS Analysis derivatize->analysis

Caption: Workflow for the Solid-Phase Extraction of 4-MHA.

Step-by-Step SPE Protocol:
  • Sample Preparation: Dilute 1 mL of plasma or serum with 1 mL of acidified water (pH 3). Spike with an appropriate internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 5 mL of acidified water (pH 3). Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in acidified water (pH 3) to remove polar interferences.

  • Elution: Elute the 4-MHA from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and proceed with derivatization for GC-MS analysis.

Derivatization for GC-MS Analysis

Due to the polar nature of the carboxylic acid group, direct GC analysis of 4-MHA can result in poor peak shape and low sensitivity.[8] Derivatization to a more volatile and less polar ester is mandatory.[9][10]

  • Silylation: Reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method, converting the carboxylic acid to its trimethylsilyl (TMS) ester.[11]

  • Alkylation: Esterification to form methyl esters using reagents like boron trifluoride-methanol (BF₃-MeOH) is another robust option.[12]

General Derivatization Protocol (Silylation):

  • To the dried extract, add 50 µL of a suitable solvent (e.g., pyridine).

  • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

Method Validation and Performance

The validation of any analytical extraction method is critical to ensure data integrity.[13] Key parameters to assess include recovery, precision, linearity, and the limits of detection (LOD) and quantification (LOQ).

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery 85-95%90-105%
Precision (RSD) < 10%< 5%
LOD (in matrix) 0.1 - 0.5 µg/mL0.05 - 0.2 µg/mL
LOQ (in matrix) 0.3 - 1.5 µg/mL0.15 - 0.6 µg/mL
Linearity (R²) > 0.995> 0.998

Note: These values are typical for medium-chain fatty acids in biological matrices and should be established for each specific application.[12][13][14][15]

Conclusion and Field-Proven Insights

Both LLE and SPE are powerful techniques for the extraction of this compound from complex matrices.

  • LLE is a cost-effective and straightforward method, particularly suitable for samples with high water content. The key to success is careful pH control and, for cleaner extracts, the inclusion of a back-extraction step.

  • SPE provides superior cleanup, higher reproducibility, and is more amenable to automation, making it the method of choice for high-throughput laboratories and when lower detection limits are required. The critical steps are proper cartridge conditioning and the optimization of the wash solvent to remove interferences without losing the analyte.

The choice between these methods will depend on the specific matrix, the required sensitivity, sample throughput needs, and available resources. For both methods, subsequent derivatization is essential for reliable GC-MS quantification. The protocols outlined in this note provide a robust foundation for researchers to develop and validate their own high-performance methods for the analysis of this important odor-active compound.

References

Application Note: Enhancing the Detection of 4-Methylhex-3-enoic Acid Through Chemical Derivatization for GC-MS and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the chemical derivatization of 4-Methylhex-3-enoic acid, a branched-chain unsaturated fatty acid, to improve its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Direct analysis of this compound is often hampered by its moderate volatility, potential for thermal degradation, and poor ionization efficiency. We present two robust protocols: a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis, and an amidation method using 3-nitrophenylhydrazine (3-NPH) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for high-sensitivity LC-MS/MS analysis. This guide explains the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into data interpretation to empower researchers in achieving reliable and sensitive measurements of this compound in various matrices.

The Analytical Challenge: Properties of this compound

This compound (C₇H₁₂O₂) is a moderately volatile organic compound with a molecular weight of 128.17 g/mol and a boiling point of 118°C at 12 Torr.[1][2] Its structure, featuring both a carboxylic acid group and a double bond, presents several analytical challenges:

  • High Polarity: The carboxylic acid moiety imparts significant polarity, leading to poor peak shape (tailing) in non-polar GC columns due to interactions with active sites in the system.[3]

  • Thermal Instability: The unsaturated nature of the molecule can make it susceptible to isomerization or degradation at the high temperatures often required for GC analysis.

  • Poor Ionization: In LC-MS, particularly with electrospray ionization (ESI), small carboxylic acids are often difficult to analyze due to their high polarity and poor ionization efficiency, especially in complex biological matrices.[4]

Chemical derivatization addresses these issues by converting the polar carboxyl group into a less polar, more volatile, and more readily ionizable functional group, thereby enhancing analytical performance.[5][6]

Strategy Selection: Choosing Between GC-MS and LC-MS

The choice between GC-MS and LC-MS depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS Analysis: Ideal for volatile and semi-volatile compounds. Derivatization is essential to increase the volatility and thermal stability of this compound. Silylation is a common and effective strategy.[5]

  • LC-MS/MS Analysis: Offers high specificity and sensitivity, particularly for analytes in complex matrices. Derivatization is employed to improve chromatographic retention on reverse-phase columns and dramatically enhance ionization efficiency.[4][7]

Protocol I: GC-MS Analysis via Silylation

Silylation is a robust derivatization technique that replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[5][8] This process significantly reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and thermal stability.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a highly effective reagent for this purpose.[10][11]

Mechanism of Silylation with BSTFA

The reaction involves the nucleophilic attack of the carboxylic acid's oxygen on the silicon atom of BSTFA. The process is efficient, and the byproducts, mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, minimizing chromatographic interference.[9][11]

Experimental Workflow for Silylation

The overall process from sample preparation to GC-MS analysis is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Aliquot (1-10 mg or liquid extract) Drydown 2. Evaporate to Dryness (under Nitrogen stream) Sample->Drydown AddReagent 3. Add BSTFA (+1% TMCS) & Solvent (e.g., Pyridine) Drydown->AddReagent React 4. Heat Reaction Vial (e.g., 60°C for 30 min) AddReagent->React Inject 5. Inject into GC-MS React->Inject Analyze 6. Data Acquisition & Processing Inject->Analyze

Caption: Workflow for GC-MS analysis of this compound via silylation.

Step-by-Step Silylation Protocol

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Anhydrous/GC grade)

  • Reaction Vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place the sample containing this compound into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen. Water is incompatible with silylation reagents.[9]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine) to dissolve the dried residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a significant molar excess of the reagent to the analyte.[9]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block. Reaction times and temperatures may need optimization depending on the sample matrix.[11]

  • Analysis: After cooling to room temperature, inject a 1 µL aliquot of the derivatized sample directly into the GC-MS.

Expected Results
  • Mass Shift: The molecular weight will increase by 72 amu per TMS group. The TMS derivative of this compound will have a molecular weight of 200.16 g/mol .

  • Chromatography: Expect a sharp, symmetric peak at an earlier retention time compared to the underivatized acid on a polar column, and successful elution from a non-polar column.

ParameterUnderivatized AcidTMS-Derivatized AcidRationale for Improvement
Molecular Weight 128.17 g/mol 200.16 g/mol Covalent addition of Si(CH₃)₃ group.
Volatility ModerateHighReplacement of polar -COOH with non-polar -COOSi(CH₃)₃ reduces intermolecular hydrogen bonding.[5]
Peak Shape (GC) TailingSymmetricalReduced interaction with active sites in the GC system.[12]
Thermal Stability ModerateHighTMS esters are more thermally stable than their corresponding carboxylic acids.[9]

Protocol II: LC-MS/MS Analysis via 3-NPH Derivatization

For high-sensitivity analysis, especially in biological fluids, derivatization for LC-MS is the preferred method. The reaction of the carboxylic acid with 3-nitrophenylhydrazine (3-NPH) using a coupling agent like EDC significantly improves chromatographic behavior and ionization efficiency.[13][14] This strategy has been shown to lower limits of detection to the femtomole range.[13][15]

Mechanism of 3-NPH Derivatization

This is a two-step reaction. First, EDC activates the carboxylic acid group to form a highly reactive O-acylisourea intermediate.[16][17] This intermediate is then readily attacked by the nucleophilic 3-NPH, forming a stable hydrazone and releasing a water-soluble urea byproduct.[16][18] Pyridine is often used as a catalyst.[19]

LCMS_Mechanism Analyte This compound (R-COOH) Intermediate O-acylisourea Intermediate Analyte->Intermediate + EDC EDC EDC NPH 3-NPH (Reagent) Product Derivatized Product (R-CO-NPH) Intermediate->Product + 3-NPH Byproduct Urea Byproduct (Water Soluble) Intermediate->Byproduct

Caption: Simplified reaction mechanism for 3-NPH derivatization using EDC.

Step-by-Step 3-NPH Derivatization Protocol

Materials:

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[20]

  • Pyridine

  • Methanol, Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Reaction Vials (1.5 mL)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Transfer 50 µL of the sample (e.g., plasma extract, cell culture supernatant) to a 1.5 mL microcentrifuge tube.

  • Reagent Preparation (Prepare Fresh):

    • 3-NPH Solution: Prepare a 200 mM solution of 3-NPH in 50% aqueous acetonitrile.

    • EDC/Pyridine Solution: Prepare a 120 mM solution of EDC in 50% aqueous acetonitrile containing 6% (v/v) pyridine.

  • Derivatization Reaction:

    • Add 20 µL of the 3-NPH solution to the sample.

    • Add 20 µL of the EDC/Pyridine solution to initiate the reaction.[18]

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture at 40°C for 30 minutes.

  • Dilution & Analysis: After incubation, dilute the sample as needed with the initial mobile phase (e.g., 1:10 with 50% methanol) and inject it into the LC-MS/MS system.

Expected Results
  • Mass Shift: The derivatization adds a 3-nitrophenylhydrazide moiety, resulting in a significant mass increase and providing a readily ionizable tag.

  • LC-MS Performance: The 3-NPH derivative is less polar than the parent acid, leading to better retention on C18 columns.[4] The presence of the nitro group and aromatic ring dramatically enhances ESI response, especially in negative ion mode, leading to a significant increase in sensitivity.[13][21][22]

ParameterUnderivatized Acid3-NPH Derivatized AcidRationale for Improvement
LC Retention Poor on C18Good on C18Increased hydrophobicity allows for better interaction with the stationary phase.[4]
ESI Efficiency Low (Negative Mode)Very High (Negative Mode)The derivative provides a stable, pre-charged or easily ionizable structure.[21]
Limit of Detection µM rangepM to fM rangeCombined effect of improved chromatography and vastly superior ionization efficiency.[13][14]
MS/MS Fragmentation LimitedRich & PredictableThe derivative provides consistent and characteristic fragmentation patterns for reliable quantification.[21]

Conclusion

The analytical challenges posed by this compound can be effectively overcome through chemical derivatization. For GC-MS applications, silylation with BSTFA offers a reliable method to improve volatility and peak shape. For high-sensitivity applications requiring LC-MS/MS, derivatization with 3-NPH provides a dramatic improvement in detection limits by enhancing chromatographic retention and ionization efficiency. The protocols described herein provide a robust foundation for researchers to achieve accurate and sensitive quantification of this and other short-to-medium chain carboxylic acids.

References

Application Notes & Protocols for the Use of 4-Methylhex-3-enoic Acid in Pheromone Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for This Guide

The manipulation of behavior through chemical signals—pheromones and other semiochemicals—represents a cornerstone of modern, sustainable strategies in pest management, ecological research, and even animal husbandry. The efficacy of any semiochemical is not merely a function of its intrinsic biological activity but is critically dependent on its formulation and delivery. A potent attractant is useless if it degrades rapidly or is released in a sudden, overwhelming burst.

This guide uses 4-Methylhex-3-enoic acid as a model compound to explore the intricate science and methodology behind creating effective semiochemical formulations. While not a widely commercialized pheromone itself, its chemical class—volatile short-chain carboxylic acids—is fundamentally important in chemical ecology. These acids are key components in the host-seeking cues for disease vectors like mosquitoes and are part of the complex language of plant-insect communication[1][2][3]. By understanding how to formulate this representative molecule, researchers can gain the foundational knowledge applicable to a wide array of volatile semiochemicals.

Here, we move beyond simple recipes. We delve into the causality behind experimental choices, providing the technical insights and validation protocols necessary to develop robust, field-ready pheromone formulations.

Section 1: Pre-Formulation Dossier on this compound

A successful formulation begins with a deep understanding of the active ingredient. This compound is a branched-chain unsaturated fatty acid, and its specific chemical characteristics dictate every subsequent formulation decision.

Chemical & Physical Properties

The properties of this compound, particularly its volatility and moderate lipophilicity, make it a challenging yet excellent candidate for controlled-release formulations.

PropertyValueSourceSignificance for Formulation
Molecular Formula C₇H₁₂O₂[4][5]Foundational identifier.
Molecular Weight 128.17 g/mol [4][5][6]Influences diffusion rates from dispensers.
Appearance Colorless liquid-Ease of handling and mixing with carriers.
Boiling Point 118°C (at 12 Torr)[4][7]Indicates moderate volatility; will evaporate readily without a controlled-release matrix.
LogP (Partition Coeff.) ~1.8[5][6][7]Suggests moderate lipophilicity, indicating good compatibility with nonpolar polymer and rubber carriers.
Isomerism Exists as (E) and (Z) isomers[7]Biological activity is often highly specific to one isomer. Purity is critical.
The Criticality of Synthesis and Isomeric Purity

In pheromone science, stereochemistry is paramount. The olfactory receptors of an insect can be exquisitely sensitive to the geometric configuration of a molecule. The (E) and (Z) isomers of this compound can elicit vastly different biological responses, or one may be completely inactive. Therefore, the synthesis route chosen must not only be efficient but also offer high stereoselectivity.

Common synthetic routes include:

  • Aldol Condensation: A classical method that can be optimized to favor one isomer over the other through careful selection of catalysts and reaction conditions.

  • Catalytic Hydrogenation: Stereoselective hydrogenation of allenic precursors can yield high enantiomeric excess, providing a pure starting material.

  • Biotechnological Approaches: The use of specific enzymes can offer highly selective and environmentally friendly synthesis pathways.

Expert Insight: Before any formulation work begins, the isomeric purity of the synthesized this compound must be verified, typically to >95% purity for the desired isomer. This is a non-negotiable quality control step, as the presence of the "wrong" isomer can act as a behavioral antagonist, repelling the target species and rendering the formulation ineffective.

Section 2: The Science of Controlled Release in Pheromone Formulations

The core objective of a pheromone formulation is to mimic the natural release of the chemical by the target organism. This requires a sophisticated delivery system that ensures a consistent, low-level emission over a prolonged period. This is the principle of controlled release .

Core Principles & Dispenser Selection

The ideal release kinetic for most applications, particularly mating disruption, is zero-order release , where the emission rate is constant over time[2]. This creates a stable pheromone plume in the environment.

The choice of dispenser technology is a balance between the desired release profile, field longevity, environmental conditions, and cost.

Dispenser TypeMaterial(s)Typical ApplicationAdvantagesDisadvantages
Rubber Septa Natural Rubber, HalobutylMonitoring TrapsInexpensive, easy to load, well-understood release profile.Release rate is temperature-dependent and follows first-order kinetics (declines over time). Short field life (2-4 weeks).
Polymer Matrix Polyethylene, PVC, PolypropyleneMating Disruption, MonitoringLonger field life (4-12 weeks), more consistent release than septa. Can be molded into various shapes (vials, ropes, tags).Higher initial cost, release can still be temperature-sensitive.
Reservoir Systems Laminated plastic films, hollow fibersMating DisruptionCan achieve near zero-order release, very long field life (up to 6 months). Protects pheromone from UV degradation.More complex and expensive to manufacture.
Microencapsulation Polymer shell (e.g., polyurethane)Sprayable Mating DisruptionAllows for broadcast application over large areas (e.g., forests, large acreage crops). Good UV protection.Release is highly dependent on environmental factors (rain, wind). Potential for uneven application.
The Role of Adjuvants: Stabilizers and Carriers

Most synthetic insect pheromones are oily liquids susceptible to degradation.[8]

  • Antioxidants: The double bond in this compound is susceptible to oxidation. The addition of an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.1-0.5% w/w) is crucial for preventing degradation and extending the shelf-life and field longevity of the lure.

  • UV Stabilizers: Sunlight, particularly UV radiation, can catalyze the degradation of pheromones. For dispensers with surfaces exposed to direct sunlight (e.g., laminated pouches), incorporating a UV stabilizer can be beneficial.[4]

  • Carriers: The carrier is the matrix that holds the pheromone.[8] For a moderately lipophilic compound like this compound, nonpolar materials like rubber or polyethylene are excellent choices.[8] The pheromone dissolves into the polymer matrix and then slowly diffuses to the surface to be released into the atmosphere.

Section 3: Protocols for Formulation and Analysis

The following protocols provide step-by-step methodologies for preparing and validating a simple passive dispenser.

Protocol 1: Preparation of a Rubber Septum Passive Dispenser

This protocol describes the loading of this compound into a standard rubber septum, a common method for creating lures for monitoring traps.

Objective: To create a passive dispenser that releases this compound over a 2-4 week period for field trapping studies.

Materials:

  • (E)-4-Methylhex-3-enoic acid (>95% purity)

  • Hexane (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • Natural rubber septa (pre-extracted with solvent to remove impurities)

  • Micropipettes (10-100 µL range)

  • 2 mL glass vials with PTFE-lined caps

  • Analytical balance

Methodology:

  • Prepare Loading Solution: a. Create a 0.5% (w/w) BHT stock solution in hexane. b. In a clean glass vial, accurately weigh 100 mg of (E)-4-Methylhex-3-enoic acid. c. Add 20 µL of the 0.5% BHT stock solution (this equates to 0.1% BHT relative to the pheromone). d. Add hexane to create a final loading solution concentration of 100 mg/mL. For 100 mg of pheromone, this would be approximately 1 mL total volume. Cap and vortex gently to mix.

  • Septum Loading: a. Place a single pre-extracted rubber septum into a clean 2 mL glass vial. b. Using a micropipette, carefully apply 10 µL of the loading solution directly onto the septum. This will deliver 1 mg of the active ingredient. c. Allow the solvent to evaporate completely in a fume hood for at least 4 hours. The septum will swell slightly as it absorbs the pheromone.

  • Conditioning and Storage: a. Once the solvent has evaporated, cap the vial. b. Allow the loaded septa to equilibrate (or "condition") at room temperature for 24 hours. This allows for even distribution of the pheromone within the rubber matrix. c. For long-term storage, place the individually sealed vials in a freezer at -20°C. Package them in a sealed, airtight bag containing an oxygen scavenger to prevent degradation.

Causality:

  • Why Hexane? It is a volatile, nonpolar solvent that effectively dissolves the pheromone and BHT, and it evaporates quickly and completely without leaving a residue.

  • Why Pre-extract Septa? Commercial rubber septa contain plasticizers and other impurities that can interfere with the pheromone or co-elute during GC-MS analysis. Extraction removes these contaminants.

  • Why Condition? Conditioning prevents an initial "burst" of pheromone release when the lure is first placed in the field, leading to a more stable and predictable emission profile.

Protocol 2: Quality Control and Release Rate Analysis via GC-MS

This protocol is a self-validating system. It confirms both the initial loading dose and measures the amount of pheromone remaining after a period of aging to determine the release rate.

Objective: To quantify the amount of (E)-4-Methylhex-3-enoic acid in a dispenser and determine its emission rate over time.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Loaded septa from Protocol 1 (both un-aged and field-aged)

  • Internal Standard (IS), e.g., Tetradecane (C14)

  • Hexane (HPLC grade)

  • Volumetric flasks and micropipettes

Methodology:

Part A: Preparation of Calibration Curve

  • Prepare a stock solution of (E)-4-Methylhex-3-enoic acid (e.g., 1 mg/mL) and a separate stock solution of the internal standard (e.g., 1 mg/mL) in hexane.

  • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the pheromone stock solution.

  • To each calibration standard, add the internal standard to a fixed final concentration (e.g., 25 µg/mL). This corrects for variations in injection volume.

  • Analyze each standard by GC-MS.

  • Construct a calibration curve by plotting the ratio of the pheromone peak area to the IS peak area against the pheromone concentration.

Part B: Analysis of Dispensers

  • Take a loaded septum (either un-aged for dose verification or aged for release rate).

  • Place the septum in a 2 mL vial and add exactly 1 mL of the internal standard solution (e.g., 25 µg/mL in hexane).

  • Allow the pheromone to extract from the septum for at least 24 hours at room temperature with occasional agitation.

  • Analyze the hexane extract by GC-MS using the same method as for the calibration standards.

  • Calculate the ratio of the pheromone peak area to the IS peak area.

  • Using the calibration curve equation, determine the concentration of the pheromone in the extract. This gives the total mass of pheromone remaining in the septum.

Part C: Calculating Release Rate

  • Initial Load (M₀): Determined by analyzing an un-aged (t=0) lure. This should be close to the target load of 1 mg.

  • Remaining Load (Mₜ): Determined by analyzing a lure aged in the field for 't' days.

  • Release Rate (µ g/day ): = [(M₀ - Mₜ) / t] * 1000

Data Presentation:

Lure Age (Days)Mean Pheromone Remaining (mg ± SD)Cumulative Release (mg)Avg. Daily Release Rate (µ g/day )
01.02 ± 0.040.00-
70.65 ± 0.060.3752.9
140.41 ± 0.050.6143.6
210.25 ± 0.040.7736.7
280.14 ± 0.030.8831.4

Section 4: Efficacy Testing - From Lab to Field

A chemically stable formulation is only useful if it is biologically active. Efficacy testing is a phased approach, moving from controlled lab assays to real-world field conditions.

Overall Workflow for Pheromone Formulation Development

The development process is iterative, with feedback from each stage informing the next.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Validation Synthesis Synthesis & Purification (Isomeric Purity >95%) QC1 Chemical Analysis (GC-MS, NMR) Synthesis->QC1 Verify Structure & Purity Formulation Formulation Development (Select Carrier & Adjuvants) QC1->Formulation Pure Active Ingredient QC2 Release Rate Analysis (GC-MS on Aged Lures) Formulation->QC2 Characterize Emission Bioassay Lab Bioassay (EAG, Wind Tunnel) QC2->Bioassay Optimized Lure FieldTrial Field Trials (Trap Catches) Bioassay->FieldTrial Confirm Attraction FieldTrial->Formulation Iterate & Refine

Caption: Workflow from synthesis to field validation.

Protocol 3: Designing a Replicated Field Trapping Study

This protocol outlines the design of a robust field experiment to compare the efficacy of a newly formulated lure against a control.

Objective: To determine if lures baited with (E)-4-Methylhex-3-enoic acid attract the target insect species under field conditions.

Experimental Design:

  • Treatments:

    • Treatment Lure: Rubber septum loaded with 1 mg of (E)-4-Methylhex-3-enoic acid.

    • Control Lure: Rubber septum loaded with 10 µL of hexane solvent only.

  • Traps: Select a trap type appropriate for the target insect (e.g., Delta traps for moths, McPhail traps for flies).

  • Experimental Layout: a. Select a minimum of 3-5 suitable field sites (replicates). Sites should be separated by at least 500 meters to prevent interference. b. Within each site, deploy traps in pairs (one treatment, one control). This is a Randomized Complete Block Design, with each site being a "block". c. The distance between traps within a pair should be at least 20-50 meters to minimize plume overlap. d. Hang traps at a height and location appropriate for the target insect's flight behavior (e.g., in the tree canopy).

  • Data Collection: a. Deploy traps at the beginning of the target insect's activity period. b. Check traps every 3-7 days. Count and record the number of target insects in each trap. c. Replace sticky liners and lures at appropriate intervals (e.g., replace lures every 3 weeks based on release rate data). d. Run the trial for the entire flight period of at least one generation of the insect.

  • Data Analysis: a. For each collection date, calculate the mean number of insects caught per trap for both treatment and control. b. Use an appropriate statistical test (e.g., a paired t-test or a mixed-effects model) to determine if there is a significant difference in catch between the treatment and control traps.

Self-Validation: The inclusion of a solvent-only control is the critical validation step. A significantly higher catch in the pheromone-baited traps provides strong evidence that this compound is indeed an attractant for the target species.[9]

Logical Decision Framework for Dispenser Selection

G Start Application Goal? Monitoring Population Monitoring (Short-term, presence/absence) Start->Monitoring MatingDisruption Mating Disruption (Season-long control) Start->MatingDisruption Septa Use Rubber Septa or simple Vials Monitoring->Septa Cost-effective & easy deployment AdvancedDispenser Consider Advanced Dispensers MatingDisruption->AdvancedDispenser LargeArea Large, Uniform Area? (e.g., Forest, Row Crop) AdvancedDispenser->LargeArea Yes HighValue High-Value, Trellised Crop? (e.g., Orchard, Vineyard) AdvancedDispenser->HighValue No Sprayable Use Microencapsulated Sprayable Formulation LargeArea->Sprayable PointSource Use Point-Source Dispensers (Reservoir, Polymer Matrix) HighValue->PointSource

Caption: Decision tree for selecting a pheromone dispenser.

References

4-Methylhex-3-enoic Acid: A Novel Internal Standard for Targeted and Untargeted Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of metabolomics research, the quest for accurate and reproducible quantification of metabolites is paramount. Internal standards are the bedrock of reliable metabolomic analyses, serving to correct for variations introduced during sample preparation, extraction, and analysis.[1] The ideal internal standard is a compound that is structurally similar to the analytes of interest but is not naturally present in the biological sample. While stable isotope-labeled standards are considered the gold standard, their availability and cost can be prohibitive, especially in untargeted studies. This necessitates the exploration of novel, structurally unique compounds that can serve as effective internal standards across a range of analytical platforms.

This application note introduces 4-Methylhex-3-enoic acid as a promising internal standard for both targeted and untargeted metabolomics studies. Its unique branched and unsaturated structure makes it an excellent candidate for the normalization of a variety of medium-chain fatty acids and other related metabolites, whose quantification can be challenging with commonly used standards. We will delve into the physicochemical properties of this compound, provide detailed protocols for its implementation in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, and discuss the principles of data analysis and validation.

Physicochemical Properties of this compound

This compound is a C7 fatty acid with a methyl branch at the fourth carbon and a double bond at the third carbon. These structural features confer upon it distinct chromatographic and mass spectrometric properties, making it readily distinguishable from most endogenous metabolites.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[2][3]
Molecular Weight 128.17 g/mol [2][3]
CAS Number 55665-79-7[2]
IUPAC Name (E)-4-methylhex-3-enoic acid[2]
LogP 1.8[2]
Boiling Point 118 °C at 12 Torr[4]

The presence of both a methyl branch and a double bond makes this compound a suitable surrogate for a range of modified fatty acids that are increasingly recognized for their biological significance. Its moderate lipophilicity, as indicated by its LogP value, allows for efficient extraction with commonly used organic solvents in metabolomics protocols.

Application in Metabolomics Workflows

The introduction of an internal standard early in the sample preparation workflow is crucial for accounting for metabolite loss during extraction and derivatization, as well as for correcting variations in instrument response. This compound can be seamlessly integrated into standard metabolomics pipelines.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Metabolite Extraction (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Peak_Integration Peak Integration GCMS->Peak_Integration LCMS->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Figure 1: Integration of this compound into a typical metabolomics workflow.

Protocols for using this compound as an Internal Standard

The following protocols provide a framework for the preparation and use of this compound as an internal standard in metabolomics research. It is essential to perform initial validation experiments to determine the optimal concentration of the internal standard for the specific biological matrix and analytical platform being used.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (high purity, ≥98%)

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound into a tared vial.

    • Record the exact weight.

    • Dissolve the weighed compound in a minimal amount of methanol in a 10 mL volumetric flask.

    • Bring the flask to the 10 mL mark with methanol.

    • Cap and invert the flask several times to ensure complete dissolution and mixing.

    • Store the stock solution at -20°C in an amber glass vial.

  • Working Solution (e.g., 10 µg/mL):

    • Allow the stock solution to come to room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the 10 mL mark with methanol.

    • Mix thoroughly.

    • This working solution can be further diluted to achieve the desired final concentration for spiking into samples. The optimal concentration should be determined empirically but is typically in the range of 0.1-1 µg/mL in the final sample extract.

Protocol 2: Sample Preparation and Extraction for GC-MS Analysis

Objective: To extract metabolites from a biological sample and prepare them for GC-MS analysis using this compound as an internal standard.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound working solution

  • Methanol (cold, -20°C)

  • Methyl tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Spiking:

    • To 100 µL of plasma in a microcentrifuge tube, add a pre-determined volume of the this compound working solution (e.g., 10 µL of a 10 µg/mL solution).

  • Protein Precipitation and Extraction:

    • Add 400 µL of cold methanol to the sample.

    • Vortex for 1 minute to precipitate proteins.

    • Add 1 mL of MTBE and vortex for 1 minute.

    • Add 250 µL of water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Fraction Collection:

    • Carefully collect the upper organic phase (containing lipids and other non-polar to semi-polar metabolites) into a new tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 20 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

Protocol 3: Sample Preparation and Extraction for LC-MS Analysis

Objective: To extract metabolites from a biological sample for LC-MS analysis using this compound as an internal standard.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound working solution

  • Acetonitrile (ACN) with 0.1% formic acid (cold, -20°C)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Spiking and Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of cold ACN containing 0.1% formic acid and a pre-determined amount of the this compound working solution.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS method (e.g., 100 µL of 50:50 methanol:water).

  • Filtration:

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial.

Protocol 4: GC-MS and LC-MS Instrument Parameters

The following are suggested starting parameters. Optimization will be necessary for specific instruments and applications.

GC-MS Parameters:

ParameterSuggested Setting
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temp 280°C
Oven Program 80°C (2 min), ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan (m/z 50-600) and/or SIM/MRM

LC-MS Parameters:

ParameterSuggested Setting
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp 40°C
Ionization Mode Electrospray Ionization (ESI), negative mode
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 400°C
Acquisition Mode Full Scan (m/z 70-1000) and/or MRM

Data Analysis and Quantification

The primary role of this compound is to normalize the signals of endogenous metabolites. This is achieved by calculating the response ratio of the target analyte to the internal standard.

Relative Quantification:

The relative abundance of a target metabolite can be expressed as:

Relative Abundance = (Peak Area of Target Metabolite) / (Peak Area of this compound)

This ratio corrects for variations in sample injection volume and instrument response, allowing for more reliable comparisons between different samples.

Absolute Quantification:

For absolute quantification, a calibration curve must be generated using authentic standards of the target metabolite.

  • Prepare a series of calibration standards containing known concentrations of the target metabolite.

  • Spike each calibration standard and the unknown samples with the same, constant amount of this compound.

  • Analyze the standards and samples using the optimized analytical method.

  • Plot the response ratio (Peak Area of Target Metabolite / Peak Area of this compound) against the concentration of the target metabolite for the calibration standards.

  • Perform a linear regression to obtain the equation of the line.

  • Use the response ratio from the unknown samples to calculate the concentration of the target metabolite using the calibration curve.

quantification cluster_data_input Input Data Analyte_Peak Peak Area of Target Analyte Response_Ratio Calculate Response Ratio Analyte_Peak->Response_Ratio IS_Peak Peak Area of This compound IS_Peak->Response_Ratio Calibration_Curve Calibration Curve (for Absolute Quantification) Response_Ratio->Calibration_Curve Relative_Quant Relative Quantification Response_Ratio->Relative_Quant Absolute_Quant Absolute Quantification Calibration_Curve->Absolute_Quant

Figure 2: Data analysis workflow for quantification using an internal standard.

Validation and Quality Control

To ensure the reliability of this compound as an internal standard, a series of validation experiments should be performed:

  • Linearity: Assess the linearity of the response ratio over a range of analyte concentrations.

  • Recovery: Determine the extraction efficiency of this compound from the biological matrix.

  • Matrix Effects: Evaluate the impact of the biological matrix on the ionization of this compound. This can be done by comparing the signal of the standard in a pure solvent to its signal in a post-extraction spiked sample.

  • Stability: Assess the stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C).[5][6]

Conclusion

This compound presents a valuable addition to the analytical chemist's toolbox for metabolomics research. Its unique chemical structure and physicochemical properties make it a suitable internal standard for the quantification of a range of metabolites, particularly branched and unsaturated fatty acids. The detailed protocols provided herein offer a starting point for the successful implementation of this compound in both GC-MS and LC-MS-based metabolomics workflows. As with any analytical method, proper validation is crucial to ensure the generation of high-quality, reproducible, and scientifically sound data.

References

Solid-phase microextraction (SPME) for volatile 4-Methylhex-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Microextraction (SPME) for the Analysis of Volatile 4-Methylhex-3-enoic Acid

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound, a volatile fatty acid (VFA) of interest in flavor, fragrance, and metabolic research, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of the methodology, offering a detailed, step-by-step protocol that is both robust and reproducible. The narrative emphasizes the rationale behind critical experimental choices, from SPME fiber selection to the nuances of sample matrix modification, empowering researchers to not only replicate the method but also to adapt it to their specific analytical challenges.

Introduction: The Analytical Challenge of Volatile Fatty Acids

This compound (C₇H₁₂O₂) is a branched-chain unsaturated fatty acid known for its distinct sensory properties and has been identified as a key aroma compound in various matrices, including roasted coffee.[1] Its analysis is often complicated by its moderate volatility and the polar nature of its carboxylic acid group, which can lead to poor chromatographic peak shape and low sensitivity when using traditional injection techniques.

Solid-Phase Microextraction (SPME) presents a powerful alternative, offering a solvent-free, sensitive, and efficient method for sample preparation.[2] By integrating extraction, concentration, and sample introduction into a single step, SPME minimizes sample handling and reduces the potential for analyte loss. This guide focuses on developing a validated Headspace SPME (HS-SPME) method, which is particularly advantageous for volatile analytes within complex sample matrices.

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is paramount for effective method development.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[3][4]
Molecular Weight 128.17 g/mol [3][4][5]
Boiling Point 118°C (at 12 Torr)[5][6]
LogP (Partition Coeff.) 1.8[3][4]
pKa ~4.52 (Predicted)[6]
IUPAC Name (E)-4-methylhex-3-enoic acid[3]

The compound's moderate boiling point and pKa are critical factors that directly influence the choice of SPME parameters, particularly the extraction temperature and sample pH.

The SPME Method: Principles and Strategic Optimization

The efficacy of an SPME method hinges on the careful optimization of several interdependent parameters.[7][8] The goal is to maximize the partitioning of the analyte from the sample matrix into the headspace and subsequently onto the SPME fiber coating.

The Cornerstone: SPME Fiber Selection

The choice of fiber coating is the most critical decision in SPME method development.[8] The coating must have a high affinity for the target analyte. For volatile fatty acids, a combination fiber that can adsorb a range of compounds with varying polarities is ideal.

  • Recommendation: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the preferred choice.[8][9][10]

  • Causality: This composite fiber provides a multi-modal extraction mechanism. The DVB offers an affinity for aromatic and less polar compounds, PDMS is effective for non-polar compounds, and the microporous Carboxen is exceptionally efficient at trapping small, volatile molecules like VFAs.[11] Studies have shown that DVB/CAR/PDMS fibers are highly effective for detecting VFAs in various matrices.

Extraction Mode: Headspace (HS) vs. Direct Immersion (DI)

SPME can be performed by exposing the fiber to the headspace above the sample (HS-SPME) or by immersing it directly into a liquid sample (DI-SPME).[12][13]

  • Recommendation: Headspace SPME is strongly recommended for this compound analysis.

  • Causality: HS-SPME protects the fiber from non-volatile, high-molecular-weight components in the sample matrix (e.g., proteins, lipids), which can cause fouling and shorten the fiber's lifespan.[14] This mode is ideal for volatile analytes, as it selectively samples compounds that can partition into the vapor phase, resulting in a cleaner chromatogram.[12]

Enhancing Volatility: The Critical Role of pH and Ionic Strength

To efficiently extract a carboxylic acid from an aqueous matrix, it must be in its neutral, protonated form (-COOH).

  • pH Adjustment: The sample's pH must be lowered to at least two units below the analyte's pKa. For this compound (pKa ≈ 4.5), adjusting the sample pH to ≤ 2.5 is essential. This is achieved by adding a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This ensures the equilibrium shifts overwhelmingly towards the more volatile, non-ionized form of the acid.[11][15]

  • Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride (NaCl) or sodium sulfate (Na₂SO₄)) to the sample increases the ionic strength of the aqueous phase.[16] This decreases the solubility of organic compounds like this compound, effectively "pushing" them into the headspace and enhancing their concentration for adsorption by the SPME fiber.[15]

Thermal and Temporal Dynamics: Temperature and Time

Extraction temperature and time are codependent variables that must be optimized to achieve equilibrium or, for quantitative purposes, a highly reproducible pre-equilibrium state.[9][17]

  • Extraction Temperature: Increasing the temperature enhances the volatility of the analyte, accelerating its transfer to the headspace. However, excessively high temperatures can negatively impact the partitioning coefficient between the fiber and the headspace. A temperature range of 40-60°C is a common and effective starting point for VFA analysis.[7][8]

  • Extraction Time: The analyte requires time to diffuse from the matrix into the headspace and then adsorb onto the fiber. Equilibrium times can vary, but for routine analysis, a fixed extraction time of 30-50 minutes typically yields excellent reproducibility.[9][16]

Detailed Application Protocol

This protocol provides a validated starting point for the quantitative analysis of this compound.

Required Materials and Equipment
CategoryItem
SPME Supplies DVB/CAR/PDMS SPME Fiber Assembly (e.g., 50/30µm)
Manual or Automated SPME Holder
Vials & Caps 20 mL Headspace Vials with PTFE/Silicone Septa Caps
Reagents This compound standard
Internal Standard (e.g., Heptanoic acid-d13)
Sodium Chloride (NaCl), analytical grade
Hydrochloric Acid (HCl), concentrated
Methanol, HPLC grade (for stock solutions)
Ultrapure Water
Instrumentation Gas Chromatograph with a Split/Splitless Injector
Mass Spectrometer Detector (MSD)
GC Column: Polar phase (e.g., Stabilwax-DA, DB-FATWAX UI)
Laboratory balance, vortex mixer, and heating block/agitator

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Aliquot Sample (e.g., 5 mL) Add_IS Spike Internal Standard Sample->Add_IS Add_Salt Add NaCl (e.g., 1.5 g) Add_IS->Add_Salt Adjust_pH Adjust pH to <2.5 (with HCl) Add_Salt->Adjust_pH Vortex Vortex to Mix Adjust_pH->Vortex Incubate Incubate & Equilibrate (e.g., 50°C for 10 min) Vortex->Incubate Expose_Fiber Expose SPME Fiber to Headspace (e.g., 50°C for 40 min) Incubate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorb Thermal Desorption in GC Inlet (e.g., 250°C for 5 min) Retract_Fiber->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Data_Analysis Data Processing & Quantification Detect->Data_Analysis caption Figure 1. HS-SPME workflow for this compound.

References

Synthesis of 4-Methylhex-3-enoic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-methylhex-3-enoic acid. This valuable branched-chain unsaturated fatty acid and its derivatives are of interest in the development of flavors, fragrances, and pharmaceuticals.[1] The described methodology follows a robust and reliable three-step synthetic sequence commencing with a Reformatsky reaction between pentan-2-one and ethyl bromoacetate, followed by dehydration of the resultant β-hydroxy ester, and culminating in the hydrolysis of the α,β-unsaturated ester to afford the target carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth explanations of the experimental choices, safety considerations, and characterization techniques.

Introduction

This compound is a carboxylic acid characterized by a six-carbon chain with a methyl group at the fourth position and a double bond between the third and fourth carbons.[2][3] Its structure allows for E/Z isomerism, with the (E)-isomer being a known odor-active compound. This molecule serves as a versatile building block in organic synthesis and is explored for its potential biological activities. The synthetic route detailed herein was chosen for its reliability and adaptability to standard laboratory settings. The key transformations involve the formation of a carbon-carbon bond via the Reformatsky reaction, the introduction of the double bond through a dehydration reaction, and the final conversion to the carboxylic acid by ester hydrolysis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-stage process:

Synthetic_Scheme Pentan_2_one Pentan-2-one Step1_reagents 1. Zn, Toluene 2. H₂O workup Ethyl_bromoacetate Ethyl bromoacetate Intermediate1 Ethyl 3-hydroxy-4-methylhexanoate Step1_reagents->Intermediate1 Reformatsky Reaction Step2_reagents Dehydration (e.g., H₂SO₄, heat) Intermediate2 Ethyl 4-methylhex-3-enoate Step2_reagents->Intermediate2 Dehydration Step3_reagents 1. NaOH(aq), EtOH 2. H₃O⁺ workup Final_Product This compound Step3_reagents->Final_Product Hydrolysis

Caption: Overall synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-hydroxy-4-methylhexanoate via Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc.[4][5][6] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester.[4][5] This enolate is sufficiently nucleophilic to add to the carbonyl group of the ketone but is generally unreactive towards the ester functionality, preventing self-condensation.[4][5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Pentan-2-one86.135.00 g0.0581.0
Ethyl bromoacetate167.0111.65 g0.0701.2
Zinc dust (<10 µm, activated)65.387.58 g0.1162.0
Iodine253.810.29 g0.00110.02
Toluene, anhydrous-100 mL--
1 M Hydrochloric acid-~50 mL--
Diethyl ether-150 mL--
Saturated aq. Sodium Bicarbonate-50 mL--
Brine (Saturated aq. NaCl)-50 mL--
Anhydrous Magnesium Sulfate-~10 g--

Procedure:

  • Activation of Zinc: To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the zinc dust (2.0 eq) and a crystal of iodine (0.02 eq). The flask is flushed with nitrogen.

  • Initiation: Add 20 mL of anhydrous toluene to the flask. A small portion (approximately 10%) of the ethyl bromoacetate (1.2 eq) is added. The mixture is gently heated with a heat gun until the color of the iodine disappears, indicating the activation of zinc.

  • Reaction: The remaining ethyl bromoacetate and pentan-2-one (1.0 eq) are dissolved in 80 mL of anhydrous toluene. This solution is added dropwise to the activated zinc suspension over 30 minutes, maintaining a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing 100 g of crushed ice and 50 mL of 1 M hydrochloric acid. The mixture is stirred until the excess zinc has dissolved.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with 50 mL of diethyl ether.

  • Washing: The combined organic layers are washed successively with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, ethyl 3-hydroxy-4-methylhexanoate, can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Dehydration of Ethyl 3-hydroxy-4-methylhexanoate

The β-hydroxy ester obtained from the Reformatsky reaction is dehydrated to introduce the carbon-carbon double bond. Acid-catalyzed dehydration is a common method for this transformation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity
Ethyl 3-hydroxy-4-methylhexanoate174.2410.0 g
Concentrated Sulfuric Acid98.081-2 mL
Toluene-50 mL
Saturated aq. Sodium Bicarbonate-50 mL
Brine (Saturated aq. NaCl)-50 mL
Anhydrous Magnesium Sulfate-~10 g

Procedure:

  • Reaction Setup: The crude or purified ethyl 3-hydroxy-4-methylhexanoate is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Dehydration: A catalytic amount of concentrated sulfuric acid (a few drops) is added to the solution. The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and washed carefully with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 4-methylhex-3-enoate.

  • Purification: The product can be purified by vacuum distillation.

Part 3: Hydrolysis of Ethyl 4-methylhex-3-enoate

The final step is the saponification of the ester to the corresponding carboxylic acid, followed by acidification.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity
Ethyl 4-methylhex-3-enoate156.228.0 g
Sodium Hydroxide40.003.1 g
Ethanol-50 mL
Water-25 mL
6 M Hydrochloric Acid-As needed
Diethyl Ether-100 mL
Anhydrous Magnesium Sulfate-~10 g

Procedure:

  • Saponification: A solution of sodium hydroxide in a mixture of ethanol and water is prepared. The ethyl 4-methylhex-3-enoate is added to this solution, and the mixture is heated at reflux for 2-3 hours. The reaction is monitored by TLC until the ester is no longer present.

  • Solvent Removal: A significant portion of the ethanol is removed from the reaction mixture using a rotary evaporator.

  • Acidification: The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 with 6 M hydrochloric acid. The formation of a precipitate or an oily layer indicates the formation of the carboxylic acid.

  • Extraction: The acidified mixture is extracted three times with diethyl ether.

  • Washing and Drying: The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

  • Final Product Isolation: The solvent is removed under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.

Characterization

The identity and purity of the final product and intermediates should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy:

    • Ethyl 3-hydroxy-4-methylhexanoate: A broad absorption around 3500 cm⁻¹ (O-H stretch) and a strong absorption around 1730 cm⁻¹ (C=O stretch of the ester).

    • Ethyl 4-methylhex-3-enoate: Disappearance of the O-H stretch and the appearance of a C=C stretch around 1650 cm⁻¹. The C=O stretch of the ester remains.

    • This compound: A very broad O-H stretch from 2500-3300 cm⁻¹ characteristic of a carboxylic acid, a C=O stretch around 1710 cm⁻¹, and a C=C stretch around 1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The chemical shifts and coupling constants will be consistent with the structure of this compound.[7]

Safety and Handling

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl bromoacetate: is a lachrymator and is toxic and corrosive. Handle with extreme care and avoid inhalation and contact with skin and eyes.

  • Pentan-2-one: is a flammable liquid and can cause eye irritation. Keep away from ignition sources.

  • Toluene: is a flammable and toxic solvent. Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid: is highly corrosive. Handle with extreme caution.

  • Sodium Hydroxide: is corrosive and can cause severe burns.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Alternative Synthetic Route: The Horner-Wadsworth-Emmons Reaction

An alternative and often preferred method for the stereoselective synthesis of alkenes is the Horner-Wadsworth-Emmons (HWE) reaction.[8][9] This reaction involves the use of a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide and often leads to the preferential formation of the (E)-alkene.[8][10][11] The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[10][11]

The HWE approach to ethyl 4-methylhex-3-enoate would involve the reaction of pentan-2-one with triethyl phosphonoacetate in the presence of a base like sodium hydride.

HWE_Reaction Pentan_2_one Pentan-2-one Step1_reagents 1. NaH, THF 2. Pentan-2-one Phosphonate Triethyl phosphonoacetate Intermediate Ethyl 4-methylhex-3-enoate Step1_reagents->Intermediate HWE Reaction

Caption: Horner-Wadsworth-Emmons approach to an intermediate.

This route offers an excellent alternative for controlling the stereochemistry of the double bond.

Conclusion

The protocol detailed in this application note provides a reliable and well-documented method for the synthesis of this compound in a laboratory setting. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation and application. The elucidation of the reaction mechanisms and the inclusion of an alternative synthetic strategy offer a comprehensive guide for chemists in the field.

References

Application Notes and Protocols for In Vitro Studies of 4-Methylhex-3-enoic Acid on Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of 4-Methylhex-3-enoic Acid

This compound is a branched-chain unsaturated fatty acid with the molecular formula C₇H₁₂O₂.[1][2][3][4][5] While its role as a flavoring agent is established, preliminary research suggests it may possess other biological activities, including potential antimicrobial properties and the ability to influence lipid metabolism and cellular signaling pathways.[1] Branched-chain fatty acids (BCFAs) as a class are gaining attention for their potential roles in modulating inflammation, cancer cell proliferation, and metabolic pathways.[6][7][8][9]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro effects of this compound on various cell cultures. The protocols herein are designed to be self-validating systems, offering detailed, step-by-step methodologies for assessing cytotoxicity, cell proliferation, apoptosis, and the modulation of key inflammatory signaling pathways. By explaining the causality behind experimental choices, this guide aims to empower researchers to generate robust and reproducible data, thereby elucidating the therapeutic or toxicological potential of this compound.

Part 1: Foundational Protocols - Preparing this compound and Cell Culture

Reagent Preparation: Solubilization of this compound for Cell Culture

The lipophilic nature of fatty acids presents a challenge for their delivery in aqueous cell culture media.[10][11][12] The following protocol is a widely accepted method for preparing fatty acid-BSA complexes, which enhances solubility and stability while minimizing solvent-induced cytotoxicity.[11][12]

Rationale: Bovine Serum Albumin (BSA) acts as a physiological carrier for fatty acids, facilitating their uptake by cells in a manner that mimics in vivo conditions.[11] Using a solvent like ethanol is often necessary for the initial dissolution, but its final concentration in the culture medium must be kept to a minimum (ideally ≤0.05%) to avoid artifacts.[10]

Protocol:

  • Stock Solution Preparation (100 mM):

    • Accurately weigh 12.82 mg of this compound (MW: 128.17 g/mol ) and dissolve it in 1 mL of absolute ethanol. This creates a 100 mM stock solution.

    • Warm the solution to 50-70°C to aid dissolution if necessary.[10]

  • BSA Solution Preparation (10% w/v):

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile phosphate-buffered saline (PBS).

    • Warm to 37°C and stir gently until fully dissolved. Filter-sterilize using a 0.22 µm filter.

  • Complexation of this compound to BSA:

    • Warm both the 100 mM fatty acid stock and the 10% BSA solution to 37°C.

    • Slowly add the 100 mM fatty acid stock solution dropwise to the stirring 10% BSA solution to achieve the desired molar ratio (e.g., a 3:1 fatty acid to BSA molar ratio is common).

    • Incubate the mixture at 37°C for 1 hour with continuous gentle agitation to allow for complexation.

    • The final concentration of the BSA-conjugated stock can be calculated based on the dilution.

  • Working Solution Preparation:

    • Dilute the fatty acid-BSA complex in the appropriate cell culture medium to the desired final concentrations for your experiments.

    • Crucial Control: Prepare a "vehicle control" using the same concentration of BSA and ethanol (without the fatty acid) in your cell culture medium to account for any effects of the carrier and solvent.[11]

General Cell Culture and Seeding

Adherence to best practices in cell culture is paramount for the reproducibility and validity of any in vitro study.[4][13][14][15]

Core Principles:

  • Aseptic Technique: All manipulations should be performed in a certified biological safety cabinet to prevent microbial contamination.[14]

  • Cell Line Authentication: Use cell lines from reputable sources and perform regular authentication (e.g., STR profiling) and mycoplasma testing.[4][13]

  • Optimal Growth Conditions: Culture cells in the recommended medium, supplemented with the appropriate serum and antibiotics (if necessary), and maintain them in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding Density: The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. A preliminary experiment to determine the ideal density is recommended to ensure cells are in the exponential growth phase during treatment.

Part 2: Core Assays for Cellular Response Profiling

This section details the primary assays to build a comprehensive profile of how this compound affects cellular health and function.

Assessment of Cell Viability and Cytotoxicity

Determining the cytotoxic potential of a compound is the first step in its characterization. We will utilize two distinct assays that measure different aspects of cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals.[16][17][18] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[16][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound-BSA complex and the vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[18]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[16][17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Principle: The Lactate Dehydrogenase (LDH) assay quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[19][20][21] This provides a measure of cytotoxicity due to compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include control wells for:

    • Spontaneous LDH release (vehicle-treated cells)

    • Maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100)[3][21]

    • Background (medium only)[21]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[21]

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mix according to the manufacturer's instructions.[19][21]

  • Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[19][21] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

AssayPrincipleEndpoint MeasuredInformation Provided
MTT Enzymatic reduction of tetrazolium saltMitochondrial metabolic activityOverall cell viability and proliferation
LDH Release of cytosolic enzymePlasma membrane integrityCell death via necrosis/late apoptosis
Assessment of Cell Proliferation

To distinguish between a cytotoxic effect and a cytostatic (anti-proliferative) effect, a direct measure of DNA synthesis is required.

Principle: The Bromodeoxyuridine (BrdU) assay measures the incorporation of this synthetic thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[1][2][22][23] Incorporated BrdU is then detected using a specific antibody, providing a quantitative measure of cell proliferation.[1][2][23]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as previously described for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 1-4 hours at 37°C.[5][22] The incubation time should be optimized based on the cell line's doubling time.[2]

  • Fixation and Denaturation: Remove the labeling solution, and fix the cells with a formaldehyde-based fixative. Subsequently, denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.[1][23]

  • Immunodetection: Neutralize the acid and incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][5]

  • Substrate Addition and Reading: Add a TMB substrate and incubate until color develops. Stop the reaction and measure the absorbance, which is proportional to the amount of BrdU incorporated.[5]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];

}

Figure 1: BrdU Cell Proliferation Assay Workflow.

Assessment of Apoptosis

To determine if cell death observed in cytotoxicity assays is due to apoptosis (programmed cell death), a specific marker for this process should be measured.

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[24][25] This fluorometric assay uses a specific peptide substrate (DEVD) conjugated to a fluorescent reporter (e.g., AFC or AMC).[26][27] When cleaved by active caspase-3 in apoptotic cell lysates, the free fluorophore is released, and its fluorescence can be quantified.[24][25][26][27]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) to obtain a sufficient number of cells for lysate preparation. Treat with this compound for the desired time. Include a positive control (e.g., staurosporine or etoposide).

  • Cell Lysis: After treatment, harvest the cells and lyse them using an ice-cold lysis buffer provided with the assay kit. Incubate on ice for 10-20 minutes.[26][28]

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.[28]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading in the assay.

  • Caspase-3 Reaction: In a 96-well black plate, add an equal amount of protein from each lysate. Prepare a reaction mix containing the reaction buffer and the DEVD-AFC/AMC substrate.[26]

  • Fluorescence Reading: Add the reaction mix to each well and incubate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader with the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[26]

  • Data Analysis: Express the results as a fold-change in caspase-3 activity relative to the vehicle-treated control.

Part 3: Mechanistic Insights - Investigating Signaling Pathways

Should the initial screening assays indicate significant biological activity, the next logical step is to investigate the underlying molecular mechanisms. The NF-κB and MAPK pathways are central regulators of inflammation, cell proliferation, and survival, making them prime targets for investigation.

Western Blot Analysis of NF-κB and MAPK Signaling

Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture like a cell lysate.[29] By using phospho-specific antibodies, one can assess the activation state of key signaling kinases.[30][31]

Key Targets:

  • NF-κB Pathway: Assess the phosphorylation of IκBα (an indicator of its impending degradation) and p65 (a key subunit of NF-κB). A decrease in total IκBα levels also indicates pathway activation.[30]

  • MAPK Pathway: Analyze the phosphorylation status of ERK1/2, p38, and JNK to determine which branches of the MAPK cascade are affected.[30][32]

Protocol:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. For signaling studies, it is often beneficial to serum-starve the cells for 12-24 hours prior to treatment to reduce basal phosphorylation levels.[33] Treat with this compound for short time points (e.g., 15, 30, 60, 120 minutes). It is common to use a pro-inflammatory stimulus like Lipopolysaccharide (LPS) or TNF-α to activate these pathways and then assess the inhibitory effect of the compound.

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[33]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[33] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[29]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[29][31] Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total-p65, phospho-ERK1/2) overnight at 4°C.[29][31]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[31][33] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[33]

  • Stripping and Reprobing: To assess total protein levels or other targets on the same membrane, strip the membrane of the first set of antibodies and re-probe with another primary antibody (e.g., total-ERK1/2 or a loading control like GAPDH or β-actin).

PathwayKey Proteins to Analyze (Phospho & Total)Potential Interpretation of Changes
NF-κB p-IκBα, Total IκBα, p-p65, Total p65Modulation of inflammatory response
MAPK/ERK p-ERK1/2, Total ERK1/2Effects on cell proliferation, differentiation
MAPK/p38 p-p38, Total p38Involvement in stress and inflammatory responses
MAPK/JNK p-JNK, Total JNKRole in stress, apoptosis, and inflammation
graph G { graph [layout=neato, overlap=false, splines=true]; node [shape=circle, style="filled", fontname="Helvetica", fontsize=10, margin="0.1", fillcolor="#F1F3F4", fontcolor="#202124", width=1.2, height=1.2]; edge [fontname="Helvetica", fontsize=9, color="#EA4335", arrowhead=vee, len=1.5];

}

Figure 2: Potential Inhibition Point in the NF-κB Pathway.

qPCR Analysis of Gene Expression

Principle: Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique used to measure the expression levels of specific genes.[34][35][36][37] It can validate the findings from Western blot analysis by determining if changes in protein levels or activation correspond to changes at the mRNA level.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as described for the Western blot analysis. Harvest the cells and extract total RNA using a suitable method (e.g., Trizol or a column-based kit). Ensure the use of RNase-free techniques throughout.[35][36]

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcriptase enzyme.[34][37]

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., TNF, IL6, IL1B for inflammation) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).[35]

  • Data Analysis: The qPCR instrument will monitor the amplification in real-time. Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can build a comprehensive profile of its biological activity. The data generated from these protocols will be crucial for making informed decisions about its potential as a therapeutic agent or its risk as a toxicant, guiding future pre-clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the yield and purity of 4-Methylhex-3-enoic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Wittig reaction are a common issue that can often be traced back to several factors, including the stability of the ylide, steric hindrance, and the quality of the reagents.[1]

Potential Causes and Solutions:

  • Ylide Instability: Non-stabilized ylides can be highly reactive and may decompose before reacting with the carbonyl compound.[1]

    • Solution: Prepare the ylide in situ at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde or ketone solution slowly to the freshly prepared ylide. This minimizes the time the ylide spends in solution before reacting.

  • Steric Hindrance: Significant steric bulk on either the aldehyde/ketone or the phosphonium ylide can impede the reaction.[1][2]

    • Solution: If steric hindrance is a suspected issue, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and can be more effective with sterically hindered carbonyls.[2][3] An added advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which simplifies purification.[3]

  • Poor Quality of Aldehyde: Aldehydes can be susceptible to oxidation, polymerization, or decomposition, which will reduce the amount of starting material available for the reaction.[1][2]

    • Solution: Use freshly distilled or purified aldehyde for the reaction. To avoid issues with aldehyde instability, you can employ a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol immediately before the Wittig reaction.[2]

  • Incomplete Ylide Formation: The choice of base is critical for the complete deprotonation of the phosphonium salt to form the ylide.

    • Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[1] Ensure the base is fresh and the reaction is conducted under anhydrous conditions, as ylides are sensitive to moisture.[1]

Q2: I am observing a mixture of E and Z isomers of this compound. How can I control the stereoselectivity of the reaction?

Controlling the stereochemistry of the double bond is a critical aspect of this compound synthesis. The E/Z ratio of the product is highly dependent on the chosen synthetic route and the reaction conditions.

Strategies for Controlling Stereoselectivity:

  • Wittig Reaction:

    • For (Z)-alkenes: The traditional Wittig reaction with unstabilized ylides generally favors the formation of the (Z)-isomer.[2] Performing the reaction in the presence of lithium salts can sometimes enhance the formation of the (Z)-alkene.

    • For (E)-alkenes: With stabilized ylides (e.g., those with an adjacent ester or ketone group), the (E)-alkene is typically the major product.[2] For unstabilized ylides, the Schlosser modification, which involves treating the betaine intermediate with phenyllithium at low temperatures, can be used to obtain the (E)-alkene.[2]

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4]

    • To enhance (E)-selectivity:

      • Use sodium or lithium bases (e.g., NaH, n-BuLi).[5]

      • Increase the reaction temperature (e.g., room temperature instead of -78 °C) to allow for equilibration to the more stable trans-product.[5]

    • For (Z)-alkenes (Still-Gennari modification): To obtain the (Z)-enoate, the Still-Gennari modification of the HWE reaction can be employed. This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in the presence of strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF).[4][6]

Q3: My Aldol condensation reaction to synthesize this compound is giving a low yield and multiple side products. What can I do to optimize this reaction?

The Aldol condensation is a powerful tool for C-C bond formation, but it can be prone to side reactions if not properly controlled.

Troubleshooting the Aldol Condensation:

  • Self-Condensation of the Ketone: If the ketone is allowed to react with the base in the absence of the aldehyde, it can undergo self-condensation, leading to unwanted byproducts.

    • Solution: Control the order of addition of reagents. Add the ketone to a mixture of the aldehyde and the base. This ensures that the ketone enolate forms in the presence of an excess of the aldehyde, minimizing self-condensation.

  • Choice of Base: The strength of the base can influence the extent of deprotonation and the reaction rate.

    • Solution: For a directed Aldol condensation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to quantitatively form the enolate of the ketone before the addition of the aldehyde. If using a weaker base like sodium hydroxide, careful control of temperature and reaction time is crucial.

  • Reaction Temperature: The temperature can affect the reaction rate and the stability of the intermediates.

    • Solution: Aldol reactions are often performed at low temperatures to control the reaction rate and minimize side reactions. However, the subsequent dehydration step to form the α,β-unsaturated acid may require heating. Monitor the reaction by TLC to determine the optimal temperature profile.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Wittig Reaction (Illustrative)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Step 1: Preparation of the Phosphonium Ylide

  • Under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Add the appropriate alkyl halide (e.g., a bromo-ester) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the phosphonium salt precipitates.

  • Collect the phosphonium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • To a stirred suspension of the phosphonium salt in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic color of the ylide appears.

Step 2: Reaction with the Carbonyl Compound

  • To the freshly prepared ylide solution at 0 °C, add a solution of 2-pentanone in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

  • Purify the crude product by flash column chromatography on silica gel. The addition of a small amount of acetic or formic acid to the eluent can help to reduce tailing of the carboxylic acid product on the column.[7][8]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthesis MethodKey ReagentsTypical StereoselectivityAdvantagesDisadvantages
Wittig Reaction Phosphonium ylide, Aldehyde/Ketone(Z)-selective with unstabilized ylides, (E)-selective with stabilized ylidesWide functional group toleranceTriphenylphosphine oxide byproduct can be difficult to remove
Horner-Wadsworth-Emmons Phosphonate ester, Aldehyde/Ketone, BaseGenerally (E)-selectiveWater-soluble phosphate byproduct, more reactive with hindered ketonesStill-Gennari modification needed for (Z)-selectivity
Aldol Condensation Ketone, Aldehyde, Base or AcidCan be controlled by reaction conditionsForms C-C bonds efficientlyProne to side reactions like self-condensation
Knoevenagel Condensation Aldehyde, Malonic acid (or ester), Weak baseGenerally (E)-selectiveHigh yields and stereoselectivity for (E)-isomersMay require heating for decarboxylation

Visualizations

Diagram 1: Wittig Reaction Mechanism

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt R-CH2-P+Ph3 Ylide R-CH=PPh3 Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R'-C(=O)-R'' Carbonyl->Oxaphosphetane Alkene R-CH=CR'-R'' Oxaphosphetane->Alkene Cycloreversion Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: The Wittig reaction mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reagents Check Reagent Quality (Aldehyde, Base, Solvent) Start->Check_Reagents Reagent_Issue Use Freshly Purified Reagents Ensure Anhydrous Conditions Check_Reagents->Reagent_Issue Problem Found Check_Ylide Investigate Ylide Formation/Stability Check_Reagents->Check_Ylide Reagents OK End Improved Yield Reagent_Issue->End Ylide_Issue Optimize Base/Temperature Prepare in situ Check_Ylide->Ylide_Issue Problem Found Check_Sterics Assess Steric Hindrance Check_Ylide->Check_Sterics Ylide OK Ylide_Issue->End Steric_Issue Switch to HWE Reaction Check_Sterics->Steric_Issue Problem Found Check_Conditions Review Reaction Conditions (Temperature, Time) Check_Sterics->Check_Conditions Sterics OK Steric_Issue->End Conditions_Issue Optimize Temperature Profile Monitor by TLC Check_Conditions->Conditions_Issue Problem Found Conditions_Issue->End

Caption: A troubleshooting workflow for low yield.

References

Technical Support Center: Troubleshooting Peak Tailing for 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving peak tailing issues in the chromatographic analysis of 4-Methylhex-3-enoic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter this common challenge. Here, we will explore the underlying causes of peak asymmetry and provide actionable, in-depth troubleshooting strategies to restore optimal chromatographic performance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing for acidic analytes like this compound.

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half. It is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or other issues within the HPLC system.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered significant tailing that may require investigation.[2]

Q2: Why is an acidic compound like this compound prone to peak tailing?

A2: this compound, a carboxylic acid, is susceptible to peak tailing primarily due to its ability to interact with the silica-based stationary phase in multiple ways. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. However, the carboxylic acid group can also interact with residual silanol groups (Si-OH) on the silica surface.[1] These secondary interactions, especially with highly acidic silanols, can lead to delayed elution for a portion of the analyte molecules, resulting in a tailed peak.[3][4]

Q3: What are the most common causes of peak tailing in reversed-phase HPLC?

A3: The primary causes can be categorized as follows:

  • Chemical Interactions: Unwanted interactions between the analyte and the stationary phase, most notably with active silanol groups.[5]

  • Mobile Phase Issues: Incorrect pH, insufficient buffer capacity, or an inappropriate choice of organic modifier.[2]

  • Column Problems: Degradation of the column, blockages at the inlet frit, or the formation of a void in the packing material.[1][6]

  • System and Sample Issues: Extra-column dead volume, column overloading, or a mismatch between the sample solvent and the mobile phase.[6][7]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to systematically address the root causes of peak tailing for this compound.

Guide 1: Optimizing the Mobile Phase

The mobile phase is a critical and highly adjustable factor in controlling peak shape.

Q: My this compound peak is tailing. Should I adjust the mobile phase pH?

A: Absolutely. Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like carboxylic acids.[8] The goal is to ensure the analyte is in a single, predominant ionization state. For an acidic compound, this is achieved by lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa. This suppresses the ionization of the carboxylic acid group, making the molecule more nonpolar and less likely to engage in secondary ionic interactions with the stationary phase.[9][10]

Q: How do I select the right buffer and concentration?

A: Using an unbuffered mobile phase can lead to poor peak shape and shifting retention times, especially for ionizable compounds.[11] A buffer is essential for controlling the mobile phase pH.

  • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For low pH work, phosphate or formate buffers are common choices. Formate and acetate buffers are also compatible with mass spectrometry detectors.[6]

  • Buffer Concentration: A concentration of 10-50 mM is typically sufficient.[2] A higher buffer concentration can help to mask residual silanol interactions on the column, improving peak shape.[6]

Table 1: Effect of Mobile Phase pH on this compound (Illustrative Data)

Mobile Phase pHAnalyte StateExpected RetentionExpected Peak Shape
7.0Fully Ionized (Anionic)Early ElutionPotential for Tailing
4.8 (approx. pKa)50% Ionized / 50% NeutralUnstable RetentionBroad, Tailing Peak
3.0Fully Protonated (Neutral)Increased RetentionSymmetrical
2.5Fully Protonated (Neutral)Longer RetentionOptimal Symmetry
Protocol 1: Mobile Phase Preparation for Symmetrical Peaks

Objective: To prepare a buffered mobile phase at a pH suitable for suppressing the ionization of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or another suitable acid/buffer system)

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Portion: In a suitable container, add approximately 900 mL of HPLC-grade water.

  • Add Acid/Buffer: While stirring, carefully add the acid (e.g., formic acid to a final concentration of 0.1%) or buffer salts.

  • Adjust pH: Use the pH meter to monitor the pH of the aqueous solution. If necessary, adjust to the target pH (e.g., pH 2.5-3.0) using small additions of a suitable acid or base. Note that adding the organic modifier will slightly alter the final pH.[12]

  • Final Volume: Bring the aqueous buffer to its final volume (e.g., 1000 mL) with HPLC-grade water.

  • Mix with Organic Solvent: Combine the prepared aqueous buffer with the desired amount of organic solvent (e.g., for a 50:50 mobile phase, mix 500 mL of aqueous buffer with 500 mL of acetonitrile).

  • Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

Guide 2: Addressing Stationary Phase and Column Issues

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.

Q: Why does my peak still tail even with an optimized low-pH mobile phase?

A: This strongly suggests that secondary interactions with the stationary phase are the culprit. Even at low pH, not all silanol groups on the silica surface are fully protonated. Highly acidic silanol groups, often associated with metal impurities in the silica, can remain ionized and interact with your analyte.[3][5]

Q: What are my options for dealing with silanol interactions?

A: You have several effective strategies:

  • Use a Modern, High-Purity Column: Modern columns are often made with high-purity, "Type B" silica, which has a lower concentration of acidic silanol groups and metal impurities.[3][13] Many are also "end-capped," a process that chemically derivatizes most of the remaining free silanols to make them less active.[6][14]

  • Consider an Alternative Stationary Phase: Columns with polar-embedded groups or hybrid organic-silica particles can offer better peak shape for challenging compounds by shielding the analyte from surface silanols.[7][13]

  • Perform a Column Wash/Regeneration: If the column has been contaminated with strongly retained sample matrix components, a thorough wash procedure can restore performance.

Protocol 2: General Reversed-Phase Column Wash Procedure

Objective: To remove strongly adsorbed contaminants from a C18 or similar reversed-phase column. Always consult your specific column's care and use manual first.

Materials:

  • HPLC-grade water, acetonitrile, isopropanol, and methanol.

Procedure: (For a standard 4.6 x 150 mm column, use a flow rate of 1 mL/min)

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (without buffers).

  • Organic Wash (Acetonitrile): Flush with 10-20 column volumes of 100% acetonitrile.

  • Stronger Organic Wash (Isopropanol): Flush with 10-20 column volumes of 100% isopropanol. This is effective for removing lipidic or highly nonpolar contaminants.

  • Return to Intermediate Solvent: Flush with 10-20 column volumes of 100% acetonitrile.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase (starting with the initial, low-organic conditions if running a gradient) for at least 10-20 column volumes, or until the baseline is stable.[15][16][17]

Guide 3: System and Sample Considerations

Sometimes the problem is not chemical but physical, related to the HPLC system or the sample itself.

Q: Could my HPLC system be causing the tailing?

A: Yes. "Extra-column volume" or "dead volume" can cause peak broadening and tailing. This refers to any space the sample travels through outside of the column, such as excessively long or wide tubing, or poorly made connections between the tubing and the column end-fittings.[6] This issue is often more pronounced for early-eluting peaks.[6] Ensure all fittings are properly seated and use tubing with the smallest appropriate internal diameter for your system.

Q: What if I inject my sample in a strong solvent like 100% Acetonitrile?

A: This is a common cause of peak distortion, including tailing and fronting. If the sample solvent is significantly stronger than your mobile phase, the sample band will not focus properly at the head of the column.[2] As a rule, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker (more aqueous) than the mobile phase.

Q: Can injecting too much sample cause peak tailing?

A: Yes, this is known as mass overload. If the amount of analyte injected exceeds the capacity of the stationary phase at that spot, it leads to a characteristic "shark-fin" or right-triangle peak shape.[2] To test for this, simply dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were likely overloading the column.

Section 3: Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving peak tailing issues for this compound.

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Is Mobile Phase pH ~2 units below pKa? start->check_mobile_phase check_buffer Is Mobile Phase Buffered (10-50 mM)? check_mobile_phase->check_buffer Yes adjust_ph ACTION: Adjust pH to 2.5 - 3.0 check_mobile_phase->adjust_ph No add_buffer ACTION: Add Buffer (e.g., 0.1% Formic Acid) check_buffer->add_buffer No check_column Is Column Modern & High Purity (End-capped, Type B Silica)? check_buffer->check_column Yes adjust_ph->check_buffer add_buffer->check_column wash_column ACTION: Perform Column Wash Protocol check_column->wash_column No / Old Column check_sample Is Sample Solvent Weaker than Mobile Phase? check_column->check_sample Yes replace_column ACTION: Consider New/Alternative Column wash_column->replace_column If no improvement wash_column->check_sample If tailing persists replace_column->check_sample check_load Is Injection Volume/Concentration Low? check_sample->check_load Yes dilute_sample ACTION: Re-dissolve in Mobile Phase or Dilute check_sample->dilute_sample No check_load->dilute_sample No (Overload Suspected) check_system Check for Dead Volume (Fittings, Tubing) check_load->check_system Yes dilute_sample->check_load fix_connections ACTION: Remake Fittings, Use Narrower Tubing check_system->fix_connections Yes resolved Problem Resolved check_system->resolved No Issues Found / Issue Persists (Consult Manufacturer) fix_connections->resolved

References

Technical Support Center: Optimization of Extraction Efficiency for 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of extraction for 4-Methylhex-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes. Here, we synthesize technical accuracy with field-proven insights to address common and complex challenges encountered during the extraction of this branched-chain unsaturated fatty acid.

I. Understanding this compound: Key Physicochemical Properties

Before delving into extraction optimization, it is crucial to understand the physicochemical properties of this compound, as these characteristics fundamentally govern its behavior during separation and purification.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [1][2][3]
Boiling Point 118°C[1]
LogP (Partition Coefficient) 1.8[2][3]
Isomerism Exists as E/Z isomers. The E-isomer is CAS 55665-79-7, and the Z-isomer is CAS 80113-35-5.[1][4]

The moderate lipophilicity, indicated by the LogP value, suggests that this compound will partition effectively into a range of organic solvents, a key consideration for liquid-liquid extraction (LLE).[1] Its moderate volatility is also a factor to consider during solvent removal steps to prevent loss of the target compound.

II. Troubleshooting Guide: Common Issues in this compound Extraction

This section addresses specific problems that may arise during the extraction process, offering probable causes and actionable solutions.

Problem 1: Low Extraction Yield

Probable Cause 1: Incorrect pH of the Aqueous Phase

The ionization state of a carboxylic acid is pH-dependent. For efficient extraction into an organic solvent, the carboxylic acid must be in its neutral, protonated form (R-COOH). This is achieved by acidifying the aqueous phase to a pH at least 2 units below the pKa of the carboxylic acid. Conversely, to extract the acid into an aqueous basic solution, the pH should be raised to deprotonate it to its carboxylate form (R-COO⁻).[5][6]

Solution:

  • For Extraction into Organic Solvent: Adjust the pH of the aqueous sample to ≤ 2 using a strong acid like HCl. This ensures the this compound is fully protonated and will preferentially partition into the organic phase.[5]

  • For Back-Extraction into Aqueous Base: To move the acid from an organic phase to an aqueous phase, use a basic solution (e.g., 1M NaOH) to deprotonate the acid, making it water-soluble.[5]

Probable Cause 2: Inappropriate Solvent Selection

The choice of extraction solvent is critical. A solvent with a polarity that is too high or too low will not effectively solvate the this compound.

Solution:

  • Solvent Selection: Based on the LogP value of 1.8, solvents of intermediate polarity are suitable.[2][3] Consider solvents such as diethyl ether, ethyl acetate, or dichloromethane.

  • Solvent-to-Feed Ratio: Increasing the solvent-to-feed ratio can enhance extraction efficiency.[7] Experiment with different ratios (e.g., 1:1, 2:1, 3:1) to find the optimal balance between yield and solvent consumption.

Probable Cause 3: Insufficient Mixing or Contact Time

Inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning of the analyte.

Solution:

  • Mixing Technique: For LLE, ensure thorough mixing by gentle, repeated inversions of the separatory funnel rather than vigorous shaking, which can lead to emulsion formation.[8][9]

  • Contact Time: Allow sufficient time for equilibrium to be reached. A contact time of 30 minutes is often adequate for LLE.[7]

Problem 2: Formation of a Stable Emulsion

Probable Cause: Presence of Surfactant-like Compounds

Samples from biological matrices often contain compounds like phospholipids, free fatty acids, and proteins that can act as emulsifying agents, stabilizing the interface between the aqueous and organic layers.[8][9]

Solution:

  • Gentle Mixing: As mentioned, avoid vigorous shaking.[8][9]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl to the aqueous phase.[8][10][11] This increases the ionic strength of the aqueous layer, disrupting the emulsion.

  • Centrifugation: If an emulsion forms, centrifugation can be a highly effective method to break it.[8][10][12] The centrifugal force helps to separate the layers.

  • Filtration: Pass the emulsified mixture through a bed of glass wool or a phase separation filter paper.[8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[8]

Problem 3: Co-extraction of Impurities

Probable Cause: Similar Solubility of Impurities

Other compounds in the sample matrix with similar physicochemical properties to this compound may be co-extracted.

Solution:

  • pH Adjustment: Fine-tuning the pH of the aqueous phase can selectively ionize or neutralize the target compound, leaving impurities behind.

  • Multi-step Extraction: Employ a series of extraction and back-extraction steps at different pH values to wash away impurities.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can offer higher selectivity.[13][14][15][16][17] A C18 stationary phase can be used to retain the this compound, followed by washing with a weak solvent to remove polar impurities, and then elution with a stronger solvent.

Problem 4: Loss of Analyte During Solvent Evaporation

Probable Cause: High Volatility of this compound

With a boiling point of 118°C, there is a risk of losing the compound during solvent removal, especially if high temperatures or high vacuum are used.[1]

Solution:

  • Gentle Evaporation: Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C).

  • Nitrogen Stream: For small volumes, evaporating the solvent under a gentle stream of nitrogen at room temperature is a good alternative.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from an aqueous solution into an organic solvent?

Q2: Which organic solvent is best for the extraction of this compound?

A2: Solvents with intermediate polarity are generally effective. Diethyl ether, ethyl acetate, and dichloromethane are good starting points. The choice may also depend on the subsequent analytical method and the need to avoid interference.

Q3: How does temperature affect the extraction efficiency of this compound?

A3: In most cases, increasing the temperature decreases the extraction efficiency of carboxylic acids.[18][19][20][21] This is due to several factors, including a decrease in the pKa of the acid and a weakening of the interaction between the acid and the extractant.[18][20] Therefore, performing extractions at or below ambient temperature is generally recommended.

Q4: Can Solid-Phase Extraction (SPE) be used for the purification of this compound?

A4: Yes, SPE is a viable and often more selective alternative to LLE, especially for complex samples.[13][14][15][16][17] A common approach for short-chain fatty acids involves using a C18 sorbent. The sample is loaded under acidic conditions, washed to remove polar impurities, and the this compound is then eluted with a suitable organic solvent.

Q5: How can I quantify the amount of this compound in my extract?

A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for quantifying volatile fatty acids.[13][17] High-performance liquid chromatography (HPLC) with UV detection is also an option, though derivatization may be necessary to improve detection.[14][15][16][22]

IV. Experimental Workflows and Diagrams

Workflow 1: Liquid-Liquid Extraction (LLE) of this compound

This workflow outlines the general steps for extracting this compound from an aqueous sample.

LLE_Workflow start Aqueous Sample Containing This compound acidify Acidify to pH <= 2 with HCl start->acidify add_solvent Add Immiscible Organic Solvent (e.g., Diethyl Ether) acidify->add_solvent mix Gently Mix in Separatory Funnel add_solvent->mix separate Allow Layers to Separate mix->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction of Aqueous Layer (2x) collect_organic->repeat_extraction combine_organic Combine Organic Extracts repeat_extraction->combine_organic dry Dry Organic Phase (e.g., with Na2SO4) combine_organic->dry evaporate Evaporate Solvent Under Reduced Pressure dry->evaporate final_product Isolated this compound evaporate->final_product

Caption: Liquid-Liquid Extraction Workflow for this compound.

Workflow 2: Troubleshooting Emulsion Formation

This diagram provides a decision-making process for addressing emulsions during LLE.

Emulsion_Troubleshooting start Emulsion Formed gentle_swirl Allow to Stand or Gently Swirl start->gentle_swirl Initial Step add_brine Add Saturated NaCl (Brine) gentle_swirl->add_brine If Unresolved resolved Emulsion Broken, Proceed with Extraction gentle_swirl->resolved If Resolved centrifuge Centrifuge the Mixture add_brine->centrifuge If Still Unresolved add_brine->resolved If Resolved filter Filter through Glass Wool or Phase Separator centrifuge->filter For Stubborn Emulsions centrifuge->resolved If Resolved filter->resolved If Resolved

Caption: Decision Tree for Breaking Emulsions in LLE.

V. References

  • This compound - 55665-79-7 - Vulcanchem. (n.d.). Retrieved January 6, 2026, from 1

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (2004). Industrial & Engineering Chemistry Research, 44(13), 4859–4865. --INVALID-LINK--

  • Extraction of Carboxylic Acids by ABC Extractants: Effects of Temperature, the Polarity of the Diluent, and the Ratio Between Extractant Components. (2006). Solvent Extraction and Ion Exchange, 24(4), 565–586. --INVALID-LINK--

  • This compound | C7H12O2 | CID 14197237. (n.d.). PubChem. Retrieved January 6, 2026, from 2

  • 4-Methyl-3-hexenoic acid | C7H12O2 | CID 54168013. (n.d.). PubChem. Retrieved January 6, 2026, from 3

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (2024). Separations, 11(9), 270. --INVALID-LINK--

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (2025). SSRN Electronic Journal. --INVALID-LINK--

  • Temperature effect on the extraction of carboxylic acids by amine-based extractants. (2004). The Hebrew University of Jerusalem.

  • Effect of Temperature and Initial Acid Concentration on the Reactive Extraction of Carboxylic Acids. (2013). Journal of Chemical & Engineering Data, 58(6), 1666–1673. --INVALID-LINK--

  • A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from --INVALID-LINK--

  • A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from --INVALID-LINK--

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved January 6, 2026, from --INVALID-LINK--

  • A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • (PDF) Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Production of Volatile Fatty Acids from Organic-Rich Waste Streams: Current Issues, Challenges, and Opportunities. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from --INVALID-LINK--

  • Extraction and Purification of Volatile Fatty Acids. (n.d.). Encyclopedia.pub. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. (2023). Molecules, 28(2), 705. --INVALID-LINK--

  • Green Extraction of Volatile Fatty Acids from Fermented Wastewater Using Hydrophobic Deep Eutectic Solvents. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • Tips for Troubleshooting Liquid–Liquid Extraction. (n.d.). K-Jhil. Retrieved January 6, 2026, from --INVALID-LINK--

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • (Z)-4-methylhex-3-enoic acid | CAS#:80113-35-5. (n.d.). Chemsrc. Retrieved January 6, 2026, from --INVALID-LINK--

  • Bio-based volatile fatty acid production and recovery from waste streams. (n.d.). DiVA portal. Retrieved January 6, 2026, from --INVALID-LINK--

  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved January 6, 2026, from --INVALID-LINK--

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved January 6, 2026, from --INVALID-LINK--

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 6, 2026, from --INVALID-LINK--

  • Technical Support Center: Overcoming Emulsion Formation in the Liquid-Liquid Extraction of (-)-Carvone. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (n.d.). AZoM. Retrieved January 6, 2026, from --INVALID-LINK--

  • III Analytical Methods. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Buy this compound | 55665-79-7. (n.d.). Smolecule. Retrieved January 6, 2026, from --INVALID-LINK--

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • 4-Methyl-3-hexenoic acid | 55665-79-7. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • First identification of the odour-active unsaturated aliphatic acid (E)-4-methyl-3-hexenoic acid in yuzu (Citrus junos Sieb. ex Tanaka). (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound. (n.d.). Stenutz. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound (C7H12O2). (n.d.). PubChemLite. Retrieved January 6, 2026, from --INVALID-LINK--

  • Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Romanian Blackthorn (Prunus spinosa L.) Fruits. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). SHIMADZU CORPORATION. Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: Identification of Impurities in Synthetic 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of synthetic 4-Methylhex-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying impurities in this compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My GC-MS analysis of a new batch of this compound shows a peak with the same mass-to-charge ratio (m/z) as the main compound but a different retention time. What could this be?

A1: This is a common observation and most likely indicates the presence of a geometric isomer, specifically the (Z)-isomer of this compound. The primary product is typically the more stable (E)-isomer.[1]

Causality and Experimental Choices:

  • Formation Pathway: The stereochemical outcome of the synthesis, particularly in Aldol condensation reactions, is influenced by reaction conditions such as the choice of base and temperature.[2] This can lead to the formation of both (E) and (Z) isomers.

  • Analytical Rationale: Gas chromatography can often separate geometric isomers due to subtle differences in their boiling points and interactions with the stationary phase. While they have identical mass spectra, their different spatial arrangements lead to distinct retention times.

Troubleshooting Protocol: Confirming Geometric Isomers

  • Reference Standard: If available, inject a certified reference standard of the (Z)-isomer to confirm its retention time.

  • High-Resolution GC: Employ a long, high-resolution capillary column (e.g., >60 m) with a polar stationary phase to maximize the separation between the isomers.

  • NMR Spectroscopy: For definitive structural confirmation, isolate the impurity via preparative chromatography and analyze it using ¹H NMR. The coupling constants of the vinylic protons will differ between the (E) and (Z) isomers.

Q2: I'm observing a persistent impurity with a molecular weight two units higher than this compound (130.18 g/mol vs. 128.17 g/mol ). What is the likely identity of this impurity?

A2: This impurity is likely the saturated analog, 4-methylhexanoic acid.

Causality and Experimental Choices:

  • Formation Pathway: If the synthesis of this compound involves a hydrogenation step, such as the reduction of an allenic precursor, over-hydrogenation can occur, leading to the saturation of the double bond.[1][2]

  • Analytical Rationale: The increase of two mass units corresponds to the addition of two hydrogen atoms. This is a characteristic sign of saturation.

Troubleshooting Protocol: Identification of Saturated Impurity

  • GC-MS Analysis: The mass spectrum of the impurity should show a molecular ion peak at m/z 130. The fragmentation pattern will also differ from the unsaturated parent compound.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of the purified impurity, the characteristic olefinic proton signals (around 5-6 ppm) present in this compound will be absent.[3][4][5]

  • Reaction Monitoring: If you are performing the synthesis, carefully monitor the hydrogenation reaction by taking aliquots over time and analyzing them by GC to avoid over-reduction.

Q3: My HPLC analysis shows several small, poorly resolved peaks eluting close to the main peak. How can I improve the separation to identify these potential impurities?

A3: Poor resolution of closely related impurities, such as positional isomers, is a common challenge in HPLC analysis of short-chain carboxylic acids.[6] To improve separation, you can modify your chromatographic conditions.

Causality and Experimental Choices:

  • Potential Impurities: Positional isomers, such as 3-methylhex-3-enoic acid or 4-methylpent-3-enoic acid, have very similar polarities and molecular weights to the target compound, making them difficult to separate on standard reversed-phase columns.[1]

  • Chromatographic Principles: Achieving separation of isomers often requires exploiting subtle differences in their structure. This can be done by changing the stationary phase, mobile phase composition, or other chromatographic parameters.

Troubleshooting Protocol: Optimizing HPLC Separation

ParameterRecommended ChangeRationale
Stationary Phase Switch to a column with higher shape selectivity, such as a cholesterol-bonded or phenyl-hexyl phase.[6] For chiral impurities, a chiral stationary phase would be necessary.[7]These phases can better differentiate between the subtle structural differences of isomers compared to standard C18 columns.[6]
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. For carboxylic acids, a lower pH (e.g., using 0.1% formic or acetic acid) ensures they are in their protonated, less polar form, leading to better retention and potentially different selectivity on reversed-phase columns.[8][9]The ionization state of the carboxylic acid group significantly impacts its interaction with the stationary phase.
Organic Modifier Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).Acetonitrile and methanol have different solvent strengths and can offer different selectivities for closely eluting compounds.
Gradient Elution If using isocratic elution, switch to a shallow gradient.A shallow gradient can improve the resolution of closely eluting peaks by sharpening them.

Experimental Workflow for HPLC Method Development

Caption: Workflow for optimizing HPLC separation of impurities.

Q4: I am having trouble detecting low-level impurities in my this compound sample using LC-UV. What are my options?

A4: this compound and its likely impurities lack a strong chromophore, leading to poor sensitivity with UV detection.[10] To enhance detection, consider derivatization or switching to a more universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).

Causality and Experimental Choices:

  • Spectroscopic Properties: The carboxylic acid and isolated double bond in this compound do not absorb strongly in the typical UV range (220-400 nm).

  • Detection Principles: Mass spectrometry detects ions based on their mass-to-charge ratio, offering high sensitivity and selectivity without requiring a chromophore.[11] ELSD is a universal detector that measures the light scattered by analyte particles after solvent evaporation, making it suitable for non-volatile compounds without chromophores.

Troubleshooting Protocol: Enhancing Detection Sensitivity

  • LC-MS Analysis: This is the preferred method for sensitive and selective detection of low-level impurities. It provides both retention time and mass information, aiding in identification.[10][11]

  • Derivatization for UV/Fluorescence: If LC-MS is not available, consider pre- or post-column derivatization to attach a chromophore or fluorophore to the carboxylic acid group. This will significantly enhance detection sensitivity.[10][12]

  • GC-MS with Derivatization: For volatile impurities, derivatization (e.g., silylation) followed by GC-MS analysis is a highly sensitive method.[13]

Visual Guide to Impurity Identification

The following diagram outlines a general workflow for the identification of unknown impurities in a sample of synthetic this compound.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Hypothesis Generation cluster_3 Confirmation A Synthetic this compound Sample B GC-MS and HPLC-UV/MS Screening A->B C Impurity Peak(s) Detected B->C D Evaluate Mass Spectrum and Retention Time Data C->D E Propose Potential Impurity Structures (Isomers, By-products) D->E F Preparative Chromatography for Isolation E->F H Confirmation with Reference Standard E->H If available G NMR Spectroscopy (¹H, ¹³C, COSY) F->G I Impurity Structure Confirmed G->I H->I

Caption: A systematic workflow for impurity identification.

References

Overcoming matrix effects in LC-MS analysis of 4-Methylhex-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of 4-Methylhex-3-enoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and overcome the common challenges associated with this analysis, particularly the pervasive issue of matrix effects. This guide is structured to help you diagnose problems, implement robust solutions, and ensure the generation of accurate, reproducible data.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: I'm observing significant ion suppression and low signal intensity for this compound.

Possible Causes: This is a classic symptom of matrix effects, where co-eluting endogenous or exogenous compounds in your sample interfere with the ionization of your target analyte in the mass spectrometer's source.[1][2] For a moderately lipophilic carboxylic acid like this compound (MW: ~128.17 g/mol , XLogP3: ~1.8)[3][4], common interfering compounds in biological matrices (e.g., plasma, urine, tissue homogenates) include phospholipids, salts, and other fatty acids. These compounds can compete for ionization, alter droplet surface tension, or change the local chemical environment in the ESI probe, leading to a suppressed signal.[1]

Recommended Solutions:

Step 1: Quantify the Matrix Effect Before you can fix the problem, you must confirm and quantify it. The "gold standard" method is the post-extraction spike experiment.[5] This allows you to distinguish between loss during sample preparation and true ionization effects.

Protocol: Quantifying Matrix Effect via Post-Extraction Spike

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare your analyte standard in the final mobile phase solvent at a known concentration (e.g., mid-point of your calibration curve).

    • Set B (Blank Matrix): Extract a blank matrix sample (confirmed to be free of this compound) using your established sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with the analyte standard to achieve the same final concentration as Set A.

  • Analysis: Inject and analyze all three sets using your LC-MS method.

  • Calculation: Calculate the Matrix Effect (ME) percentage: ME (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100

    • Interpretation: A value significantly less than 100% indicates ion suppression. A value significantly greater than 100% indicates ion enhancement. Values between 85-115% are often considered acceptable, but this depends on assay requirements.

Step 2: Improve Sample Preparation The most effective way to combat matrix effects is to remove the interfering compounds before they reach the mass spectrometer.[6][7]

  • Liquid-Liquid Extraction (LLE): For an analyte with moderate lipophilicity, LLE is an excellent choice. Adjusting the pH of the aqueous sample to be at least two pH units below the pKa of this compound (~4.5-5.0) will ensure it is in its neutral, protonated form, facilitating its extraction into a nonpolar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[6] This leaves polar interferences like salts in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE offers higher selectivity. A mixed-mode or weak anion exchange sorbent could be effective. The carboxylate group of the analyte will be retained under neutral or basic conditions, allowing for the washing away of neutral and basic interferences. The analyte can then be eluted with an acidic solvent.

  • Phospholipid Removal Plates: If analyzing plasma or serum, specialized plates that specifically target and remove phospholipids can dramatically reduce matrix effects.[6][8]

Problem 2: My quantitative results are inconsistent and irreproducible across different sample batches.

Possible Cause: This issue points to variable matrix effects. The composition of biological samples can differ significantly from one individual or batch to the next, leading to inconsistent levels of ion suppression or enhancement.[1][9] An external calibration curve prepared in a clean solvent cannot account for this variability.

Recommended Solutions:

The Gold Standard: Stable Isotope Dilution (SID) The most robust and universally recommended strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[10][11][12]

  • Mechanism: A SIL-IS, such as 13C- or 2H-labeled this compound, is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration at the very beginning of the sample preparation process. Because it has the same physicochemical properties, it co-elutes with the analyte and experiences the exact same extraction inefficiencies and ionization suppression or enhancement.[12] The quantification is based on the peak area ratio of the analyte to the SIL-IS. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, providing highly accurate and precise results.[13]

dot

Caption: Principle of Stable Isotope Dilution (SID).

Alternative Calibration Strategies If a SIL-IS is not commercially available or feasible to synthesize, other strategies can be employed.

StrategyDescriptionWhen to UseProsCons
Matrix-Matched Calibration Calibration standards are prepared by spiking known concentrations of the analyte into a blank matrix that is representative of the study samples.[14][15]When a reliable source of blank matrix is available and the matrix variability between samples is low.Compensates for systematic matrix effects. More accurate than solvent-based calibration.Requires a large volume of analyte-free blank matrix. Does not correct for sample-to-sample variability.[16]
Standard Addition Each individual sample is split into several aliquots, which are then spiked with increasing known concentrations of the analyte. A calibration curve is generated for each sample.[1][15]For highly complex or variable matrices where a representative blank matrix is unavailable (e.g., environmental samples, rare patient samples).The most accurate method for correcting sample-specific matrix effects without a SIL-IS.[16]Extremely time-consuming, labor-intensive, and requires a larger sample volume. Impractical for high-throughput analysis.[16]
Problem 3: My analyte peak has poor shape (tailing/fronting) and is not well-separated from early-eluting interferences.

Possible Cause: Short-chain fatty acids like this compound are often poorly retained on standard reversed-phase (e.g., C18) columns under typical acidic mobile phase conditions. This can lead to co-elution with highly polar matrix components (like salts) that are not retained and elute in the void volume, causing significant ion suppression and poor peak shape.[17]

Recommended Solutions:

Step 1: Chromatographic Optimization

  • Change Column Chemistry: Instead of standard C18, consider a column with a different stationary phase. An "AQ" type C18 column designed for better retention of polar analytes in highly aqueous mobile phases or a Phenyl-Hexyl column could offer different selectivity.[18]

  • Adjust Mobile Phase: Ensure the mobile phase pH is well below the analyte's pKa to maintain its neutral form for better reversed-phase retention. Adding a low concentration of an ion-pairing agent can sometimes improve peak shape, but be aware that these agents can cause significant ion suppression themselves and may permanently modify the column.

Step 2: Consider Derivatization A highly effective strategy for small, polar analytes like SCFAs is chemical derivatization.[19][20]

  • Mechanism: Derivatization converts the polar carboxylic acid group into a larger, less polar, and more easily ionizable moiety. A common reagent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid in the presence of a coupling agent like EDC.[19][21]

  • Benefits:

    • Improved Retention: The resulting derivative is significantly less polar and will be well-retained on a C18 column, moving it away from the void volume interferences.

    • Enhanced Sensitivity: The derivatizing agent is chosen to have high ionization efficiency, leading to a substantial increase in signal intensity.

    • Improved Specificity: The MS/MS transition will be based on the derivative, which is more specific and often has a higher mass, moving it out of the noisy low-mass region.

dot

Troubleshooting_Workflow Start Start: Inconsistent or Poor LC-MS Results CheckSystem 1. Verify System Suitability (Tune, Calibration, LC Pressure) Start->CheckSystem QuantifyME 2. Quantify Matrix Effect (Post-Extraction Spike) CheckSystem->QuantifyME IsMESignificant Is ME > 15-20%? QuantifyME->IsMESignificant OptimizeSamplePrep 3a. Optimize Sample Prep (LLE, SPE, Phospholipid Removal) IsMESignificant->OptimizeSamplePrep Yes UseSIL 4. Implement SIL-IS (Gold Standard) IsMESignificant->UseSIL No (ME is acceptable, but variability is high) OptimizeLC 3b. Optimize Chromatography (Column, Mobile Phase) OptimizeSamplePrep->OptimizeLC ConsiderDeriv 3c. Consider Derivatization (e.g., 3-NPH) OptimizeLC->ConsiderDeriv ConsiderDeriv->UseSIL IsSILAvailable Is SIL-IS Available? UseSIL->IsSILAvailable UseMatrixMatched 5. Use Matrix-Matched Calibrants IsBlankAvailable Is Blank Matrix Available? UseMatrixMatched->IsBlankAvailable UseStdAddition 6. Use Standard Addition End End: Accurate & Reproducible Method UseStdAddition->End IsSILAvailable->UseMatrixMatched No IsSILAvailable->End Yes IsBlankAvailable->UseStdAddition No IsBlankAvailable->End Yes

Caption: Troubleshooting workflow for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical MS parameters for analyzing this compound? Given its carboxylic acid functional group, this compound is best analyzed using electrospray ionization in negative ion mode (ESI-). The deprotonated molecule [M-H]- would be the precursor ion (e.g., m/z 127.08 for C7H12O2). Product ions for MS/MS would be generated by collision-induced dissociation (CID) and would involve characteristic losses from the carboxylate group or cleavage of the carbon chain. Source parameters like capillary voltage, source temperature, and gas flows must be optimized to achieve the best signal.[22]

Q2: Can I just dilute my sample to reduce matrix effects? Sample dilution can be a simple and effective strategy, but only if the resulting analyte concentration is still well above the lower limit of quantification (LLOQ) of your assay.[1][16] While a 10-fold dilution might significantly reduce matrix interferences, it also reduces your analyte signal by 10-fold. This approach is only feasible for high-concentration samples or when using a very sensitive mass spectrometer.[16]

Q3: My blank matrix contains endogenous this compound. How can I create a calibration curve? This is a common challenge in bioanalysis. There are several approaches:

  • Surrogate Matrix: Use a similar matrix that is free of the analyte. For example, use delipidated or "stripped" plasma, or a buffer solution with bovine serum albumin (BSA).[14]

  • Background Subtraction: Prepare your calibration standards in the authentic blank matrix. Analyze multiple lots of the blank matrix to determine the average background response. This background response is then subtracted from the response of each calibration standard before performing the regression.[14][23]

  • Standard Addition: As described previously, this method inherently corrects for endogenous levels and is very accurate, though laborious.[15][16]

Q4: Which is better for a SIL-IS, a deuterium (2H) or carbon-13 (13C) label? While both are effective, 13C-labeled internal standards are generally preferred. Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte (a phenomenon known as the "isotope effect"), which can compromise their ability to perfectly correct for matrix effects that occur at a specific point in time.[14] 13C-labeled standards have retention times that are virtually identical to their native counterparts, making them the superior choice for robust assays.

References

Optimizing injection parameters for GC analysis of 4-Methylhex-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing injection parameters for the gas chromatography (GC) analysis of 4-Methylhex-3-enoic acid, designed for researchers, scientists, and drug development professionals.

Technical Support Center: GC Analysis of this compound

Welcome to the technical support hub for the gas chromatography (GC) analysis of this compound. As a volatile, unsaturated carboxylic acid, this analyte presents unique challenges that require careful optimization of injection parameters to achieve accurate and reproducible results. This guide provides detailed troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific chromatographic problems you may encounter. The solutions are presented in a logical progression, from the most common and simplest fixes to more complex system-level troubleshooting.

Q1: Why is my this compound peak showing significant tailing?

Peak tailing, an asymmetry where the peak's back half is drawn out, is the most common issue for acidic compounds. It compromises peak integration and, therefore, quantification.

  • Primary Cause: Inherent Polarity and Active Sites The carboxylic acid group (-COOH) on this compound is highly polar. This polarity causes strong interactions with any "active sites" (exposed silanols) in the GC flow path, including the inlet liner, column, or connections.[1][2] This interaction slows the elution of a portion of the analyte molecules, resulting in a tailed peak.

  • Solutions:

    • Mandatory Derivatization: Direct analysis of free carboxylic acids is not recommended due to their low volatility and high polarity.[3][4] You must convert the acid into a less polar, more volatile ester derivative. The most common method is forming a Fatty Acid Methyl Ester (FAME).[1][4] This is achieved through esterification, which replaces the active hydrogen on the hydroxyl group.[5][6]

      • Protocol Validation: Ensure your derivatization reaction is complete. Incomplete derivatization will leave free acid, which is the primary cause of tailing. Use high-quality, dry reagents, as water can inhibit the reaction.[1]

    • Inlet System Inertness: Even with derivatization, residual system activity can cause issues.

      • Use Deactivated Liners: Always use a deactivated (silanized) inlet liner. Consider a liner with glass wool, which can help trap non-volatile residues, but ensure the wool is also deactivated.[1][7]

      • Check Seals and Ferrules: Use high-quality, inert seals (e.g., gold-plated) and ferrules to prevent interactions at connection points.

Q2: My analyte response is very low, and I'm struggling with sensitivity. What should I do?

Low sensitivity prevents the accurate detection and quantification of trace-level analytes.

  • Primary Cause: Injection Mode and Analyte Loss The chosen injection mode is critical for sensitivity. If you are using a split injection with a high split ratio, most of your sample is being vented away, not transferred to the column.[8][9] This is a common cause of low signal for trace analysis.

  • Solutions:

    • Switch to Splitless Injection: For trace analysis, splitless injection is the preferred technique.[10][11] In this mode, the split vent is closed during injection, allowing for the transfer of nearly the entire sample volume onto the column, dramatically increasing sensitivity.[10]

    • Optimize Splitless Hold Time: In splitless mode, the duration the split vent remains closed (the "hold time" or "purge activation time") is crucial. The time must be long enough to allow the vaporized sample to be transferred to the column but short enough to prevent the solvent tail from broadening excessively and interfering with early-eluting peaks.[12] A good starting point is a hold time that allows the carrier gas to sweep the liner volume 1.5 to 2 times.[12]

    • Check for System Leaks: A leak in the system, particularly around the syringe or septum, will lead to a loss of sample and poor reproducibility.[7] Regularly replace the septum and inspect the syringe for damage.

Q3: I'm seeing broad or distorted peaks, even after derivatization. How can I improve the peak shape?

Broad peaks reduce resolution and sensitivity. This issue often relates to the conditions within the inlet during vaporization and sample transfer.

  • Primary Cause: Inefficient Sample Transfer and Band Broadening In splitless injection, the slow flow rate into the column can lead to the initial analyte band being wide before it even begins its separation. This is known as "band broadening in time."[9][12] Additionally, if the inlet temperature is too low, the sample may not vaporize quickly and completely, leading to a slow, drawn-out transfer to the column.

  • Solutions:

    • Optimize Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the derivatized analyte. A typical starting point is 250°C.[2][13] However, avoid excessively high temperatures that could cause thermal degradation of your analyte.[12]

    • Employ a Solvent Focusing Effect: To counteract band broadening in splitless mode, use a "solvent effect."[12] Set the initial oven temperature approximately 20-30°C below the boiling point of your sample solvent. This causes the solvent to condense at the head of the column, forming a liquid film that traps the analytes in a tight, narrow band. The subsequent temperature ramp then allows the focused analytes to enter the separation process simultaneously, resulting in sharp peaks.[12]

    • Check for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a "fronting" peak (asymmetrical with a leading edge).[14] If you observe this, dilute your sample or switch to a split injection to reduce the amount of analyte reaching the column.[1][14]

Troubleshooting Workflow

Use the following decision tree to diagnose common GC issues when analyzing this compound.

G start Start: Chromatographic Problem peak_tailing Peak Tailing? start->peak_tailing low_sensitivity Low Sensitivity? start->low_sensitivity broad_peaks Broad Peaks? start->broad_peaks derivatize Is sample derivatized? peak_tailing->derivatize Yes injection_mode Using Split Injection? low_sensitivity->injection_mode Yes inlet_temp Is Inlet Temp > 240°C? broad_peaks->inlet_temp Yes check_derivatization Action: Verify derivatization is complete. Use dry reagents. derivatize->check_derivatization No check_liner Action: Use a deactivated inlet liner. Check for system activity. derivatize->check_liner Yes switch_to_splitless Action: Switch to Splitless Injection for trace analysis. injection_mode->switch_to_splitless Yes check_leaks Action: Check for leaks at septum and syringe. injection_mode->check_leaks No increase_temp Action: Increase inlet temperature (e.g., to 250°C). inlet_temp->increase_temp No oven_program Is initial oven temp below solvent boiling point? inlet_temp->oven_program Yes use_solvent_effect Action: Set initial oven temp 20-30°C below solvent b.p. to focus peaks. oven_program->use_solvent_effect No G start Start: Determine Injection Mode concentration What is the expected analyte concentration? start->concentration split Use Split Injection (e.g., 50:1 ratio) concentration->split High (>10 ppm) splitless Use Splitless Injection concentration->splitless Low / Trace (<10 ppm)

References

Enhancing resolution of 4-Methylhex-3-enoic acid isomers in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomer Separation

Welcome to the technical support guide for enhancing the HPLC resolution of 4-Methylhex-3-enoic acid isomers. This short-chain unsaturated fatty acid presents a common but significant analytical challenge: the separation of its geometric (E/Z or cis/trans) isomers. Due to their nearly identical physicochemical properties, such as hydrophobicity and molecular weight, standard reversed-phase methods often fail to provide adequate separation.

This guide provides a structured, in-depth approach to troubleshooting and method development. It is designed to move beyond generic advice, offering causal explanations for experimental choices to empower you to build robust and effective separation methods.

Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing a single, broad peak or co-elution for my this compound sample. What is the primary cause and my first troubleshooting step?

Answer: The most common reason for co-elution of geometric isomers like the (E) and (Z) forms of this compound is insufficient selectivity (α) of the chromatographic system. Standard C18 columns separate primarily based on hydrophobicity, which is very similar for these isomers[1]. Your first step should be a systematic evaluation of your current method parameters, starting with the stationary and mobile phases.

The troubleshooting process can be visualized as a logical flow:

Troubleshooting_Flow Start Poor or No Resolution CheckMobilePhase Step 1: Adjust Mobile Phase (e.g., Decrease % Organic) Start->CheckMobilePhase ResolutionImproved Resolution Improved? CheckMobilePhase->ResolutionImproved Test Run CheckColumn Step 2: Evaluate Stationary Phase (Is it shape-selective?) CheckColumn->ResolutionImproved Test Run ResolutionImproved2 ResolutionImproved2 CheckTemp Step 3: Optimize Temperature (Try sub-ambient) CheckTemp->ResolutionImproved Test Run ResolutionImproved3 ResolutionImproved3 ResolutionImproved->CheckColumn No ResolutionImproved->CheckTemp No ProblemSolved Problem Solved (Optimize & Validate) ResolutionImproved->ProblemSolved Yes Consult Consult Further (e.g., Derivatization, 2D-LC) ResolutionImproved->Consult No

Caption: A decision tree for systematically troubleshooting poor peak resolution.

Before making drastic changes, ensure your system is performing optimally (i.e., check for leaks, ensure proper mobile phase degassing, and verify detector function). Often, resolution failure can be traced back to fundamental issues with the HPLC system itself[2].

Q2: How can I optimize my mobile phase to improve the separation of E/Z isomers on a reversed-phase column?

Answer: Mobile phase optimization is a powerful tool for enhancing selectivity[3][4]. For this compound, two key areas to focus on are solvent strength and pH control.

1. Adjusting Solvent Strength (Organic Modifier Percentage): In reversed-phase HPLC, decreasing the concentration of the organic solvent (e.g., acetonitrile or methanol) increases analyte retention[5]. This longer interaction time with the stationary phase can often amplify small differences in isomer structure, leading to better separation.

  • Causality: While both isomers will be retained longer, subtle differences in their interaction with the C18 chains may become more pronounced, improving the selectivity factor (α).

  • Protocol:

    • Start with your current mobile phase composition (e.g., 70:30 Acetonitrile:Water).

    • Systematically decrease the organic content in 5% increments (e.g., to 65:35, then 60:40).

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.

    • Monitor resolution and backpressure. Be aware that analysis time will increase.

2. Controlling Ionization with an Acidic Modifier: As a carboxylic acid, your analyte's ionization state is pH-dependent. At neutral pH, it will be deprotonated (negatively charged), which can lead to poor peak shape (tailing) and inconsistent retention on reversed-phase columns.

  • Causality: Adding a small amount of acid to the mobile phase (e.g., 0.1% formic acid or acetic acid) will suppress the ionization of the carboxyl group, ensuring the analyte is in its neutral, protonated form[5]. This leads to more consistent hydrophobic interactions with the stationary phase, resulting in sharper, more symmetrical peaks. Sharper peaks inherently improve resolution.

  • Protocol:

    • Prepare your aqueous mobile phase component with 0.1% (v/v) formic acid or acetic acid.

    • Ensure the final pH is at least 2 units below the analyte's pKa (~4.8). A pH of 2.5-3.0 is a good starting point.

    • Re-run your analysis. You should observe improved peak shape and potentially better resolution.

ParameterInitial Condition (Example)Optimized Condition (Example)Expected Outcome
Mobile Phase A WaterWater w/ 0.1% Formic AcidSuppresses ionization, improves peak shape
Mobile Phase B AcetonitrileAcetonitrile-
Gradient/Isocratic 70% B60% BIncreased retention, potential for improved α
Flow Rate 1.0 mL/min1.0 mL/min-
Q3: My C18 column isn't providing separation even after mobile phase optimization. What type of column is better for geometric isomers?

Answer: This is a very common limitation of C18 phases. For molecules where shape and rigidity are the primary differentiating factors, you need a stationary phase with higher molecular-shape selectivity .

Recommended Stationary Phases:

  • Cholesteryl-bonded Phases (e.g., COSMOSIL Cholester):

    • Mechanism: These columns have cholesterol groups bonded to the silica. The rigid, planar structure of the cholesterol moiety provides enhanced recognition of molecular shape, rigidity, and planarity[1]. The trans isomer, being more linear and rigid, can interact more strongly or differently with the stationary phase compared to the kinked structure of the cis isomer, enabling separation.

    • Starting Conditions: Use similar reversed-phase mobile phases (e.g., methanol/water or acetonitrile/water with an acidic modifier). The unique selectivity of the stationary phase is what drives the separation[1].

  • Silver-Ion (Ag+) HPLC Columns:

    • Mechanism: This is a highly effective technique for separating compounds based on the number, position, and geometry of double bonds[6][7]. Silver ions are impregnated onto the stationary phase (often silica) and form reversible π-complexes with the double bonds of the analyte. The stability of this complex is sensitive to the steric environment of the double bond. Cis isomers, with their more exposed double bonds, typically form stronger complexes and are retained longer than trans isomers.

    • Mobile Phase: This technique typically uses non-polar mobile phases like hexane with a polar modifier such as acetonitrile or isopropanol[6]. The percentage of the polar modifier is a critical parameter for adjusting retention and selectivity.

Column TypeSeparation PrincipleTypical Mobile PhaseAdvantage for this compound
Standard C18 HydrophobicityAcetonitrile/WaterLow selectivity for geometric isomers.
Cholester Molecular Shape SelectivityAcetonitrile/Methanol/WaterExcellent for differentiating linear (trans) vs. kinked (cis) structures[1].
Silver-Ion (Ag+) π-ComplexationHexane/AcetonitrileHighly selective based on double bond geometry[6].
Q4: Can adjusting the column temperature improve my resolution? What are the trade-offs?

Answer: Yes, temperature is a critical but often overlooked parameter for optimizing selectivity, especially for challenging isomer separations[8][9].

  • Mechanism of Action: Changing the temperature alters the thermodynamics of the analyte's interaction with the stationary phase. For some isomer pairs, reducing the temperature can enhance separation[8][10]. Lower temperatures can magnify the subtle differences in the free energy of binding (ΔG) between the isomers and the stationary phase. Conversely, increasing temperature reduces mobile phase viscosity, which can improve column efficiency (leading to sharper peaks) and may also alter selectivity in a favorable way[4][11][12].

Experimental Protocol for Temperature Optimization:

  • Ensure System Capability: Use a high-quality column thermostat that can maintain stable temperatures both above and below ambient.

  • Sub-Ambient Screening: Start at a lower temperature, for example, 15°C. Equilibrate the system thoroughly. Run the analysis and observe the change in resolution.

  • Elevated Temperature Screening: Increase the temperature in steps, for example, to 30°C (ambient), 40°C, and 50°C.

  • Evaluate Trade-offs:

    • Lower Temperature: Often increases retention times and backpressure but may significantly improve resolution for isomers[11].

    • Higher Temperature: Decreases retention times and backpressure, potentially speeding up analysis, but can sometimes reduce selectivity or cause analyte degradation[12].

Always ensure your column's operating temperature range is not exceeded. Consistent temperature control is paramount for reproducible results[9].

Q5: My analyte has a poor native chromophore, leading to low sensitivity. How can I improve detection without compromising the separation?

Answer: this compound, like most simple fatty acids, has poor UV absorbance at typical wavelengths (>220 nm). To achieve high sensitivity, pre-column derivatization is the recommended approach.

  • Principle: A chemical reagent with a strong chromophore (or fluorophore) is attached to the carboxyl group of the fatty acid. This allows for detection at higher, more selective wavelengths, dramatically increasing the signal-to-noise ratio[7][13].

Recommended Derivatization Agent: Phenacyl Halides Phenacyl esters, such as those formed with 2,4'-dibromoacetophenone, are the most popular UV-absorbing derivatives for fatty acids[14][15].

Derivatization_Workflow Start Fatty Acid Sample (in organic solvent) AddReagents Add Derivatizing Agent (e.g., 2,4'-dibromoacetophenone) + Catalyst (e.g., Triethylamine) Start->AddReagents Reaction Incubate at Controlled Temperature (e.g., 40-50°C) (Critical to avoid isomerization) AddReagents->Reaction StopReaction Stop Reaction (e.g., Add weak acid) Reaction->StopReaction Inject Inject onto HPLC (Detect at ~254-256 nm) StopReaction->Inject

Caption: General workflow for pre-column derivatization of fatty acids.

Protocol for Derivatization with 2,4'-Dibromoacetophenone:

  • Sample Preparation: Evaporate a known quantity of your sample containing the fatty acid to dryness under a stream of nitrogen.

  • Reagent Addition: Add a solution of 2,4'-dibromoacetophenone in acetone and a catalyst, such as triethylamine[14].

  • Reaction: Heat the mixture in a sealed vial. Crucially, use the mildest conditions possible to prevent isomerization of your analyte. A lower temperature (e.g., 40°C) for a shorter time (e.g., 30 minutes) is preferable to higher temperatures[14].

  • Quenching: Stop the reaction by adding a small amount of acetic acid.

  • Analysis: The resulting phenacyl ester derivative can now be analyzed by reversed-phase HPLC with UV detection around 254-256 nm[14][16].

Self-Validation: Always run a standard of your pure (E) or (Z) isomer (if available) through the derivatization procedure and compare it to an underivatized standard run on a less sensitive detector (e.g., ELSD or MS) to confirm that the derivatization process itself is not causing isomerization.

References

Technical Support Center: Prevention of 4-Methylhex-3-enoic Acid Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methylhex-3-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your samples. This compound is a branched-chain unsaturated fatty acid with unique chemical properties that make it valuable in various research contexts but also susceptible to degradation if not handled correctly.[1] This guide provides in-depth, field-proven insights into preventing sample degradation through FAQs, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of this compound.

Q1: What are the primary causes of this compound degradation?

A1: The primary degradation pathway is lipid peroxidation.[2][3] The carbon-carbon double bond in the molecule's structure is highly susceptible to attack by free radicals and reactive oxygen species (ROS).[3] This initiates a chain reaction leading to the formation of hydroperoxides and secondary degradation products like aldehydes and alcohols, which can compromise sample purity and activity.[3][4] Other potential pathways include polymerization and isomerization, especially under thermal stress or exposure to light.

Q2: What is the ideal temperature for short-term and long-term storage?

A2: For optimal stability, samples should be stored at low temperatures. For short-term storage (up to 7 days), refrigeration at +4°C is acceptable.[5][6] For long-term storage, freezing at -20°C or, ideally, -80°C is strongly recommended to minimize both oxidative and enzymatic degradation.[5][7][8]

Q3: Should I store the sample neat (pure) or in a solvent? What is the best solvent?

A3: Storing the acid in a suitable organic solvent is preferable to storing it neat, as this can reduce viscosity and minimize oxidation. Anhydrous (water-free) solvents such as ethanol, methanol, or hexane are good choices. To further protect against degradation, the solvent can be purged with an inert gas like argon or nitrogen before use, and a small amount of an antioxidant can be added.

Q4: How does atmospheric oxygen affect the stability of my sample?

A4: Oxygen is a critical factor in the oxidative degradation of unsaturated fatty acids.[2][7] Storing samples under an inert atmosphere (e.g., argon or nitrogen) significantly reduces the risk of lipid peroxidation.[9] This is especially important for long-term storage or when handling the neat compound.

Q5: Are there any recommended antioxidants to add to my samples?

A5: Yes, adding an antioxidant is a highly effective preventative measure. Butylated hydroxytoluene (BHT) at a concentration of 0.01% is commonly used to preserve lipid extracts.[8] Other effective antioxidants include Vitamin E (α-tocopherol) and Vitamin C (ascorbic acid), which can neutralize free radicals and terminate the peroxidation chain reaction.[3][10][11]

Troubleshooting Guide: Diagnosing Sample Degradation

If you suspect your sample has degraded, this guide will help you identify the potential cause and find a solution.

Problem: My sample analysis (GC-MS, LC-MS) shows unexpected peaks.
  • Potential Cause: This is a classic sign of degradation. The new peaks likely correspond to oxidation products such as shorter-chain dicarboxylic acids, aldehydes, or hydroxylated derivatives.[12] The cleavage of the double bond by peroxyl radicals is a major oxidation mechanism that can generate these smaller fragments.[13]

  • Solution:

    • Verify Standard Purity: First, ensure the issue is not with your analytical standard. Always source high-purity standards from reputable suppliers.[9]

    • Review Storage Conditions: Check your storage temperature, atmosphere, and light exposure against the recommended protocols in this guide.

    • Implement Antioxidants: If not already in use, prepare a new stock solution containing an antioxidant like BHT and re-analyze.

Problem: I'm observing a decrease in the concentration or potency of my sample over time.
  • Potential Cause: This indicates a loss of the parent compound, most likely due to oxidative degradation or polymerization. The rate of degradation is often accelerated by improper storage temperatures (e.g., storing at +4°C for extended periods) or repeated freeze-thaw cycles.[4][5]

  • Solution:

    • Aliquot Samples: To prevent degradation from multiple freeze-thaw cycles, aliquot your stock solutions into single-use volumes upon preparation.[4]

    • Optimize Storage Temperature: For long-term use, switch to storage at -80°C. Studies have shown this temperature is superior to -20°C for preserving fatty acid integrity over extended periods.[8]

    • Inert Gas Overlay: When storing vials, flush the headspace with argon or nitrogen before sealing to displace oxygen.

Problem: The physical appearance of my sample (e.g., color, viscosity) has changed.
  • Potential Cause: A change from a clear liquid to a yellowish or more viscous substance can indicate significant oxidation or polymerization.

  • Solution:

    • Discard the Sample: A visible change in appearance is a strong indicator of severe degradation. It is best practice to discard the sample and prepare a fresh stock from a reliable source.

    • Re-evaluate Handling Procedures: Review your entire workflow, from receiving the compound to daily experimental use. Ensure that the sample is not left at room temperature for extended periods and is protected from light by using amber glass vials.[14]

In-Depth Protocols for Sample Preservation

Following these detailed protocols will establish a self-validating system to ensure the long-term integrity of your this compound samples.

Protocol 1: Optimal Storage and Handling of Neat Compound

This protocol is for the initial handling and storage of the pure (neat) compound upon receipt.

  • Work in a Controlled Environment: If possible, handle the neat compound inside a glove box or under a gentle stream of inert gas (argon or nitrogen) to minimize oxygen exposure.

  • Select Proper Container: Use an amber glass vial with a PTFE-lined cap to protect against light and prevent leakage or reaction with the container material.[14]

  • Inert Gas Purge: Before sealing the vial, flush the headspace with inert gas for 30-60 seconds to displace ambient air.

  • Seal Tightly: Ensure the cap is securely fastened to create an airtight seal.

  • Label Clearly: Label the vial with the compound name, date of receipt, and storage conditions.

  • Store Appropriately: For long-term storage, place the sealed vial in a freezer at -20°C or -80°C.

Protocol 2: Preparation of Stabilized Stock Solutions

Preparing stock solutions with an antioxidant is a critical step for routine experimental use.

  • Solvent Preparation: Select a high-purity, anhydrous solvent (e.g., ethanol or hexane). To remove dissolved oxygen, sparge the solvent with argon or nitrogen gas for 5-10 minutes.

  • Antioxidant Addition: Add an antioxidant such as BHT to the sparged solvent to a final concentration of 0.01% (w/v).

  • Dissolving the Sample: Accurately weigh the desired amount of this compound and dissolve it in the prepared solvent to achieve the target concentration.

  • Aliquoting for Use: Immediately dispense the stock solution into smaller, single-use amber glass vials. This practice is crucial to avoid repeated freeze-thaw cycles that accelerate degradation.[4]

  • Inert Gas and Storage: Flush the headspace of each aliquot vial with inert gas before sealing. Store the aliquots at -20°C or -80°C.

  • Quality Control: Analyze a freshly prepared aliquot via GC-MS or LC-MS to establish a baseline purity and concentration. This baseline serves as a reference for future stability checks.[9]

Data Summary: Recommended Storage Conditions
ParameterShort-Term (≤ 7 days)Long-Term (> 7 days)Rationale
Temperature +4°C[5][6]-20°C to -80°C[7][8]Lower temperatures significantly slow down oxidative chemical reactions and potential microbial activity.[5][7]
Atmosphere Ambient (if sealed)Inert Gas (Argon/Nitrogen)Displacing oxygen is the most direct way to inhibit the initiation of lipid peroxidation.[9]
Container Amber Glass Vial (PTFE-lined cap)[14]Amber Glass Vial (PTFE-lined cap)[14]Protects from light-induced degradation and ensures an inert storage surface.
Form Dilute in Anhydrous SolventDilute in Anhydrous SolventReduces viscosity and concentration-dependent degradation; allows for easy addition of antioxidants.
Additives Antioxidant (e.g., 0.01% BHT)[8]Antioxidant (e.g., 0.01% BHT)[8]Scavenges free radicals to terminate the oxidative chain reaction.[3]

Visualization of Degradation and Prevention Workflow

Key Degradation Pathway: Lipid Peroxidation

The primary threat to the stability of this compound is lipid peroxidation, a self-propagating chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator (e.g., ROS, Light, Metal Ions) Lipid_Radical Lipid Radical (Unstable) Initiator->Lipid_Radical H abstraction Unsaturated_Acid This compound (Stable) Peroxyl_Radical Lipid Peroxyl Radical (ROO•) Lipid_Radical->Peroxyl_Radical + O2 (Fast) Lipid_Radical->Peroxyl_Radical Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (ROOH) Peroxyl_Radical->Hydroperoxide + New Acid (Slow) New_Lipid_Radical New Lipid Radical Peroxyl_Radical->New_Lipid_Radical H abstraction Stable_Product Stable, Non-Radical Products Peroxyl_Radical->Stable_Product + Antioxidant New_Acid New Unsaturated Acid New_Lipid_Radical->Lipid_Radical Continues Cycle Antioxidant Antioxidant (e.g., BHT) [Prevention Point]

Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.

Decision Tree for Troubleshooting Sample Instability

This workflow provides a logical path to diagnose and resolve issues with sample stability.

G Start Suspected Sample Degradation Check_Chromatography Analyze by GC/LC-MS. Are unexpected peaks present? Start->Check_Chromatography Check_Concentration Is concentration lower than expected? Check_Chromatography->Check_Concentration No Add_Antioxidant Action: Prepare new stock with antioxidant (e.g., BHT). Check_Chromatography->Add_Antioxidant Yes Check_Appearance Has physical appearance (color, viscosity) changed? Check_Concentration->Check_Appearance No Review_Storage Action: Review storage. - Use -80°C - Aliquot samples - Use inert gas Check_Concentration->Review_Storage Yes Discard_Sample Action: Discard sample. Source fresh compound. Check_Appearance->Discard_Sample Yes No_Issue Sample appears stable. Continue with experiment. Check_Appearance->No_Issue No

Caption: A step-by-step decision tree for troubleshooting degraded samples.

References

Technical Support Center: Purification of Crude 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Methylhex-3-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this valuable unsaturated carboxylic acid. Our approach is rooted in established chemical principles and field-proven methodologies to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common methods for synthesizing α,β-unsaturated acids like this compound are variations of the Aldol condensation or the Wittig reaction.

  • From Aldol-type Reactions: If you've used a condensation reaction (e.g., Knoevenagel or Doebner modification) involving an aldehyde like butanal, you can expect to find:

    • Unreacted Aldehydes: Residual butanal or other starting aldehydes.

    • β-Hydroxy Acid Intermediate: The initial aldol addition product that has not fully undergone dehydration.

    • Self-Condensation Products: By-products from the self-condensation of your starting aldehyde or ketone.

    • Positional Isomers: Depending on reaction control, you may have small amounts of isomers like 4-methylhex-2-enoic acid.

  • From Wittig-type Reactions: If a Wittig or Horner-Wadsworth-Emmons (HWE) reaction was employed, common impurities include:

    • Phosphine Oxide: Triphenylphosphine oxide (TPPO) is a notorious by-product of the Wittig reaction and can be challenging to remove.

    • Unreacted Starting Materials: Residual aldehyde and the phosphonium ylide or phosphonate ester.

    • Geometric Isomer (Z-isomer): The Wittig reaction, especially with unstabilized ylides, can produce a mixture of E and Z isomers. The Z-isomer of this compound is a common impurity.[1]

  • General Impurities (Route Independent):

    • Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, THF, diethyl ether).

    • Water: From aqueous workup steps.

    • Catalyst Residues: Acids, bases, or metal catalysts used in the synthesis.

Q2: My crude product is a dark, oily liquid. Is this normal, and can it be purified?

A2: Yes, it is quite common for crude this compound to be an oil, potentially with coloration from polymeric by-products, especially if the reaction was heated for an extended period. The estimated melting point is low, around -9.25°C.[2] Oily products can be effectively purified using the techniques detailed in this guide, such as vacuum distillation and flash column chromatography.

Q3: What is the best first-pass strategy for purifying crude this compound on a multi-gram scale?

A3: For multi-gram quantities, fractional vacuum distillation is typically the most efficient and scalable initial purification strategy. This method is excellent for separating the desired product from non-volatile impurities (like phosphine oxide, salts) and more volatile impurities (like residual starting aldehydes or solvents). Given the boiling point of 118°C at 12 Torr, distillation under reduced pressure is essential to prevent thermal decomposition.[2]

Q4: How can I separate the E and Z geometric isomers of this compound?

A4: Separating geometric isomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: This is the most common laboratory method. The small difference in polarity between the E and Z isomers can be exploited. Often, a highly optimized solvent system is required.

  • Preparative HPLC: For very high purity requirements and smaller scales, preparative reverse-phase HPLC can be effective, although it is more costly and time-consuming.[3]

  • Selective Crystallization: In some cases, it may be possible to selectively crystallize one isomer from a specific solvent system at low temperatures, but this is often difficult for low-melting compounds.

Q5: Which analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques provides the most comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying volatile impurities. The carboxylic acid may need to be derivatized to its methyl ester (FAME) for better peak shape and volatility.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and its isomeric purity. It can also be used to detect and quantify impurities if their signals do not overlap with the product's signals.[7][8][9] Quantitative NMR (qNMR) can be used for absolute purity determination.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for detecting non-volatile impurities and can be optimized to separate isomers.[3]

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during purification.

Guide 1: Fractional Vacuum Distillation

Problem: Low yield or product decomposition during distillation.

Potential Cause Troubleshooting Action Scientific Rationale
Pressure too high Ensure your vacuum system can achieve and maintain a pressure of ≤ 12 Torr. Check for leaks in all joints.A higher pressure requires a higher temperature to achieve boiling, increasing the risk of thermal decomposition and polymerization of the unsaturated acid.
Temperature too high Use a heating mantle with a stirrer and a thermometer in the distilling flask. Heat gently and gradually. The pot temperature should not excessively exceed the boiling point at the given pressure.Overheating can "crack" the molecule or cause polymerization, leading to charring and reduced yield.
Inefficient fractionating column Use a Vigreux column or a column packed with Raschig rings or other suitable packing material to increase the number of theoretical plates.A simple distillation setup may not provide sufficient separation between the product and impurities with close boiling points.[10]
Distilling to dryness Always leave a small amount of residue in the distilling flask.Concentrated peroxides (if present) or high-boiling impurities can detonate or violently decompose upon overheating when the flask is dry.

Workflow: Fractional Vacuum Distillation

Caption: Workflow for purification by fractional vacuum distillation.

Guide 2: Flash Column Chromatography

Problem: Poor separation of the product from a close-running impurity (e.g., Z-isomer or unreacted aldehyde).

Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Solvent System Perform thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf of ~0.2-0.3 for the product.The choice of eluent is critical for achieving differential migration of components on the stationary phase. A good Rf value ensures the compound spends sufficient time on the column for separation to occur.
Co-elution with Acidic Tailing Add a small amount (0.5-1%) of acetic or formic acid to the eluent.The carboxylic acid functional group can interact strongly with the acidic silica gel, causing peak tailing. Adding a stronger acid to the mobile phase can suppress this interaction, leading to sharper peaks and better resolution.
Sample Overload Use a larger diameter column or reduce the amount of crude material loaded. A general rule is a silica-to-sample mass ratio of at least 50:1.Overloading the column exceeds its separation capacity, causing bands to broaden and overlap, resulting in poor purification.
Poor Column Packing Ensure the silica gel is packed uniformly without cracks or channels. Use either a dry packing or slurry packing method consistently.An improperly packed column allows the sample to travel unevenly, leading to band broadening and inefficient separation.

Protocol: Flash Chromatography for Acidic Compounds

  • Solvent System Selection:

    • On a TLC plate, spot the crude material.

    • Develop the plate in a Hexane:Ethyl Acetate (e.g., 4:1) system containing 1% acetic acid.

    • Adjust the solvent ratio until the desired product spot has an Rf value between 0.2 and 0.3.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 Hexane:EtOAc + 1% Acetic Acid).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle, consistent air pressure to run the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. To remove the residual acetic acid from the eluent, co-evaporate with a higher boiling point solvent like toluene several times.

Guide 3: Recrystallization

Problem: The product "oils out" instead of forming crystals.

Potential Cause Troubleshooting Action Scientific Rationale
Solution is supersaturated Add a small amount more of the hot solvent to the oiled-out mixture and reheat to dissolve. Then, allow it to cool very slowly.Oiling out occurs when the solubility limit is exceeded too rapidly. Slower cooling and a slightly more dilute solution can promote the ordered arrangement required for crystal lattice formation.
Low melting point of the compound Attempt recrystallization at a lower temperature (e.g., in a -20°C freezer or a dry ice/acetone bath).For compounds that are liquids or low-melting solids at room temperature, crystallization must be induced at sub-ambient temperatures.
Inappropriate solvent Try a different solvent or a solvent pair (e.g., pentane, or diethyl ether/hexane).The ideal recrystallization solvent dissolves the compound when hot but not when cold. For an oily, moderately polar compound, a non-polar solvent or a mixture may be required.
Presence of impurities Purify the oil first by another method (e.g., distillation or chromatography) to remove impurities that may be inhibiting crystallization.Impurities can disrupt the crystal lattice formation, acting as a "solvent" for the product and preventing crystallization.
Salt Formation for Crystallization Convert the carboxylic acid to a salt (e.g., sodium or ammonium salt) by reacting with a base. Purify the salt by recrystallization from a polar solvent (like ethanol/water) and then re-acidify to get the pure carboxylic acid.Salts are often crystalline solids with higher melting points and different solubility profiles than the free acid, making them easier to recrystallize.

Decision Logic for Purification Strategy

Purification_Strategy Start Crude this compound Check_Impurities Initial Purity Assessment (TLC/GC-MS) Start->Check_Impurities Distillation Fractional Vacuum Distillation Check_Impurities->Distillation High boiling or non-volatile impurities present (>5g scale) Chromatography Flash Column Chromatography Check_Impurities->Chromatography Isomers or impurities with similar volatility present Distillation->Chromatography Isomers still present Final_Product Pure Product (>95%) Distillation->Final_Product Purity sufficient Recrystallization Low-Temp Recrystallization or Salt Formation Chromatography->Recrystallization Minor impurities remain (oily product) Chromatography->Final_Product Purity sufficient Recrystallization->Final_Product

Caption: Decision tree for selecting an appropriate purification strategy.

References

Validation & Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Methylhex-3-enoic Acid Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Methylhex-3-enoic Acid

This compound, a branched-chain unsaturated fatty acid, is a molecule of increasing interest across diverse scientific domains.[1] Its distinct organoleptic properties make it a key contributor to the aroma profiles of various foods and beverages, while emerging research points to its potential roles in microbial metabolism and as a biomarker in biological systems.[1][2] Accurate and reproducible quantification of this analyte is therefore paramount for researchers, scientists, and drug development professionals. However, the inherent volatility and structural nuances of this compound present unique analytical challenges that can lead to significant inter-laboratory variability.

This guide provides an in-depth comparison of the primary analytical methodologies for the measurement of this compound. Drawing upon established validation principles and field-proven insights, we will explore the intricacies of each technique, from sample preparation to data interpretation, to empower laboratories to make informed decisions, enhance the comparability of their results, and ensure the scientific integrity of their findings.

Pillar 1: Foundational Principles of Analytical Trustworthiness

Before delving into specific methodologies, it is crucial to establish the bedrock of reliable analytical measurements: a robust quality framework. For any laboratory undertaking the analysis of this compound, adherence to internationally recognized standards is not merely a recommendation but a necessity for generating defensible data.

ISO/IEC 17025: The Gold Standard for Laboratory Competence

ISO/IEC 17025 is the international standard for testing and calibration laboratories, outlining the requirements for competence, impartiality, and consistent operation. Accreditation to this standard signifies that a laboratory has a comprehensive quality management system and the technical proficiency to produce valid and traceable results. For the analysis of this compound, this framework ensures that every aspect of the analytical process, from personnel training to equipment calibration and method validation, is meticulously controlled and documented.

Method Validation: The Eurachem Approach to "Fitness for Purpose"

A cornerstone of ISO/IEC 17025 is the requirement for method validation. The Eurachem guidance, "The Fitness for Purpose of Analytical Methods," provides a comprehensive framework for this process. It emphasizes that a validated method is one that has been experimentally demonstrated to be suitable for its intended use. Key performance characteristics that must be evaluated include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions (repeatability and reproducibility).

  • Trueness (Accuracy): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically evaluating these parameters, a laboratory can establish the performance capabilities and limitations of its chosen method for this compound analysis.

Pillar 2: A Comparative Analysis of Core Methodologies

The two primary analytical techniques employed for the quantification of this compound and other volatile fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is not arbitrary and depends on a multitude of factors, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound.[3] Its high chromatographic resolution and the specificity of mass spectrometric detection make it a robust choice for complex matrices.

Workflow for GC-MS Analysis of this compound

Caption: A typical workflow for the GC-MS analysis of this compound.

Causality Behind Experimental Choices in GC-MS:

  • Sample Preparation: The initial extraction step is critical for isolating this compound from the sample matrix and removing interfering substances. The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the complexity of the matrix and the desired level of cleanup.

  • Derivatization: Due to the polar nature and relatively low volatility of the carboxylic acid group, derivatization is often a mandatory step in GC-MS analysis.[3] Esterification to form fatty acid methyl esters (FAMEs) is a common approach, enhancing volatility and improving chromatographic peak shape. Silylation is another viable option. However, it is important to note that derivatization adds a step to the workflow and can introduce variability if not carefully controlled. Some modern methods aim for derivatization-free analysis, which simplifies sample preparation but may require more specialized GC columns and injection techniques.[3]

  • Chromatographic Separation: A capillary column with a polar stationary phase is typically used to achieve optimal separation of fatty acid isomers. The temperature program of the GC oven is carefully optimized to ensure good resolution and acceptable analysis times.

  • Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be used for library matching and compound identification. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC offers a complementary approach to GC-MS, particularly for samples where the analyte is less volatile or when derivatization is undesirable. When coupled with a mass spectrometer (LC-MS), it can provide high sensitivity and specificity.

Workflow for HPLC Analysis of this compound

Caption: A generalized workflow for the HPLC analysis of this compound.

Causality Behind Experimental Choices in HPLC:

  • Sample Preparation: Sample preparation for HPLC can be simpler than for GC-MS, often involving only filtration or centrifugation to remove particulates. For more complex matrices, SPE may be necessary.[4][5]

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is the most common separation mode. The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile. The pH of the mobile phase is a critical parameter to ensure that the carboxylic acid is in its protonated form for optimal retention.

  • Detection: For simpler matrices, UV detection at a low wavelength (around 210 nm) can be employed.[4][5][6] However, for complex samples or when higher sensitivity is required, coupling the HPLC to a mass spectrometer (LC-MS or LC-MS/MS) is the preferred approach.[7] Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids.

Pillar 3: Quantitative Data Comparison and Performance Metrics

Table 1: Comparison of Typical Method Performance Characteristics

Performance CharacteristicGC-MS (with Derivatization)HPLC-UVHPLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.99
LOD ng/mL rangeµg/mL rangepg/mL to ng/mL range
LOQ ng/mL rangeµg/mL rangepg/mL to ng/mL range
Precision (CV%) < 15%< 10%< 15%
Accuracy/Recovery (%) 85-115%90-110%85-115%

Note: These are representative values and the actual performance will depend on the specific method, matrix, and laboratory.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness of analytical results, every protocol must be a self-validating system. This involves the inclusion of appropriate quality control samples and certified reference materials.

Certified Reference Materials (CRMs) and Analytical Standards

The use of CRMs is essential for establishing trueness and ensuring the traceability of measurements. While a specific CRM for this compound in a complex matrix is not currently available, laboratories can utilize:

  • Neat Analytical Standards: High-purity standards of this compound are commercially available and should be used for the preparation of calibration standards and spiking solutions.

  • Matrix CRMs for Fatty Acids: Organizations like the National Institute of Standards and Technology (NIST) and the German Federal Institute for Materials Research and Testing (BAM) provide CRMs for fatty acids in various matrices (e.g., serum, food). While these may not contain certified values for this compound, they can be used to validate the overall analytical procedure for similar compounds.

Step-by-Step GC-MS Protocol (Illustrative)
  • Internal Standard Spiking: Spike a known amount of an appropriate internal standard (e.g., a deuterated analogue or a structurally similar fatty acid not present in the sample) into the sample, calibrators, and quality control samples.

  • Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) after acidification of the sample.

  • Derivatization: Evaporate the solvent and derivatize the residue to form FAMEs using a reagent such as BF₃-methanol.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a polar capillary column.

  • Data Analysis: Quantify the this compound FAME peak area relative to the internal standard peak area using a calibration curve.

Step-by-Step HPLC-UV Protocol (Illustrative)
  • Sample Preparation: Centrifuge the sample to remove particulates and filter the supernatant through a 0.45 µm filter.

  • HPLC Analysis: Inject the prepared sample onto an HPLC system with a C18 reversed-phase column. Use an isocratic mobile phase of acidified water and acetonitrile.

  • Detection: Monitor the eluent at 210 nm.

  • Data Analysis: Quantify the this compound peak area using an external calibration curve prepared with analytical standards.

Conclusion: Towards Harmonized Measurements

The accurate measurement of this compound is an achievable, albeit challenging, analytical task. Both GC-MS and HPLC offer viable pathways to reliable quantification, each with its own set of advantages and considerations. GC-MS, often requiring derivatization, provides excellent separation and specificity, while HPLC can offer a simpler workflow, especially when coupled with mass spectrometry.

Ultimately, the key to reducing inter-laboratory variability lies not in the dogmatic adherence to a single method, but in the rigorous application of quality assurance principles. By embracing the framework of ISO/IEC 17025, diligently validating methods according to guidelines like those from Eurachem, and utilizing certified reference materials and proficiency testing schemes, the scientific community can move towards a future of harmonized and comparable this compound measurements. This will, in turn, accelerate our understanding of this fascinating molecule and its role in science and industry.

References

A Researcher's Guide to Certified Reference Materials for 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of certified reference materials (CRMs) for 4-Methylhex-3-enoic acid, designed for researchers, scientists, and professionals in drug development and quality control. We will delve into the significance of this compound, the critical role of CRMs in analytical accuracy, a comparison of commercially available standards, and a detailed experimental protocol for its quantification via Gas Chromatography-Mass Spectrometry (GC-MS).

The Significance of this compound and the Imperative for Certified Reference Materials

This compound is a branched-chain unsaturated fatty acid with the molecular formula C₇H₁₂O₂.[1] It is a naturally occurring compound that has been identified in various sources, contributing to the characteristic aromas of substances like yuzu (Citrus junos) and roasted coffee.[2][3] Its distinct "sweaty" odor profile also links it to studies of mammalian scent profiles.[2][3] Given its impact on flavor and fragrance, and its potential biological activities, accurate quantification is crucial in fields ranging from food science to metabolic research.[1]

To achieve reliable and reproducible results, the use of Certified Reference Materials (CRMs) is indispensable. A CRM is a substance with a precisely defined characteristic, serving as a benchmark for analyses.[4] Unlike standard reagents, CRMs are produced by accredited institutions and undergo rigorous testing to establish metrological traceability, with a certificate detailing property values, uncertainty, and stability.[4][5] For laboratories operating under standards like ISO/IEC 17025, the use of CRMs is often a mandatory component of quality assurance.[4] They are essential for:

  • Method Validation and Verification: Ensuring an analytical method is accurate, precise, and fit for its intended purpose.[4][6]

  • Instrument Calibration: Establishing a reliable relationship between the instrument's response and the analyte's concentration.[4][6]

  • Quality Control: Regularly monitoring the performance of analytical procedures to maintain data integrity.[4][5]

  • Ensuring Comparability of Results: Allowing data generated by different laboratories to be reliably compared.[7]

In essence, a CRM provides a higher level of confidence in analytical measurements by offering certified values traceable to international standards.[6]

Comparative Analysis of Commercially Available this compound Standards

While a wide range of suppliers offer this compound, it is crucial to distinguish between standard chemical grades and those suitable as analytical standards or CRMs. The following table summarizes offerings from reputable suppliers, highlighting key specifications for research and quality control applications.

Supplier Product Name CAS Number Purity Isomeric Form Notes
Sigma-Aldrich (Ambeed) This compound55665-79-790%(E)-isomer specified in IUPAC nameMarketed for research use.
LabSolutions This compound55665-79-790%Mixture of cis and transStored at 2-8°C under Argon.[8]
Vulcanchem This compound55665-79-7Not Specified(E)-configuration documentedFor research use only.[9]
Smolecule This compound55665-79-7Not Specified(E)-isomer specified in IUPAC nameNotes applications as a flavoring agent and chemical intermediate.[1]

Expert Insight: When selecting a reference material for quantitative analysis, purity is a critical parameter. For many applications, a purity of ≥95% is desirable. The offerings from Sigma-Aldrich and LabSolutions specify a purity of 90%, with LabSolutions noting it as a mixture of cis and trans isomers.[8] This is a crucial consideration, as the chromatographic separation and mass spectral fragmentation of the isomers may differ. For methods requiring the specific quantification of the (E)-isomer, a standard with a certified isomeric purity would be superior. Researchers should request a Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity, isomeric composition, and the methods used for characterization.

Experimental Protocol: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][10] The following protocol outlines a general workflow for its analysis.

Preparation of Standards and Samples
  • Stock Solution Preparation: Accurately weigh a known amount of the this compound CRM and dissolve it in a suitable solvent (e.g., methanol or hexane) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For instance, in a food matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the fatty acids. For acidic compounds like this compound, a derivatization step (e.g., esterification to form fatty acid methyl esters - FAMEs) is often employed to improve volatility and chromatographic peak shape.[11] A common method involves using a 10% acetyl chloride in methanol solution and heating.[11]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A system equipped with a split/splitless injector and a suitable capillary column.

  • Column: A mid-polarity column, such as a DB-WAX or FFAP, is often suitable for the analysis of fatty acids. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector: Set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Hold: Hold at 240°C for 5 minutes.

    • Rationale: This temperature program allows for the separation of volatile components at the beginning of the run and then effectively elutes the less volatile fatty acids.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 250°C.

  • Acquisition Mode:

    • Full Scan: To identify the compound and its fragmentation pattern. The mass spectrum of this compound will show characteristic fragments.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the target analyte to improve sensitivity and selectivity.

Data Analysis
  • Identification: The retention time and the mass spectrum of the peak in the sample chromatogram should match that of the certified reference material.

  • Quantification: Construct a calibration curve by plotting the peak area of the target ion versus the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Workflow and the Role of CRMs

To better illustrate the experimental process and the foundational role of CRMs, the following diagrams are provided.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM CRM Stock Solution Cal_Std Calibration Standards CRM->Cal_Std GCMS GC-MS Analysis Cal_Std->GCMS Sample Sample Extraction & Derivatization Sample->GCMS Qual Qualitative ID (Retention Time & Mass Spec) GCMS->Qual Quant Quantitative Analysis (Calibration Curve) GCMS->Quant Result Final Concentration Qual->Result Quant->Result

Caption: Workflow for the quantification of this compound using GC-MS.

CRM_Importance cluster_outputs Ensures... CRM Certified Reference Material (CRM) Method_Val Method Validation CRM->Method_Val Inst_Cal Instrument Calibration CRM->Inst_Cal QC Routine Quality Control CRM->QC Accuracy Accuracy Method_Val->Accuracy Traceability Traceability Inst_Cal->Traceability Reproducibility Reproducibility QC->Reproducibility Reliable_Data Reliable & Defensible Data Accuracy->Reliable_Data Traceability->Reliable_Data Reproducibility->Reliable_Data

Caption: The central role of CRMs in achieving reliable analytical data.

Conclusion

The accurate measurement of this compound is essential for research and development in various scientific fields. The selection and proper use of certified reference materials are not merely a matter of best practice but a fundamental requirement for producing data that is accurate, reproducible, and defensible. While several suppliers offer this compound, researchers must critically evaluate the accompanying documentation, such as the Certificate of Analysis, to ensure the material is fit for its intended use as a quantitative standard. By integrating high-quality CRMs with validated analytical methods like GC-MS, the scientific community can ensure the integrity and comparability of its findings.

References

A Comparative Analysis of 4-Methylhex-3-enoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylhex-3-enoic acid, a branched-chain unsaturated fatty acid, has garnered interest in various scientific fields due to its unique structural features and potential biological activities.[1] Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol .[2] The presence of a methyl group at the fourth carbon and a double bond at the third position distinguishes it from other fatty acids, influencing its chemical reactivity and biological properties.[1] This guide will delve into a comparative analysis of this compound and its analogs, focusing on aspects relevant to research and drug development, such as their synthesis, sensory properties, and biological activities, including antimicrobial and anticancer potential.

Physicochemical Properties and Structural Analogs

The IUPAC name for the primary compound of interest is (E)-4-methylhex-3-enoic acid, indicating a trans configuration at the double bond.[2] Its structural characteristics impart specific physicochemical properties that differentiate it from its analogs.

A key analog for comparison is its saturated counterpart, 4-methylhexanoic acid . The absence of the C=C double bond in the saturated analog leads to greater conformational flexibility. In contrast, the double bond in this compound introduces rigidity to the carbon chain.

Other important analogs include:

  • (Z)-4-methylhex-3-enoic acid: The cis-isomer of the parent compound.

  • Positional Isomers: Such as 5-methylhex-3-enoic acid, where the methyl group is at a different position.

  • Analogs with Varying Chain Length or Branching: For instance, 4-methylpent-3-enoic acid.

  • Functional Group Analogs: Like 4-methyl-3-oxohex-4-enoic acid, which contains a ketone group.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of (E)-4-Methylhex-3-enoic Acid

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
IUPAC Name (E)-4-methylhex-3-enoic acid
CAS Number 55665-79-7
Appearance Colorless liquid
Odor Distinctive

Synthesis of this compound and Its Analogs

The stereoselective synthesis of (E)- and (Z)-4-methylhex-3-enoic acid is crucial for evaluating their distinct biological activities. A common strategy involves the Wittig or Horner-Wadsworth-Emmons olefination reactions, which allow for the controlled formation of the C=C double bond with specific stereochemistry.

Experimental Protocol: Stereoselective Synthesis of (E)-4-methylhex-3-enoic acid

This protocol outlines a general synthetic route.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Dry tetrahydrofuran (THF)

  • 2-Pentanone

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in dry THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add 2-pentanone (1.0 equivalent) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl (E)-4-methylhex-3-enoate. The (E)-isomer is typically the major product in the Horner-Wadsworth-Emmons reaction.

  • Saponification: Dissolve the crude ester in a mixture of methanol and water. Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Acidification and Isolation: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product, (E)-4-methylhex-3-enoic acid, with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by column chromatography on silica gel if necessary.

Characterization: The structure and purity of the synthesized acid should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow reagents Triethyl phosphonoacetate + NaH in THF ylide Ylide Formation reagents->ylide wittig Wittig Reaction ylide->wittig ketone 2-Pentanone ketone->wittig ester Crude Ethyl (E)-4-methylhex-3-enoate wittig->ester saponification Saponification (LiOH, MeOH/H2O) ester->saponification acid Crude (E)-4-methylhex-3-enoic acid saponification->acid purification Purification (Chromatography) acid->purification product Pure (E)-4-methylhex-3-enoic acid purification->product

Caption: Synthetic workflow for (E)-4-methylhex-3-enoic acid.

Comparative Analysis of Biological Activities

The structural variations among this compound and its analogs lead to differences in their biological activities. This section will compare their potential antimicrobial and anticancer properties, drawing on available data for related compounds where direct comparative studies are lacking.

Antimicrobial Activity

Table 2: Comparative Antimicrobial Activity (Hypothetical MIC values based on general trends)

CompoundSaturated/UnsaturatedBranchingExpected MIC Range (µg/mL) vs. Gram-Positive Bacteria
Hexanoic Acid SaturatedNo512 - 1024[3]
4-Methylhexanoic Acid SaturatedYes256 - 1024
This compound UnsaturatedYes128 - 512

Note: These are expected values based on structure-activity relationships and require experimental verification.

Anticancer Activity

Branched-chain fatty acids have shown promise as anticancer agents. Their mechanism of action is thought to involve the modulation of cell membrane fluidity and signaling pathways. The presence of unsaturation and the nature of the branching can significantly impact cytotoxicity.

While direct comparative IC₅₀ values for this compound and its immediate analogs on cancer cell lines like MCF-7 (human breast adenocarcinoma) are not extensively documented, studies on other branched-chain unsaturated fatty acids indicate that both branching and unsaturation are critical for activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture MCF-7 Cells seed Seed Cells in 96-well Plates culture->seed treat_cells Treat Cells with Compounds seed->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Sensory Properties: A Comparative Olfactory Analysis

This compound and its analogs are known for their distinct odors, making them relevant in the flavor and fragrance industry. The stereochemistry of the double bond has a significant impact on the odor profile and potency.

A study on the odor-active compounds in yuzu (Citrus junos) identified (E)-4-methyl-3-hexenoic acid as contributing a "sweaty" odor. Sensory evaluation revealed that the orthonasal odor detection threshold of the (E)-isomer was 10- to 100-fold lower than that of the (Z)-isomer, indicating a much higher odor potency for the trans configuration.

Table 3: Comparative Odor Thresholds of this compound Isomers

CompoundStereochemistryOdor DescriptionRelative Odor Threshold
(E)-4-methylhex-3-enoic acid TransSweaty1x
(Z)-4-methylhex-3-enoic acid CisNot specified10x - 100x
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination

GC-O is a powerful technique for identifying and characterizing odor-active compounds in a mixture.

Equipment:

  • Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for fatty acid analysis (e.g., FFAP or DB-WAX).

  • Humidified air supply for the olfactometry port.

  • Trained sensory panel.

Procedure:

  • Sample Preparation: Prepare solutions of the test compounds in a suitable solvent (e.g., diethyl ether) at various concentrations.

  • GC-O Analysis: Inject a small volume of the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.

  • Sensory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a description of any detected odors.

  • Aroma Extract Dilution Analysis (AEDA): To determine the flavor dilution (FD) factor, which is related to the odor potency, the sample is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceptible gives the FD factor.

  • Odor Threshold Determination: The absolute odor detection threshold can be determined by presenting a series of ascending concentrations of the pure compound to the panel and using a forced-choice method (e.g., three-alternative forced choice) to establish the lowest concentration at which the odor can be reliably detected.

GCO_Workflow sample Sample Injection gc Gas Chromatograph sample->gc column Capillary Column gc->column splitter Effluent Splitter column->splitter fid FID Detector splitter->fid olfacto_port Olfactometry Port splitter->olfacto_port data Data Acquisition (Chromatogram & Olfactogram) fid->data panelist Sensory Panelist olfacto_port->panelist panelist->data

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O).

Conclusion and Future Directions

This compound and its analogs represent a versatile class of compounds with potential applications in various fields, from flavor and fragrance to pharmaceuticals. This guide has provided a comparative overview of their properties, synthesis, and biological activities. The structural features, particularly the presence and stereochemistry of the double bond and the position of the methyl group, are critical determinants of their function.

Future research should focus on obtaining more direct comparative data on the biological activities of a wider range of analogs. Specifically, systematic studies on their antimicrobial and anticancer properties, with corresponding MIC and IC₅₀ values, would be highly valuable. Elucidating the precise mechanisms of action underlying these activities will also be crucial for their potential development as therapeutic agents. Furthermore, exploring the structure-activity relationships in more detail will enable the rational design of novel analogs with enhanced potency and selectivity.

References

Comparison of different extraction techniques for 4-Methylhex-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Extraction of 4-Methylhex-3-enoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of prevalent extraction techniques for this compound, a branched-chain unsaturated fatty acid noted for its distinct "sweaty" aroma.[1][2] It is a key flavor and off-flavor compound in various products, from coffee and citrus fruits to fermented beverages.[1][2] Due to its volatility and carboxylic acid functionality, its efficient and clean extraction from complex matrices presents significant analytical challenges.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causal mechanisms behind methodological choices, ensuring that the described protocols are robust and self-validating. We will explore and contrast three primary extraction methodologies: Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE), providing the technical data and practical insights necessary for informed selection in a laboratory setting.

The Analytical Challenge: Properties of this compound

This compound (C₇H₁₂O₂) is a moderately volatile organic compound with a pKa around 4.52, typical for carboxylic acids.[6] This acidity is a critical factor in its extraction. In aqueous solutions at a pH above its pKa, the molecule exists predominantly in its deprotonated, carboxylate salt form, which is highly water-soluble and non-volatile, making it difficult to extract into organic solvents or headspace. Conversely, at a pH below its pKa, it is in its protonated, neutral form, which is less water-soluble and more volatile, facilitating its extraction. Therefore, pH control is a cornerstone of any successful extraction strategy for this and other volatile fatty acids (VFAs).

Furthermore, direct analysis of free carboxylic acids by gas chromatography (GC) is often problematic due to their high polarity, which can lead to poor peak shape (tailing) and adsorption onto the GC column or inlet liner.[7][8] To circumvent this, a derivatization step to convert the acid into a less polar, more volatile ester (e.g., methyl or ethyl ester) or a silyl ester is frequently employed post-extraction and prior to GC analysis.[9][10] This guide will focus on the initial extraction, but the necessity of this subsequent step should be considered in the overall analytical workflow.

Core Extraction Methodologies: A Head-to-Head Comparison

The choice of extraction technique is a trade-off between efficiency, selectivity, speed, cost, and environmental impact. We will now compare SPME, LLE, and SFE in the context of isolating this compound.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[11] Analytes partition from the sample matrix into the fiber coating. For a volatile compound like this compound, Headspace SPME (HS-SPME) is the preferred mode, as it minimizes matrix interference from non-volatile components.[12]

  • Expertise & Causality: The selection of the fiber coating is paramount. For polar VFAs, polar coatings like Polyacrylate (PA) or coatings with mixed polarity like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are effective.[13][14] The extraction is an equilibrium-driven process; therefore, parameters such as extraction time, temperature, sample pH, and ionic strength must be optimized. Increasing the temperature enhances the volatility of the analyte, driving it into the headspace and speeding up equilibrium.[15] As discussed, acidifying the sample (e.g., with HCl) is non-negotiable to convert the analyte to its extractable neutral form.[15][16] Adding salt (e.g., NaCl) increases the ionic strength of the aqueous sample, which decreases the solubility of the organic analyte and promotes its partitioning into the headspace (the "salting-out" effect).[17]

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[18]

  • Expertise & Causality: The success of LLE hinges on two factors: pH control and solvent selection. The sample must be acidified to a pH of 2-3 to ensure the this compound is fully protonated.[16] The choice of organic solvent is critical. The ideal solvent should have high affinity for the analyte, be immiscible with water, have a low boiling point for easy removal, and not introduce interfering contaminants. Methyl tert-butyl ether (MTBE) is often a superior choice over diethyl ether for VFA extraction because diethyl ether can be prone to oxidation, producing acetic acid as a contaminant and leading to high background noise.[16] Chloroform and n-hexane are other potential solvents.[16] The process involves vigorous mixing to maximize the surface area between the two phases and facilitate analyte transfer, followed by a separation step.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extracting solvent.[19][20] A substance becomes a supercritical fluid when heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid (high dissolving power) and a gas (high diffusivity and low viscosity).[21]

  • Expertise & Causality: Supercritical CO₂ is non-polar, making it ideal for extracting non-polar compounds. To efficiently extract a moderately polar compound like this compound, the polarity of the supercritical fluid must be increased. This is achieved by adding a small amount of a polar co-solvent, or "modifier," such as ethanol or methanol, to the CO₂ stream.[20][22] The primary advantage of SFE is its tunability. By precisely controlling pressure and temperature, the density and solvating power of the fluid can be adjusted to selectively extract specific compounds.[20][21] After extraction, the pressure is released, and the CO₂ reverts to a gas and evaporates, leaving behind a pure, solvent-free extract.[19] This eliminates the need for a solvent evaporation step, which can lead to the loss of volatile analytes.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for each extraction technique. The values represent typical outcomes for VFA analysis and may vary based on specific matrix conditions and optimization.

Parameter Solid-Phase Microextraction (HS-SPME) Liquid-Liquid Extraction (LLE) Supercritical Fluid Extraction (SFE)
Extraction Efficiency Moderate to High (Equilibrium-based)High (Exhaustive)Very High (Exhaustive)
Recovery Method-dependent, typically 77-114% for VFAs[23]Generally high (>85%) but can be affected by emulsions[24]Typically >90%, highly efficient
Selectivity Good (tunable by fiber chemistry)Low to Moderate (solvent-dependent)High (tunable by pressure/temperature/modifier)[20]
Solvent Consumption NoneHigh (significant organic solvent waste)Low to None (CO₂ is recycled; small modifier volume)[19]
Extraction Time 20-60 minutes per sample[13][23]30-60 minutes per batch (can be slow)[24]Fast (10-60 minutes)[25]
Sample Volume Small (mL range)[23]Large (mL to L range)Variable (grams to kilograms)
Automation Potential HighLow (can be cumbersome)High
Cost & Complexity Low initial cost, fibers are consumablesLow cost (glassware, solvents)High initial investment (specialized equipment)
Environmental Impact Very Low (Green)High (Solvent waste)Very Low (Green)[25]

Experimental Workflows and Protocols

The following sections provide detailed workflows and step-by-step protocols for each extraction method.

Headspace Solid-Phase Microextraction (HS-SPME) Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 1. Sample Aliquoting (e.g., 5 mL into 20 mL vial) p2 2. Acidification (Add HCl to pH < 3) p1->p2 p3 3. Salting Out (Add NaCl, e.g., 1g) p2->p3 e1 4. Equilibration & Heating (e.g., 60°C for 15 min) p3->e1 e2 5. Fiber Exposure (Expose DVB/CAR/PDMS fiber to headspace for 30 min) e1->e2 a1 6. Thermal Desorption (Insert fiber into GC inlet at 250°C for 5 min) e2->a1 a2 7. GC-MS Analysis a1->a2

Protocol: HS-SPME-GC-MS

  • Sample Preparation:

    • Pipette 5.0 mL of the aqueous sample into a 20 mL headspace vial.

    • Add 50 µL of an appropriate internal standard solution (e.g., 2-ethylbutyric acid).[13]

    • Acidify the sample to pH 2-3 by adding concentrated hydrochloric acid (HCl) dropwise.

    • Add ~1.0 g of sodium chloride (NaCl) to the vial to increase ionic strength.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or autosampler agitator set to 60°C.

    • Allow the sample to equilibrate for 15 minutes with agitation.

    • Introduce a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace of the vial, ensuring it does not touch the liquid.

    • Expose the fiber for 30 minutes at 60°C with continued agitation.

  • Analysis:

    • Retract the fiber and immediately introduce it into the heated injection port (e.g., 250°C) of the gas chromatograph.[14]

    • Allow the fiber to desorb for 5 minutes in splitless mode to transfer the analytes to the GC column.

    • Start the GC-MS analysis run. The GC column should be suitable for VFA analysis, such as a Stabilwax-DA or FFAP phase.[13]

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation p1 1. Sample Aliquoting (e.g., 10 mL into tube) p2 2. Acidification (Add HCl to pH < 3) p1->p2 e1 3. Solvent Addition (Add 5 mL MTBE) p2->e1 e2 4. Vigorous Mixing (Vortex for 2 min) e1->e2 e3 5. Phase Separation (Centrifuge 5 min) e2->e3 a1 6. Collect Organic Layer (Top MTBE layer) e3->a1 a2 7. Drying & Concentration (Dry with Na₂SO₄, concentrate under gentle N₂ stream) a1->a2 a3 8. Derivatization (Optional) & GC-MS Analysis a2->a3

Protocol: LLE

  • Sample Preparation:

    • Place 10 mL of the aqueous sample into a 50 mL screw-cap centrifuge tube.

    • Add an appropriate internal standard.

    • Acidify the sample to pH 2-3 with concentrated HCl.

  • Extraction:

    • Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Seal the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the tube at 3000 rpm for 5 minutes to break any emulsions and achieve a clean separation of the aqueous and organic layers.

  • Collection and Concentration:

    • Carefully pipette the upper organic layer (MTBE) into a clean vial.

    • Pass the collected organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen.

    • The sample is now ready for derivatization and/or direct GC-MS analysis.

Supercritical Fluid Extraction (SFE) Workflow

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Cycle cluster_collection Collection p1 1. Sample Preparation (e.g., Lyophilize or mix with diatomaceous earth) p2 2. Load Sample (Into extraction vessel) p1->p2 e1 3. System Pressurization (Pump CO₂ & Modifier to e.g., 200 bar) p2->e1 e2 4. System Heating (Heat to e.g., 50°C) e1->e2 e3 5. Extraction (Flow supercritical fluid through vessel - dynamic mode) e2->e3 c1 6. Depressurization (Pass fluid through restrictor) e3->c1 c2 7. Analyte Collection (Analyte precipitates in collection vial as CO₂ gasifies) c1->c2 c3 8. Reconstitute & Analyze c2->c3

Protocol: SFE

  • Sample Preparation:

    • For liquid samples, they must be adsorbed onto a solid support. Mix 5 g of the aqueous sample with 10 g of a drying agent like diatomaceous earth until a free-flowing powder is obtained.

    • For solid samples, ensure they are adequately ground to increase surface area.

  • Extraction:

    • Load the prepared sample into the SFE extraction vessel.

    • Pressurize the system with CO₂ to the desired pressure (e.g., 200 bar) and heat the vessel to the target temperature (e.g., 50°C).

    • Introduce a polar modifier, such as ethanol, into the CO₂ stream at a low percentage (e.g., 5-10%).

    • Perform the extraction in dynamic mode by flowing the supercritical fluid through the vessel for a set time (e.g., 30 minutes) at a specific flow rate.

  • Collection:

    • The fluid exiting the vessel is passed through a heated restrictor into a collection vial at atmospheric pressure.

    • As the pressure drops, the CO₂ loses its solvating power and becomes a gas, causing the extracted this compound to precipitate and collect in the vial.

    • After extraction is complete, rinse the collection vial with a small amount of solvent (e.g., methanol) to recover all the analyte.

    • The collected extract is now ready for analysis.

Conclusion and Recommendations

The optimal technique for extracting this compound is highly dependent on the specific application, available resources, and analytical goals.

  • HS-SPME is the method of choice for routine quality control, high-throughput screening, and analysis of trace-level volatiles in complex matrices. Its solvent-free nature, ease of automation, and excellent sensitivity make it a powerful and green analytical tool.[26]

  • LLE remains a viable, low-cost option for labs without specialized equipment. It is effective for sample clean-up and can handle larger sample volumes, but it is labor-intensive, difficult to automate, and generates significant solvent waste.[27][28]

  • SFE represents the pinnacle of green extraction technology, offering unparalleled selectivity and efficiency, resulting in a pure, solvent-free extract.[19][25] While the initial capital investment is high, it is the ideal choice for high-value applications, preparative-scale extractions, and research focused on creating clean extracts of thermally sensitive compounds.

For most analytical laboratories focused on quantification, HS-SPME coupled with GC-MS offers the best balance of performance, cost, and sustainability for the analysis of this compound.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methodologies for the quantitative analysis of 4-Methylhex-3-enoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced intricacies of method selection, development, and validation, underpinned by established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge of this compound

This compound (C7H12O2) is a branched-chain unsaturated fatty acid with a molecular weight of approximately 128.17 g/mol .[1][2] Its structure, featuring a double bond and a methyl group, presents unique analytical considerations.[1] The compound's moderate volatility, with a boiling point of 118°C, and moderate lipophilicity (LogP of 1.817) suggest that both GC-MS and HPLC could be viable analytical techniques.[3] The choice between these two powerful methods is not arbitrary; it is a strategic decision driven by the specific analytical objectives, sample matrix, and desired performance characteristics such as sensitivity, selectivity, and throughput.

This guide will navigate the theoretical underpinnings and practical applications of both GC-MS and HPLC for the analysis of this compound. We will explore the causality behind experimental choices, from sample preparation to data acquisition, and provide a framework for robust cross-validation in accordance with international guidelines.

Principles of the Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a moderately volatile compound like this compound, GC is a natural fit. The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a unique mass spectrum that acts as a molecular fingerprint, ensuring high specificity.

However, the polar carboxylic acid group of this compound can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns. To mitigate this, a derivatization step is often necessary to convert the carboxylic acid into a less polar and more volatile ester or silyl ester. This adds a layer of complexity to the sample preparation but can significantly improve sensitivity and peak shape.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. For organic acids, reversed-phase HPLC is the most common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using an ultraviolet (UV) detector, as the carboxylic acid group has some UV absorbance at low wavelengths (around 200-210 nm).

A key advantage of HPLC for this application is that it often does not require derivatization, simplifying sample preparation.[4][5] However, the selectivity of UV detection can be lower than that of mass spectrometry, especially in complex matrices where other compounds may co-elute and absorb at the same wavelength.

Head-to-Head Comparison: GC-MS vs. HPLC for this compound

The selection of the optimal analytical method hinges on a careful evaluation of their respective strengths and weaknesses for the target analyte and sample matrix.

Performance CharacteristicGC-MSHPLCRationale & Causality
Specificity/Selectivity ExcellentGoodThe mass spectrometer in GC-MS provides structural information, offering a higher degree of confidence in analyte identification compared to the more general UV detection in HPLC.[6]
Sensitivity (LOD/LOQ) Potentially higherGoodDerivatization in GC-MS can enhance volatility and ionization efficiency, often leading to lower limits of detection (LOD) and quantification (LOQ).
Sample Preparation More complex (derivatization required)Simpler (often direct injection)The need to derivatize the carboxylic acid for GC analysis adds time and potential for error to the workflow.[4][7]
Throughput LowerHigherThe additional sample preparation step and typically longer run times for GC can result in lower sample throughput compared to HPLC.
Robustness GoodExcellentHPLC methods are often considered more robust for routine analysis of non-volatile or thermally labile compounds, though GC-MS is also a very reliable technique.
Cost (Instrument/Operational) HigherLowerGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.

Experimental Design for Cross-Validation

A robust cross-validation study is essential to ensure that both methods provide equivalent, reliable, and accurate results. The validation should be performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]

Validation Parameters

The following parameters are critical for the validation of both the GC-MS and HPLC methods:[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11] This is evaluated by analyzing blank samples, placebos, and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results to the true value.[12] It is typically assessed by recovery studies of spiked samples at a minimum of three concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Workflow for Method Cross-Validation

G cluster_0 Method Development cluster_1 Method Validation Dev_GC Develop & Optimize GC-MS Method (with derivatization) Val_GC Validate GC-MS Method (Linearity, LOD/LOQ, Accuracy, Precision) Dev_GC->Val_GC Dev_HPLC Develop & Optimize HPLC Method Val_HPLC Validate HPLC Method (Linearity, LOD/LOQ, Accuracy, Precision) Dev_HPLC->Val_HPLC Analyze Analyze Identical Samples with Both Validated Methods Val_GC->Analyze Val_HPLC->Analyze Compare Statistically Compare Results (e.g., t-test, Bland-Altman plot) Analyze->Compare Conclusion Establish Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Detailed Experimental Protocols

GC-MS Method Protocol

This protocol includes a derivatization step to improve the chromatographic properties of this compound.

  • Sample Preparation and Derivatization:

    • To 1 mL of sample (in a suitable solvent), add an internal standard.

    • Acidify the sample with HCl to a pH of approximately 2.

    • Extract the this compound with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

HPLC Method Protocol

This protocol is for the direct analysis of this compound without derivatization.

  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

Data Presentation and Interpretation

The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison.

Summary of Validation Parameters
Validation ParameterGC-MS MethodHPLC MethodAcceptance Criteria (ICH Q2(R2))
Linearity (r²) > 0.99> 0.99≥ 0.99
Accuracy (% Recovery) 95-105%95-105%80-120% (can vary)
Precision (%RSD) < 5%< 5%≤ 15% (can vary)
LOD Insert experimental valueInsert experimental valueSignal-to-noise ratio of 3:1
LOQ Insert experimental valueInsert experimental valueSignal-to-noise ratio of 10:1

Graphical Representation of Method Comparison

G cluster_0 Sample Analysis cluster_1 Analytical Methods cluster_2 Data Comparison Sample Identical Sample Set GCMS Validated GC-MS Method Sample->GCMS HPLC Validated HPLC Method Sample->HPLC Results Quantitative Results GCMS->Results HPLC->Results

Caption: Logical relationship for comparing analytical methods.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • GC-MS is recommended when:

    • High specificity and confirmatory analysis are required, especially in complex matrices.

    • The utmost sensitivity is necessary.

  • HPLC is recommended when:

    • Simplicity of sample preparation and higher throughput are priorities.

    • A more cost-effective and robust method for routine analysis is needed.

A thorough cross-validation, as outlined in this guide, is crucial to demonstrate the equivalency of the two methods and to ensure the integrity and reliability of the analytical data generated. This approach, grounded in the principles of the ICH guidelines, provides a scientifically sound basis for method selection and implementation in a regulated environment.

References

A Senior Application Scientist's Guide to Quantitative Analysis: Internal vs. External Standard Calibration for 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of internal and external standard calibration methods for the accurate quantification of 4-Methylhex-3-enoic acid, a volatile fatty acid (VFA) of interest in various research fields. As drug development professionals and researchers, the choice of calibration strategy is fundamental to generating reliable, reproducible, and defensible data. This document moves beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Analytical Challenge: Quantifying this compound

This compound (C7H12O2) is a short-chain fatty acid and a volatile organic compound (VOC).[1] The quantification of such compounds, particularly in complex biological matrices like plasma, urine, or cell culture media, is a significant challenge.[2][3][4][5] These matrices introduce variability from interfering endogenous compounds and can lead to analyte loss during the essential sample preparation steps.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high selectivity and sensitivity.[6][7][8] Due to the volatility of this compound, static headspace (HS) sampling is often employed to enhance sensitivity.[9] To improve chromatographic performance, fatty acids are frequently derivatized to more volatile forms, such as fatty acid methyl esters (FAMEs), preventing thermal decomposition during analysis.[7] Given these multiple sample handling and analysis steps, the potential for introducing error is significant, making the choice of calibration method paramount.

The Principles of Calibration: A Tale of Two Methodologies

External Standard Calibration: The Direct Approach

The external standard method is a widely used quantitative technique characterized by its operational simplicity.[10] It involves creating a calibration curve by analyzing a series of standards containing known concentrations of the target analyte (this compound). The instrument's response (e.g., peak area) is plotted against concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating it on the calibration curve.

Causality Behind the Method: This approach operates on the fundamental assumption that the analytical system is perfectly stable and reproducible for every injection.[10] It presumes that the injection volume, detector response, and chromatographic conditions do not drift over the course of the analytical run and that there is no loss of analyte during sample preparation.

  • Advantages:

    • Simple Operation: The workflow is straightforward and suitable for a large number of samples in automated analyses.[10][11]

    • Cost-Effective: It avoids the cost and complexity of selecting, purchasing, and validating an internal standard.[12]

  • Disadvantages:

    • Susceptibility to Error: The method is highly sensitive to variations in injection volume, instrument drift, and changes in detector response.[10][13]

    • No Compensation for Sample Loss: It cannot account for the loss of analyte during multi-step sample preparation procedures like extraction, concentration, or derivatization.[13]

Internal Standard Calibration: The Ratio-Based Solution

The internal standard method is a more advanced technique designed to correct for analytical variability.[14] In this approach, a known and constant amount of a carefully selected compound—the internal standard (IS)—is added to every standard, sample, and quality control at the earliest stage of sample preparation.[15] Quantification is based on the ratio of the analyte's response to the internal standard's response. The calibration curve plots the response ratio against the concentration ratio.

Causality Behind the Method: The core principle is that the internal standard, being chemically similar to the analyte, will experience the same physical and chemical variations throughout the entire analytical process.[16] Any loss during extraction, inconsistency in injection volume, or fluctuation in instrument response will affect both the analyte and the IS proportionally. By using a ratio, these variations are mathematically cancelled out, leading to a significantly more accurate and precise result.[6][13][16]

  • Advantages:

    • Superior Accuracy and Precision: It effectively compensates for variations in sample preparation, injection volume, and instrument response.[11][13][14]

    • Increased Robustness: The method is less susceptible to experimental and matrix-induced errors, making it ideal for complex biological samples.[6]

  • Disadvantages:

    • Increased Complexity: The procedure is more intricate, requiring the precise and accurate addition of the internal standard to every solution.[10][13]

    • Finding a Suitable IS: Identifying an appropriate internal standard that is pure, chromatographically resolved, and not present in the native sample can be challenging.[11][13]

The Keystone of Accuracy: Selecting the Right Internal Standard

The success of the internal standard method hinges entirely on the selection of an appropriate IS. An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically and physically similar to the analyte to ensure it behaves identically during extraction, derivatization, and chromatography.[16]

  • Absence from Sample: It must not be naturally present in the biological samples being analyzed.[16]

  • Chromatographic Resolution: It must be clearly separated from the analyte and any other potential interferences in the chromatogram.[11]

  • Stability: It must be stable throughout the entire analytical process.

For the quantification of fatty acids like this compound, the gold standard is a stable isotope-labeled (SIL) analogue (e.g., this compound-d3).[6][16] These compounds are virtually identical to the analyte, differing only in mass, which is easily distinguished by a mass spectrometer. When SIL standards are unavailable or cost-prohibitive, suitable alternatives include:

  • Odd-chain fatty acids: These are structurally similar but typically absent from most biological systems.[16]

  • Structurally related compounds: A compound with similar functional groups and volatility, such as 2-ethylbutyric acid, can be effective.[17]

Experimental Protocols & Workflows

The following protocols outline the step-by-step methodologies for quantifying this compound in a biological matrix (e.g., human plasma) using both calibration techniques.

Protocol 1: External Standard Quantification
  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the samples.

  • Sample Preparation:

    • Thaw 100 µL of plasma sample on ice.

    • Add 10 µL of a strong acid (e.g., HCl) to protonate the fatty acid.

    • Perform liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., hexane), vortexing, and centrifuging.

    • Carefully transfer the upper organic layer to a clean vial.

  • Derivatization (to FAME):

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add a derivatizing agent (e.g., pentafluorobenzyl bromide or methanol with an acid catalyst) and heat as required to convert the acid to its ester form.[6][7]

    • Reconstitute the final sample in a suitable solvent for GC injection.

  • GC-MS Analysis:

    • Inject 1 µL of each prepared standard and sample into the GC-MS system.

    • Run the analysis using an appropriate temperature program and mass spectrometer settings (e.g., Selected Ion Monitoring, SIM, for maximum sensitivity).

  • Data Processing:

    • Integrate the peak area of the this compound derivative for each standard and sample.

    • Construct a calibration curve by plotting peak area vs. concentration for the standards.

    • Determine the concentration of the samples by interpolating their peak areas on the curve.

Protocol 2: Internal Standard Quantification
  • Selection and Preparation of Internal Standard (IS):

    • Select a suitable IS (e.g., Heptanoic acid-d13).

    • Prepare a stock solution of the IS at a known concentration that will yield a strong signal without saturating the detector.

  • Preparation of Calibration Standards:

    • Prepare serial dilutions of this compound as in the external standard method.

    • Crucial Step: Add a fixed, known amount of the IS working solution to each calibration standard.

  • Sample Preparation:

    • Thaw 100 µL of plasma sample on ice.

    • Crucial Step: Add the same fixed, known amount of the IS working solution directly to the plasma sample before any other step.

    • Proceed with acidification and liquid-liquid extraction as described in Protocol 1.

  • Derivatization (to FAME):

    • Follow the same derivatization procedure as in Protocol 1. Both the analyte and the IS will be derivatized.

  • GC-MS Analysis:

    • Inject the prepared standards and samples into the GC-MS. The method must be set up to monitor for ions specific to both the analyte and the IS.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the IS in every chromatogram.

    • Calculate the Response Ratio (Analyte Area / IS Area) for each standard and sample.

    • Calculate the Concentration Ratio (Analyte Concentration / IS Concentration) for each standard.

    • Construct a calibration curve by plotting the Response Ratio vs. the Concentration Ratio.

    • Determine the Response Ratio for the unknown samples and use the regression equation from the calibration curve to calculate their concentration ratio, and subsequently, their absolute concentration.

Visualizing the Workflows

The fundamental difference in the logic of these two approaches can be visualized as follows:

External_Standard_Workflow cluster_standards Calibration Standards cluster_samples Unknown Samples Std1 Standard 1 (Known Conc) Prep_Std Sample Prep & Derivatization Std1->Prep_Std Std2 Standard 2 Std2->Prep_Std StdN Standard N StdN->Prep_Std Sample1 Sample 1 (Unknown Conc) Prep_Sample Sample Prep & Derivatization Sample1->Prep_Sample SampleN Sample N SampleN->Prep_Sample Analysis GC-MS Analysis Prep_Std->Analysis Prep_Sample->Analysis CalCurve Construct Calibration Curve (Response vs. Conc) Analysis->CalCurve Standard Responses Quant Quantify Sample Concentration Analysis->Quant Sample Response CalCurve->Quant

Caption: External Standard Calibration Workflow.

Internal_Standard_Workflow cluster_standards Calibration Standards cluster_samples Unknown Samples IS Add Fixed Amount of Internal Standard Prep Sample Prep & Derivatization IS->Prep Std1 Standard 1 (Known Conc) Std1->IS StdN Standard N StdN->IS Sample1 Sample 1 (Unknown Conc) Sample1->IS SampleN Sample N SampleN->IS Analysis GC-MS Analysis Prep->Analysis CalCurve Construct Calibration Curve (Response Ratio vs. Conc Ratio) Analysis->CalCurve Standard Ratios Quant Quantify Sample Concentration Analysis->Quant Sample Ratio CalCurve->Quant

Caption: Internal Standard Calibration Workflow.

Performance Comparison: A Data-Driven Perspective

The performance of an analytical method is assessed by a set of validation parameters, as outlined in guidelines such as the ICH Q2(R2).[18] The table below summarizes the expected performance of each calibration method.

Validation Parameter External Standard Method Internal Standard Method Justification
Accuracy Moderate to LowHigh The IS corrects for analyte loss during sample prep and systematic errors, resulting in a truer measurement.[13][19]
Precision (Repeatability & Intermediate) ModerateHigh The IS compensates for random errors like injection volume variations, leading to lower relative standard deviation (RSD).[14][20]
Linearity GoodExcellent Ratio-based calculations often improve the linearity of the calibration curve by correcting for non-linear detector responses at high concentrations.
Robustness LowHigh The method is less affected by small, deliberate changes in analytical parameters (e.g., temperature, flow rate), as the IS co-varies with the analyte.[13]
Limit of Quantification (LOQ) Method DependentOften Improved By reducing noise and variability, the IS method can improve the signal-to-noise ratio, potentially lowering the LOQ.[21]
Susceptibility to Matrix Effects HighLow to Moderate The IS can help compensate for matrix-induced signal suppression or enhancement, although an isotopically-labeled IS is most effective.

Visualizing Error Propagation

The fundamental advantage of the internal standard method lies in its ability to nullify common sources of error.

Error_Propagation cluster_ext External Standard Method cluster_int Internal Standard Method E_Loss Sample Prep Loss E_Resp Analyte Response E_Loss->E_Resp E_Inj Injection Error E_Inj->E_Resp E_Drift Instrument Drift E_Drift->E_Resp E_Result Inaccurate Result E_Resp->E_Result I_Loss Sample Prep Loss I_Analyte Analyte Response I_Loss->I_Analyte I_IS IS Response I_Loss->I_IS I_Inj Injection Error I_Inj->I_Analyte I_Inj->I_IS I_Drift Instrument Drift I_Drift->I_Analyte I_Drift->I_IS I_Ratio Response Ratio (Analyte / IS) I_Analyte->I_Ratio I_IS->I_Ratio I_Result Accurate Result I_Ratio->I_Result

Caption: How errors propagate and are corrected.

Senior Application Scientist's Recommendation

The choice between external and internal standard calibration is not merely a preference but a strategic decision dictated by the analytical objective, sample complexity, and required data quality.

  • Choose External Standard Calibration when:

    • Analyzing simple, clean sample matrices with minimal pre-treatment.[11]

    • Conducting high-throughput screening where the highest level of precision is not the primary objective.

    • A suitable internal standard is not available or is prohibitively expensive.

    • The analytical instrumentation demonstrates exceptional stability and injection reproducibility.[10]

  • Choose Internal Standard Calibration when:

    • This is the strongly recommended approach for this compound in biological matrices.

    • The highest degree of accuracy and precision is non-negotiable, as in regulated bioanalysis, clinical studies, or product release testing.[14]

    • The sample matrix is complex (e.g., plasma, tissue homogenates), leading to inevitable and variable analyte loss during preparation.[11]

    • The analytical method involves multiple, complex steps (e.g., extraction, derivatization, concentration).

    • The data must be highly defensible and robust, as the method is inherently self-validating against many common sources of error.

References

A Senior Application Scientist's Guide to Derivatization Reagents for 4-Methylhex-3-enoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 4-Methylhex-3-enoic Acid

This compound (C₇H₁₂O₂) is an unsaturated carboxylic acid characterized by a six-carbon chain, a methyl group at the fourth position, and a double bond at the third position.[1][2][3] Its physicochemical properties, including a boiling point of 118°C and a polar carboxylic acid functional group, present a significant challenge for direct analysis via gas chromatography (GC).[1][4] The active hydrogen on the carboxyl group leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause poor chromatographic performance, such as peak tailing and adsorption on the analytical column.[5][6]

To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the analyte by replacing the active hydrogen with a non-polar group, thereby increasing its volatility and thermal stability.[5][7] The result is improved peak shape, enhanced sensitivity, and greater analytical accuracy. This guide provides an in-depth comparison of three common derivatization strategies for this compound: silylation, alkylation (specifically via pentafluorobenzylation), and acid-catalyzed esterification. We will explore the causality behind each method, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal reagent for their specific analytical objectives.

Silylation: The Workhorse of Volatility Enhancement

Silylation is arguably the most prevalent derivatization technique for GC analysis.[5] The reaction involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, effectively masking the hydrogen-bonding capabilities of the molecule.[7]

Mechanism of Action: The derivatization proceeds via a nucleophilic (SN2) reaction, where the oxygen of the carboxylic acid attacks the silicon atom of the silylating reagent.[5] The strength of the reagent is determined by the leaving group's ability to depart. For this analysis, we compare two of the most powerful and common silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Reagent Comparison: BSTFA vs. MSTFA

Both BSTFA and MSTFA are potent silylating agents capable of efficiently derivatizing carboxylic acids.[8] However, a critical distinction lies in their reaction by-products. MSTFA is often preferred because its by-product, N-methyltrifluoroacetamide, is more volatile than the by-products of BSTFA.[9] This higher volatility is advantageous as it reduces the likelihood of chromatographic interference, where a by-product peak might co-elute with and obscure the analyte of interest or other compounds in the sample matrix. For enhanced reactivity, especially with sterically hindered compounds, a catalyst such as 1% Trimethylchlorosilane (TMCS) is often added to the reagent formulation.[7][10]

Experimental Workflow: Silylation

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Dry Sample Extract (e.g., under N2 stream) AddSolvent Reconstitute in Solvent (e.g., 50 µL Pyridine) DrySample->AddSolvent AddReagent Add Silylating Reagent (e.g., 50 µL MSTFA + 1% TMCS) AddSolvent->AddReagent Vortex Vortex Briefly (30 seconds) AddReagent->Vortex Heat Incubate at 70°C (45 minutes) Vortex->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for TMS derivatization of this compound.

Protocol: TMS Derivatization with MSTFA

This protocol is designed to be a self-validating system by ensuring a completely anhydrous environment, which is critical for successful silylation.

  • Sample Preparation: Aliquot the sample extract containing this compound into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The absence of water is paramount, as silylating reagents readily react with moisture, which reduces derivatization efficiency.[5][11]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to redissolve the sample residue. Subsequently, add 50 µL of MSTFA + 1% TMCS. Pyridine can act as a catalyst and acid scavenger.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes to ensure complete reaction.[6][12]

  • Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Alkylation: Targeting Ultra-Trace Sensitivity with PFBBr

Alkylation is another robust derivatization strategy that converts carboxylic acids into esters.[5] While various alkylating agents exist, Pentafluorobenzyl bromide (PFBBr) is exceptional for applications requiring ultra-high sensitivity.

Mechanism of Action: PFBBr reacts with the carboxylate anion of this compound to form a pentafluorobenzyl (PFB) ester. The key to this method's power lies in the five fluorine atoms on the benzyl group. This polyfluorinated moiety makes the derivative highly electronegative, rendering it exceptionally sensitive to detection by an Electron Capture Detector (ECD) or by Mass Spectrometry in Negative Chemical Ionization (NCI) mode.[13][14][15] This provides a significant sensitivity enhancement over standard electron ionization (EI) MS, making it the method of choice for trace and ultra-trace level quantification.

Experimental Workflow: PFBBr Alkylation

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Aqueous Sample or Extract (e.g., 200 µL) AddReagents Add PFBBr in Acetone & Catalyst (DIPEA) Sample->AddReagents Vortex Vortex Briefly AddReagents->Vortex Heat Incubate at 60°C (60 minutes) Vortex->Heat Cool Cool to Room Temperature Heat->Cool AddHexane Add Hexane & Vortex Cool->AddHexane Centrifuge Centrifuge to Separate Phases AddHexane->Centrifuge Collect Collect Upper Hexane Layer Centrifuge->Collect Inject Inject into GC-ECD/MS(NCI) Collect->Inject

Caption: Workflow for PFBBr derivatization and subsequent extraction.

Protocol: PFBBr Derivatization

This protocol includes an essential liquid-liquid extraction step to isolate the derivatized, non-polar analyte from the polar reaction medium and excess reagents.

  • Sample Preparation: Place 200 µL of the aqueous sample or standard solution into a 2 mL reaction vial.

  • Reagent Addition: Add 400 µL of a 100 mM PFBBr solution in acetone and 10 µL of N,N-Diisopropylethylamine (DIPEA) as a catalyst.[14][16]

  • Reaction: Tightly cap the vial and vortex. Incubate at 60°C for 1 hour.[14]

  • Extraction: After cooling the vial to room temperature, add 1 mL of hexane. Vortex vigorously for 5 minutes to extract the PFB-ester derivative into the organic phase. Centrifuge at low speed (e.g., 500 x g) for 2 minutes to achieve phase separation.[14]

  • Analysis: Carefully transfer the upper hexane layer to a new GC vial. This solution is now ready for injection.

Acid-Catalyzed Esterification: The Classic FAMEs Approach

The formation of fatty acid methyl esters (FAMEs) is a cornerstone of lipid analysis. This method is cost-effective, produces stable derivatives, and is widely documented.

Mechanism of Action: The most common reagent for this purpose is Boron Trifluoride (BF₃) in methanol (typically 10-14% w/v). BF₃ acts as a strong Lewis acid, catalyzing the esterification of the carboxylic acid with methanol to form a methyl ester.[17][18] The resulting FAME of this compound is significantly more volatile and less polar than the parent acid.

Experimental Workflow: BF₃-Methanol Esterification

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Washing cluster_analysis Analysis DrySample Dried Lipid Extract AddReagent Add BF3-Methanol (14% w/v) DrySample->AddReagent Heat Incubate at 100°C (15 minutes) AddReagent->Heat Cool Cool to Room Temperature Heat->Cool AddWaterHexane Add Water & Hexane, Vortex Cool->AddWaterHexane Collect Collect Upper Hexane Layer AddWaterHexane->Collect Dry Dry over Sodium Sulfate Collect->Dry Inject Inject into GC-MS Dry->Inject

Caption: Workflow for BF₃-Methanol esterification to form FAMEs.

Protocol: BF₃-Methanol Derivatization

This protocol requires careful handling due to the corrosive nature of BF₃ and the use of high temperatures.

  • Sample Preparation: Ensure the sample containing this compound is dry and free of water.

  • Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the sample in a screw-cap tube with a PTFE-lined cap.

  • Reaction: Tightly seal the tube and heat in a heating block at 100°C for 15 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 1 mL of hexane. Vortex thoroughly to extract the FAME into the hexane layer. Allow the layers to separate.

  • Analysis: Transfer the upper hexane layer to a GC vial for analysis. For rigorous quantitative work, passing the hexane extract through a small amount of anhydrous sodium sulfate can remove any residual water.

Comparative Performance Summary

The choice of derivatization reagent is a critical decision that directly impacts analytical outcomes. The following table provides a side-by-side comparison to guide this selection process.

FeatureSilylation (MSTFA)Alkylation (PFBBr)Esterification (BF₃-Methanol)
Primary Goal General-purpose volatility enhancementUltra-trace sensitivityRobust, routine FAME analysis
Detection Mode GC-FID, GC-MS (EI)GC-ECD, GC-MS (NCI)GC-FID, GC-MS (EI)
Derivative Stability Moisture sensitive[11]Highly stableGenerally stable[15]
Reaction Conditions 60-70°C for 30-60 min60-80°C for 60-120 min100°C for 15-30 min
By-products Volatile & non-interferingRemoved by extractionRemoved by extraction
Ease of Use Simple, direct injectionMulti-step (requires extraction)Multi-step (requires extraction)
Versatility Derivatizes -OH, -NH, -SH groupsSpecific to acidic protons, thiolsSpecific to carboxylic acids
Key Advantage Fast, effective, minimal sample prepExceptional sensitivity[13]Cost-effective, well-established
Key Disadvantage Derivative instability in waterLonger reaction/prep timeHarsh reagent, high temperature

Conclusion and Expert Recommendations

The optimal derivatization strategy for this compound is contingent on the specific requirements of the analysis.

  • For routine screening and general quantification where high sample throughput is desired, silylation with MSTFA is the superior choice. Its rapid, single-step reaction protocol and the volatility of its by-products make it highly efficient for standard GC-MS analysis.[9]

  • For trace and ultra-trace level quantification , such as in biomarker discovery or environmental monitoring, alkylation with PFBBr is unmatched. The significant sensitivity enhancement afforded by ECD or NCI-MS detection is essential when analyte concentrations are extremely low.[13][14]

  • For laboratories focused on traditional fatty acid profiling or where cost is a primary concern, acid-catalyzed esterification with BF₃-Methanol remains a robust and reliable method. It is a well-understood, classic technique that yields stable derivatives suitable for a wide range of applications.[10]

By understanding the underlying chemistry and procedural nuances of each method, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate derivatization reagent, ensuring the generation of accurate, reliable, and high-quality data for their studies involving this compound.

References

A Senior Application Scientist's Guide to High-Performance Separation of 4-Methylhex-3-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of short-chain fatty acids and related metabolites.

Introduction: The Analytical Challenge of 4-Methylhex-3-enoic Acid

This compound, a branched-chain unsaturated fatty acid, presents a significant analytical challenge due to the presence of both geometric (E/Z) and potentially chiral isomers. This compound and its isomers are of interest in various fields, including flavor and fragrance chemistry, metabolomics, and as potential biomarkers. Achieving robust and reproducible separation of these closely related structures is paramount for accurate quantification and functional studies. This guide provides a comprehensive comparison of various chromatographic columns for the separation of this compound, supported by established experimental principles and methodologies.

The primary difficulties in the separation of this compound and similar short-chain fatty acids (SCFAs) lie in their volatility, polarity, and structural similarity. Direct analysis is often hampered by poor peak shape and low sensitivity. Therefore, analytical strategies typically involve either gas chromatography (GC) following derivatization or advanced liquid chromatography (LC) techniques.

Gas Chromatography (GC): The Workhorse for Fatty Acid Analysis

Gas chromatography, particularly when coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), remains the most common and reliable technique for SCFA analysis.[1][2] A critical prerequisite for successful GC analysis of fatty acids is derivatization, most commonly to their corresponding fatty acid methyl esters (FAMEs), to increase volatility and improve peak shape.[3][4]

The choice of the GC column's stationary phase is the most critical factor influencing the separation of FAME isomers.[5] Highly polar stationary phases are essential for resolving isomers with subtle structural differences.[4]

Comparative Performance of High-Polarity GC Columns

The following table summarizes the performance characteristics of commonly used high-polarity GC columns for the separation of unsaturated and branched-chain fatty acid isomers, with inferred applicability to this compound.

Column Type (Stationary Phase)Key Features & StrengthsWeaknessesIdeal Applications
Highly Polar Cyanopropyl (e.g., HP-88, SP-2560, CP-Sil 88)- Excellent selectivity for geometric (cis/trans) isomers. [5][6][7]- High resolving power for positional isomers of unsaturated FAMEs.[8]- Good thermal stability.- Can exhibit column bleed at higher temperatures, though modern columns have improved this.[8]- Detailed analysis of complex FAME mixtures.- Baseline separation of E/Z isomers of this compound.- Research applications requiring high-resolution isomer separation.
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)- Good general-purpose polar column.[3][9]- Robust and widely used for FAME analysis.[4]- Lower cost compared to some highly specialized columns.- Limited ability to separate cis/trans isomers. [7]- Lower maximum operating temperature compared to cyanopropyl phases.[5]- Routine analysis of total fatty acid profiles where isomer separation is not critical.- Quality control applications.- Analysis of less complex fatty acid mixtures.
Chiral Cyclodextrin Derivatives (e.g., Astec CHIRALDEX®, Supelco DEX™)- Specifically designed for the separation of enantiomers. [10][11]- Can separate a wide range of chiral compounds.[12]- More specialized and may not provide optimal separation of geometric isomers.- Can be more expensive.- Chiral analysis of this compound (if applicable).- Enantiomeric purity determination in pharmaceutical and flavor applications.
Experimental Protocol: GC-FID Separation of this compound Methyl Esters

This protocol outlines a robust method for the derivatization and subsequent GC-FID analysis of this compound.

1. Sample Preparation and Derivatization (Esterification to FAMEs):

  • Rationale: Esterification of the carboxylic acid group to a methyl ester increases the volatility of the analyte, making it amenable to GC analysis and improving chromatographic peak shape.[3]

  • Procedure:

    • To 100 µL of the sample (e.g., in a suitable organic solvent), add 200 µL of a 14% Boron Trifluoride (BF₃) in methanol solution.

    • Securely cap the vial and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of deionized water.

    • Vortex thoroughly for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

2. GC-FID Instrumentation and Conditions:

  • Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250°C

    • Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 120°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Detector (FID):

    • Temperature: 260°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Liquid Chromatography (LC): An Alternative Approach

While GC is the dominant technique, Liquid Chromatography (LC), particularly coupled with mass spectrometry (LC-MS), offers the advantage of analyzing fatty acids in their native form without derivatization.[13] However, separating short-chain and isomeric fatty acids by LC presents its own set of challenges, primarily related to retention on conventional reversed-phase columns.[14]

Comparative Performance of LC Columns
Column Type (Stationary Phase)Key Features & StrengthsWeaknessesIdeal Applications
Reversed-Phase C18 - Strong retention for non-polar and moderately polar compounds. [15][16]- Wide availability and robustness.- Poor retention for very polar analytes like underivatized SCFAs. [17]- Generally unable to separate geometric or positional isomers of fatty acids without specialized conditions or derivatization.[13]- Analysis of derivatized fatty acids.- Separation of longer-chain fatty acids.
Reversed-Phase C8 - Less hydrophobic than C18, leading to shorter retention times for non-polar compounds.[18]- Can be beneficial for optimizing analysis time.[15]- Even less retention for polar SCFAs than C18.[18]- Fast analysis of moderately polar compounds.- When strong retention on C18 is not required.
Hydrophilic Interaction Liquid Chromatography (HILIC) - Specifically designed for the retention and separation of polar and hydrophilic compounds. [19][20]- Orthogonal selectivity to reversed-phase.- Can be less robust than reversed-phase columns.[21]- Mobile phase preparation and column equilibration can be more complex.- Analysis of underivatized this compound and other SCFAs.- Metabolomics studies involving a wide range of polarities.
Chiral LC Columns - Enable the separation of enantiomers. [22]- Highly specific and not suitable for general-purpose separations.- Enantioselective analysis of chiral fatty acids.
Experimental Protocol: HILIC-MS for Underivatized this compound

This protocol provides a starting point for the development of a HILIC-MS method for the direct analysis of this compound.

1. Sample Preparation:

  • Rationale: Simple protein precipitation and dilution are often sufficient for the analysis of SCFAs in biological fluids when using HILIC.

  • Procedure:

    • To 100 µL of sample (e.g., plasma, serum), add 400 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS Instrumentation and Conditions:

  • Column: SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient to 50% B

    • 15-17 min: Hold at 50% B

    • 17.1-25 min: Return to 95% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS Detection: Electrospray Ionization (ESI) in negative ion mode. Monitor the deprotonated molecule [M-H]⁻.

Visualizing the Workflow

GC Analysis Workflow

GC_Workflow Sample Sample containing This compound Derivatization Derivatization to FAME (BF3/Methanol) Sample->Derivatization GC_Injection GC Injection (Split Mode) Derivatization->GC_Injection GC_Column High-Polarity Column (e.g., HP-88) GC_Injection->GC_Column Separation Isomer Separation (E/Z isomers) GC_Column->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for the GC-FID analysis of this compound.

LC Analysis Workflow

LC_Workflow Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation LC_Injection HILIC-MS Injection Protein_Precipitation->LC_Injection HILIC_Column HILIC Column (e.g., ZIC-HILIC) LC_Injection->HILIC_Column Separation Polar Compound Separation HILIC_Column->Separation MS_Detection MS Detection (Negative ESI) Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the HILIC-MS analysis of this compound.

Conclusion and Recommendations

For the comprehensive separation of this compound and its geometric isomers, Gas Chromatography with a highly polar cyanopropyl-based capillary column (e.g., HP-88, SP-2560) is the recommended methodology. This approach provides the necessary selectivity to resolve the E/Z isomers, which is crucial for accurate quantification and characterization. Derivatization to FAMEs is an essential step to ensure good chromatographic performance.

For applications where derivatization is to be avoided or for the analysis of the underivatized acid in complex biological matrices, HILIC-MS presents a viable, albeit more challenging, alternative. This technique is particularly suited for retaining and separating highly polar compounds.

The selection of the optimal column and methodology will ultimately depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. The protocols and comparative data presented in this guide provide a strong foundation for developing and validating a robust analytical method for this compound.

References

A Senior Application Scientist's Guide to the Accurate and Precise Analysis of 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of specific organic molecules is paramount. This guide provides an in-depth comparison of analytical methodologies for 4-Methylhex-3-enoic acid, a branched-chain unsaturated fatty acid.[1][2][3] We will delve into the nuances of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering insights into their accuracy, precision, and practical application. This guide is designed to not only present data but also to elucidate the scientific rationale behind methodological choices, ensuring a trustworthy and authoritative resource.

Introduction to this compound and the Imperative of Accurate Analysis

This compound (C7H12O2) is a branched-chain unsaturated fatty acid that has been identified in various natural sources and is of interest in fields such as flavor chemistry and metabolic research.[4] Its unique structure, featuring a methyl group and a double bond, presents specific analytical challenges that necessitate carefully validated methods to ensure data integrity.[1][3] Accurate and precise measurement is critical for understanding its biological roles, potential as a biomarker, and for quality control in various applications.

Comparative Analysis of Leading Analytical Methodologies

The two most prevalent techniques for the analysis of fatty acids and other volatile organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is contingent on several factors including the analyte's properties, the sample matrix, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6][7] For fatty acids like this compound, derivatization is often required to increase their volatility and thermal stability, typically by converting them into fatty acid methyl esters (FAMEs).[8][9]

Principle of Operation: In GC-MS, the sample is vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a heated capillary column, where separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for both identification and quantification.

Strengths for this compound Analysis:

  • High Resolution and Selectivity: GC offers excellent separation of complex mixtures, which is crucial for distinguishing isomers of fatty acids.[5]

  • High Sensitivity: Mass spectrometric detection, particularly in selected ion monitoring (SIM) mode, provides very low limits of detection.[7]

  • Structural Information: The mass spectra generated provide valuable structural information, aiding in the confident identification of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For organic acids, reversed-phase HPLC with a C18 column is a common approach.[11][12][13]

Principle of Operation: A liquid sample is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column. The components of the sample are separated based on their affinity for the stationary phase versus the mobile phase. Detection is typically achieved using a UV detector, as organic acids absorb UV light at low wavelengths (around 210 nm).[11][13]

Strengths for this compound Analysis:

  • No Derivatization Required: HPLC can often analyze free fatty acids directly, simplifying sample preparation.[14]

  • Suitable for Less Volatile Compounds: While this compound is reasonably volatile, HPLC is advantageous for analyzing a wider range of fatty acids, including larger, less volatile ones, in the same run.

  • Robustness: HPLC methods are generally robust and can be readily automated for high-throughput analysis.

Performance Comparison: GC-MS vs. HPLC

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of short to medium-chain fatty acids. It is important to note that specific performance will vary depending on the exact instrumentation, column, and experimental conditions. The data presented here is a synthesis of values reported for similar analytes, as a comprehensive validation study specifically for this compound is not extensively documented in the available literature.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Rationale and Causality
Linearity (r²) > 0.999[9]> 0.99[15]Both techniques exhibit excellent linearity over a defined concentration range, which is fundamental for accurate quantification. The high correlation coefficient indicates a strong linear relationship between the analyte concentration and the instrument response.
Limit of Detection (LOD) 0.2 - 1 µg/mL[9]0.03 - 3.5 µg/mL[15]GC-MS, especially with SIM mode, generally offers lower LODs due to the high sensitivity of the mass spectrometer. HPLC's LOD is dependent on the chromophore of the analyte; for fatty acids, UV detection at low wavelengths is required.
Limit of Quantification (LOQ) 0.6 - 2 µg/mL[9]0.1 - 11 µg/mL[15]The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. Similar to the LOD, GC-MS often provides lower LOQs.
Accuracy (% Recovery) 85 - 115%82 - 110%[15]Accuracy, assessed by spike and recovery experiments, should be within an acceptable range to ensure the measured value is close to the true value. Both methods can achieve high accuracy with proper optimization.
Precision (%RSD) < 15%< 10%Precision, measured as the relative standard deviation of replicate measurements, reflects the method's reproducibility. Both techniques can achieve high precision, with HPLC sometimes showing slightly better repeatability for underivatized samples due to the elimination of the derivatization step.
Sample Preparation Derivatization to FAMEs usually required[8][9]Often direct injection of sample extract[14]The need for derivatization in GC-MS adds a step to the workflow, which can be a source of variability. The simpler sample preparation for HPLC can be advantageous in terms of time and potential for error.

Experimental Protocols: A Step-by-Step Guide

The following section provides a detailed, step-by-step methodology for a validated GC-MS method for the quantification of this compound. This protocol is a composite based on established methods for similar branched-chain fatty acids.[5][16]

GC-MS Method for this compound Analysis

This protocol outlines the key steps from sample preparation to data analysis.

1. Sample Preparation and Lipid Extraction:

  • Objective: To isolate the lipid fraction containing this compound from the sample matrix.
  • Procedure:
  • Homogenize the sample (e.g., tissue, cell culture, food).
  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform:methanol).
  • Evaporate the organic solvent under a stream of nitrogen to obtain the dried lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Objective: To convert the fatty acids into their more volatile and thermally stable methyl esters for GC analysis.
  • Procedure:
  • To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.
  • Cap the vial tightly and heat at 60°C for 1 hour.
  • After cooling, add 1 mL of hexane and 0.5 mL of water.
  • Vortex and centrifuge to separate the layers.
  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the this compound methyl ester.
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.
  • GC Conditions:
  • Column: A polar capillary column (e.g., DB-225ms) is recommended for good separation of fatty acid isomers.[16]
  • Injector Temperature: 250°C
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 50 to 350.
  • For higher sensitivity: Use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound methyl ester.

4. Data Analysis and Quantification:

  • Objective: To determine the concentration of this compound in the original sample.
  • Procedure:
  • Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum.
  • Generate a calibration curve using a series of known concentrations of a this compound analytical standard.
  • Quantify the analyte in the sample by comparing its peak area to the calibration curve. The use of an internal standard (e.g., a fatty acid not present in the sample) is highly recommended to correct for variations in sample preparation and injection.[17]

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical frameworks, the following diagrams are provided in Graphviz DOT language.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Lipid Extraction (Folch) Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: GC-MS analytical workflow for this compound.

Analytical Method Validation cluster_performance Performance Characteristics Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion: Selecting the Optimal Method

Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with its own set of advantages.

  • GC-MS is the recommended technique when high sensitivity and confident identification are paramount, especially in complex matrices where isomeric separation is crucial. The necessity of derivatization is a manageable trade-off for the superior performance in these aspects.

  • HPLC is a viable alternative , particularly in quality control settings where high throughput and simplified sample preparation are priorities, and when the required sensitivity is within the capabilities of UV detection.

Ultimately, the choice of method should be guided by a thorough evaluation of the specific analytical needs, available instrumentation, and the required level of data quality. The validation of the chosen method according to established guidelines, such as those from the International Council for Harmonisation (ICH), is a non-negotiable step to ensure the generation of accurate, precise, and reliable data.[2][3][18]

References

A Spectroscopic Showdown: Unmasking Synthetic vs. Natural 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the world of flavor chemistry and natural product analysis, the origin of a molecule is paramount. 4-Methylhex-3-enoic acid, a volatile organic compound with a characteristic sweaty, fruity aroma, is a key component in the flavor profile of several natural products, most notably the yuzu fruit (Citrus junos)[1]. Its synthetic counterpart, produced through various organic chemistry routes, is also utilized in the flavor and fragrance industry. For regulatory, quality control, and research purposes, distinguishing between the natural and synthetic forms of this molecule is a critical task.

This guide provides a comprehensive spectroscopic comparison of synthetic versus natural this compound. We will delve into standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and explore why these methods alone may be insufficient for a definitive origin assignment. The discussion will then pivot to the definitive techniques of Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation–Nuclear Magnetic Resonance (SNIF-NMR), which serve as the gold standard for authenticity testing[2][3][4].

The Spectroscopic Fingerprint: A Tale of Two Origins

From a purely structural standpoint, natural and synthetic this compound are identical. They share the same molecular formula (C₇H₁₂O₂), molecular weight (128.17 g/mol ), and connectivity of atoms[5][6]. Consequently, their fundamental spectroscopic properties are expected to be indistinguishable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. For a molecule like (E)-4-Methylhex-3-enoic acid, the NMR spectra are expected to be identical regardless of its origin.

Synthetic (E)-4-Methylhex-3-enoic Acid:

Below is a summary of the expected ¹H and ¹³C NMR chemical shifts for synthetic (E)-4-Methylhex-3-enoic acid, compiled from typical spectroscopic data.

Table 1: Predicted ¹H and ¹³C NMR Data for Synthetic (E)-4-Methylhex-3-enoic Acid

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
H-2~2.4t2H-CH₂-COOH
H-3~5.4t1H=CH-
H-5~2.1q2H-CH₂-CH₃
H-6~1.0t3H-CH₃
4-CH₃~1.7s3H=C-CH₃
COOH~11.5br s1H-COOH
¹³C NMR Chemical Shift (ppm) Assignment
C-1~178COOH
C-2~35-CH₂-COOH
C-3~120=CH-
C-4~138=C(CH₃)-
C-5~22-CH₂-CH₃
C-6~13-CH₃
4-CH₃~16=C-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Natural (E)-4-Methylhex-3-enoic Acid:

To date, there is a lack of published, isolated ¹H and ¹³C NMR data for this compound obtained from a natural source. This is primarily due to the challenges of isolating this specific compound in sufficient purity from a complex natural matrix for detailed NMR analysis. However, based on the principles of chemical structure, it is scientifically sound to predict that its NMR spectra would be identical to that of its synthetic counterpart.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. In Gas Chromatography-Mass Spectrometry (GC-MS), this technique is powerfully coupled with chromatographic separation.

Synthetic (E)-4-Methylhex-3-enoic Acid:

The electron ionization (EI) mass spectrum of synthetic this compound is characterized by a molecular ion peak (M⁺) at m/z 128, along with a series of fragment ions.

Natural (E)-4-Methylhex-3-enoic Acid:

Studies on the volatile components of yuzu (Citrus junos) have successfully identified (E)-4-Methylhex-3-enoic acid using GC-MS[1]. The mass spectrum obtained from the natural extract is consistent with the reference spectrum of the synthetic standard, showing the same molecular ion and fragmentation pattern.

Table 2: Key Mass Spectral Fragments for (E)-4-Methylhex-3-enoic Acid

m/z Proposed Fragment Origin
128[M]⁺Molecular Ion
113[M - CH₃]⁺Loss of a methyl group
99[M - C₂H₅]⁺Loss of an ethyl group
71[C₄H₇O]⁺McLafferty rearrangement fragment
60[C₂H₄O₂]⁺Acetic acid fragment

The comparison of mass spectra between synthetic and natural samples via GC-MS is a valuable tool for identification but does not provide a basis for distinguishing their origins.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C=C and C-H stretches. As with NMR and MS, no significant differences are expected between the natural and synthetic forms.

The Decisive Factor: Isotopic Analysis

Given that standard spectroscopic techniques are insufficient for determining the origin of this compound, more advanced methods are required. The key lies in the subtle variations in isotopic abundances.

Isotope Ratio Mass Spectrometry (IRMS)

The atoms that make up organic molecules exist as a mixture of stable isotopes (e.g., ¹²C and ¹³C, ¹H and ²H). The ratio of these isotopes in a given compound is influenced by the source of the starting materials and the processes they have undergone[3][4].

  • Natural this compound: In plants, the carbon is derived from atmospheric CO₂ via photosynthesis. This process exhibits a slight preference for the lighter ¹²C isotope, resulting in a characteristic ¹³C/¹²C ratio in plant-derived compounds.

  • Synthetic this compound: The starting materials for synthetic this compound are typically derived from petrochemicals. These fossil fuels have a different isotopic signature compared to modern atmospheric CO₂, which is reflected in the final synthetic product.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique that can precisely measure the ¹³C/¹²C ratio of individual compounds in a mixture. By comparing the δ¹³C value of a sample of this compound to a database of authentic natural and synthetic standards, its origin can be definitively determined[4][7].

Site-Specific Natural Isotope Fractionation–Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is another sophisticated technique that measures the site-specific distribution of isotopes (primarily deuterium, ²H) within a molecule[2][8][9]. The isotopic distribution at different positions in a molecule is not uniform and is highly dependent on the biosynthetic or synthetic pathway. This provides a detailed "isotopic fingerprint" that can be used to authenticate the origin of a compound[2][10][11]. While IRMS provides a bulk isotopic ratio, SNIF-NMR offers a more detailed, position-specific isotopic profile, making it an exceptionally powerful tool for detecting adulteration and verifying natural origin[2].

Experimental Protocols

Synthesis of (E)-4-Methylhex-3-enoic Acid

A common synthetic route to (E)-4-methyl-3-hexenoic acid involves the Wittig reaction or a variation thereof, followed by hydrolysis. Below is a conceptual protocol.

Step 1: Synthesis of the Phosphonium Ylide

  • Triphenylphosphine is reacted with an appropriate ethyl halide (e.g., ethyl bromoacetate) in a suitable solvent like toluene to form the corresponding phosphonium salt.

  • The phosphonium salt is then treated with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous solvent (e.g., THF) to generate the ylide.

Step 2: Wittig Reaction

  • The ylide is reacted with 2-pentanone in an anhydrous solvent at low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched, and the crude product (ethyl (E)-4-methylhex-3-enoate) is extracted.

Step 3: Hydrolysis

  • The crude ester is hydrolyzed using a base (e.g., NaOH or KOH) in an aqueous alcohol solution.

  • The reaction mixture is heated to reflux until the hydrolysis is complete.

  • The mixture is cooled, and the alcohol is removed under reduced pressure.

  • The aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The (E)-4-methylhex-3-enoic acid is then extracted, dried, and purified.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Hydrolysis Triphenylphosphine Triphenylphosphine Phosphonium salt Phosphonium salt Triphenylphosphine->Phosphonium salt Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Phosphonium salt Ylide Ylide Phosphonium salt->Ylide Strong base Strong base Strong base->Ylide Crude ester Crude ester Ylide->Crude ester Wittig Reaction 2-Pentanone 2-Pentanone 2-Pentanone->Crude ester Final Product (E)-4-Methylhex-3-enoic acid Crude ester->Final Product Hydrolysis Base (NaOH) Base (NaOH) Base (NaOH)->Final Product Acid (HCl) Acid (HCl) Acid (HCl)->Final Product

Caption: Synthetic workflow for (E)-4-Methylhex-3-enoic acid.

Extraction and GC-MS Analysis of Natural this compound from Yuzu

Step 1: Sample Preparation

  • Fresh yuzu peels are collected and minced.

  • The minced peels are subjected to hydrodistillation or solvent extraction to obtain the essential oil.

Step 2: GC-MS Analysis

  • The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane).

  • An internal standard may be added for quantification.

  • The sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or HP-5ms).

  • The oven temperature is programmed to separate the volatile components.

  • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 40-400).

Step 3: Data Analysis

  • The resulting chromatogram is analyzed to identify the peaks corresponding to the volatile compounds.

  • The mass spectrum of the peak of interest is compared with a reference library (e.g., NIST/Wiley) and with the spectrum of a synthetic standard to confirm the identity of this compound.

Diagram of GC-MS Analysis Workflow

GCMS_Workflow Yuzu Peels Yuzu Peels Extraction Extraction Yuzu Peels->Extraction Essential Oil Essential Oil Extraction->Essential Oil GC-MS Injection GC-MS Injection Essential Oil->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Compound Identification Compound Identification Data Analysis->Compound Identification

Caption: Workflow for GC-MS analysis of natural this compound.

Isotope Ratio Mass Spectrometry (IRMS) Workflow

Step 1: Sample Preparation

  • The sample containing this compound (either a pure standard or a natural extract) is prepared.

  • For complex mixtures, the compound of interest is separated using gas chromatography (GC).

Step 2: Combustion

  • As the compound elutes from the GC column, it is passed through a combustion reactor, which converts the organic carbon into CO₂ gas.

Step 3: Isotope Ratio Measurement

  • The CO₂ gas is introduced into the ion source of the mass spectrometer.

  • The mass spectrometer separates the isotopes based on their mass-to-charge ratio (m/z 44 for ¹²CO₂ and m/z 45 for ¹³CO₂) and measures their relative abundances.

Step 4: Data Analysis

  • The measured isotope ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to an international standard.

  • The δ¹³C value is then compared to reference values for authentic natural and synthetic compounds to determine the origin.

Diagram of IRMS Analysis Workflow

IRMS_Workflow Sample Injection (GC) Sample Injection (GC) Combustion Reactor Combustion Reactor Sample Injection (GC)->Combustion Reactor Compound Elution IRMS IRMS Combustion Reactor->IRMS CO₂ Gas Data Output (δ¹³C) Data Output (δ¹³C) IRMS->Data Output (δ¹³C) Isotope Ratio

Caption: Conceptual workflow for GC-C-IRMS analysis.

Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylhex-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methylhex-3-enoic acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring the safety of laboratory personnel and the integrity of our shared environment.

Core Hazard Assessment and Physicochemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and hazards is essential. This compound is an unsaturated carboxylic acid that requires careful management due to its hazardous characteristics.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a significant irritant.[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H318: Causes serious eye damage.[3][4]

  • H335: May cause respiratory irritation.[3][4]

The causality is clear: direct contact can lead to chemical burns to the eyes and skin, and inhalation of vapors can irritate the respiratory tract. Therefore, all waste streams containing this acid must be treated as hazardous.[5]

PropertyValueSource
IUPAC Name (E)-4-methylhex-3-enoic acidPubChem[3]
CAS Number 55665-79-7Sigma-Aldrich[6]
Molecular Formula C₇H₁₂O₂PubChem[3][7]
Molecular Weight 128.17 g/mol PubChem[3][7]
Boiling Point 118°C (at 12 Torr)ChemicalBook[8]
Key Hazards Serious Eye Damage, Skin Irritation, Respiratory IrritationPubChem[3]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory during handling and disposal.

  • Engineering Controls: Always handle the chemical and its waste in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE): A standard ensemble of PPE is required to prevent contact.

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[9]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

Step-by-Step Waste Collection and Segregation Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[5][10] Never dispose of this chemical down the drain or in the regular trash. [9][11]

Step 1: Select an Appropriate Waste Container

The choice of container is critical to prevent leaks and reactions.

  • Material: Use only designated hazardous waste containers made of compatible materials such as borosilicate glass or high-density polyethylene (HDPE).[12] Avoid metal containers, as acids can cause corrosion over time.[1]

  • Condition: Ensure the container is in good condition, free of cracks, and has a tightly sealing lid.[11]

Step 2: Properly Label the Waste Container

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.[10]

  • Initial Labeling: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Content Declaration: Clearly write the full chemical name, "this compound," and list any other constituents in the waste stream.[13] Note the approximate concentrations.

  • Hazard Identification: Mark the appropriate hazard classes on the label (e.g., "Corrosive," "Irritant").[13]

Step 3: Segregate the Waste Stream

Chemical incompatibility is a major source of laboratory incidents. Proper segregation is non-negotiable.

  • Designated Waste Stream: this compound waste should be collected in a container specifically designated for "Non-Halogenated Organic Acid Waste."

  • Incompatibilities: Keep this acid waste stream strictly segregated from:

    • Bases (e.g., sodium hydroxide, amines) to prevent violent neutralization reactions.

    • Oxidizers (e.g., nitric acid, peroxides).

    • Cyanides, azides, and hypochlorites, which can react with acids to produce highly toxic gases.[12][13]

  • Physical Separation: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[5][11]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Volume Limits: Do not exceed the maximum allowable volume for an SAA (typically 55 gallons).[5][10]

  • Container Management: Keep the waste container closed at all times except when adding waste.[11][12] Do not fill containers beyond 90% capacity to allow for vapor expansion.[12]

Disposal of Contaminated Materials

Any materials that come into contact with this compound must be managed as hazardous waste.[5][11]

  • Solid Waste: Contaminated PPE (gloves, bench paper) and spill cleanup materials should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Empty Containers: An empty container that held the pure chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5][13] The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface or remove the original label, and the container may be disposed of in the appropriate glass or plastic recycling bin.[5][13]

Final Disposal Workflow

The ultimate disposal of the accumulated waste is managed exclusively by trained EHS professionals or a licensed contractor. The following workflow illustrates the decision-making process from generation to disposal.

DisposalWorkflow start Start: Experiment Generates This compound Waste container Step 1: Select Compatible Waste Container (Glass or HDPE) start->container labeling Step 2: Attach & Complete Hazardous Waste Label container->labeling segregate Step 3: Segregate as 'Organic Acid Waste' labeling->segregate incompatible Incompatible Wastes (Bases, Oxidizers, etc.) segregate->incompatible store Step 4: Store in Secondary Containment within SAA segregate->store Store Separately full Container Full or Accumulation Time Limit Reached? store->full full->store No pickup Arrange Waste Pickup with EHS/Licensed Vendor full->pickup Yes end_proc End: Waste Removed for Proper Disposal pickup->end_proc

References

A Researcher's Guide to Handling 4-Methylhex-3-enoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling novel or reactive compounds like 4-Methylhex-3-enoic acid (CAS No. 55665-79-7) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans, ensuring both your safety and the validity of your experimental outcomes.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is classified with the "Danger" signal word for a reason. According to the Globally Harmonized System (GHS), it poses the following primary hazards:

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1]

These classifications dictate a clear and non-negotiable need for a multi-layered PPE strategy. The acidic nature of the carboxyl group, combined with its organic structure, means it can readily interact with biological tissues, causing chemical burns and irritation upon contact. The potential for aerosolization or vapor generation, especially if heated or agitated, introduces an inhalation risk that must also be mitigated. Therefore, our PPE selection is not merely a checklist but a carefully designed barrier system to prevent all routes of exposure.

Core PPE Requirements for this compound

A risk assessment is the foundational step for any laboratory procedure.[2] Before handling this compound, a thorough assessment of the planned experiment—considering the quantities used, the potential for splashing or aerosolization, and the duration of handling—must be conducted to determine the precise level of PPE required.[2] The following table outlines the minimum and enhanced PPE for handling this compound.

PPE CategoryMinimum Requirement (Small quantities, controlled environment)Enhanced Protection (Larger quantities, splash/aerosol risk)Rationale for Protection
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.[2]Chemical splash goggles and a full-face shield.[2]Protects against accidental splashes that can cause serious, irreversible eye damage (H318). A face shield provides a secondary barrier for the entire face.
Hand Protection Nitrile or Neoprene gloves (minimum thickness of 4-5 mil).Thicker (e.g., 8+ mil) Nitrile or Neoprene gloves, or double-gloving.[2]Prevents skin contact and irritation (H315). Nitrile and neoprene offer good resistance to a range of organic acids and chemicals. Double-gloving increases protection against potential tears or rapid permeation.
Body Protection Flame-resistant (FR) lab coat, long pants, and closed-toe shoes.Chemical-resistant apron over an FR lab coat.Protects skin and personal clothing from spills and splashes. The apron adds a layer of impervious protection for torso and legs.
Respiratory Protection Work in a certified chemical fume hood.Use of a NIOSH-approved respirator with an organic vapor cartridge may be required based on risk assessment.Prevents inhalation of vapors or aerosols that can cause respiratory tract irritation (H335). A fume hood is the primary engineering control.

The Logic of Glove Selection: A Deeper Dive

Choosing the correct glove is arguably one of the most critical decisions in this process. While latex gloves are common in labs, they are not recommended for many organic chemicals.[3] Nitrile and neoprene are superior choices for handling organic acids.[1]

  • Nitrile Gloves: Offer excellent resistance to a variety of chemicals, including weak acids, oils, and some solvents.[4][5] They are a robust and versatile option for incidental contact.

  • Neoprene Gloves: Provide good protection against a broad range of chemicals, including many acids, alcohols, and alkalis.[1]

It is crucial to understand that no glove material offers indefinite protection. Chemicals will eventually permeate through the glove material. This is defined by the breakthrough time . Always check the manufacturer's specific chemical resistance data for the gloves you are using. For prolonged work or when handling larger volumes, changing gloves frequently is a critical practice. Inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.

Procedural Guidance: Donning, Doffing, and Operational Plans

The effectiveness of PPE is contingent on its correct use. The following workflow ensures that the protective barrier remains intact throughout the experimental process.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE A 1. Conduct Risk Assessment B 2. Assemble All Required PPE A->B C 3. Verify Fume Hood Operation B->C D 4. Locate Emergency Shower & Eyewash C->D E 5. Don Lab Coat & Apron F 6. Don Respirator (if required) & Fit-Check E->F G 7. Don Eye & Face Protection F->G H 8. Wash Hands & Don Gloves G->H I 9. Perform Work in Fume Hood H->I J 10. Remove Gloves (avoiding skin contact) I->J K 11. Remove Apron & Face Shield J->K L 12. Remove Lab Coat K->L M 13. Remove Eye Protection & Respirator L->M N 14. Wash Hands Thoroughly M->N caption Figure 1: PPE Workflow for Handling this compound

Caption: Figure 1: PPE Workflow for Handling this compound

Emergency Response: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is vital to minimize harm. All laboratory personnel must be familiar with the location and operation of emergency equipment.

Emergency Protocol for Exposure to this compound

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[2]

    • Remove all contaminated clothing while flushing. Do not let modesty delay this critical step.

    • Seek immediate medical attention after the initial flush.

  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station. The first 10-15 seconds are critical to preventing serious injury.[4]

    • Flush eyes with a continuous, low-pressure stream of water for at least 15 minutes.[2][6]

    • Forcibly hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.

    • Seek immediate medical attention from an ophthalmologist.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen if you are trained to do so.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Waste Disposal: A Commitment to Safety and Compliance

Proper disposal of this compound and any contaminated materials is a critical final step. As a non-halogenated organic acid, it must be treated as hazardous chemical waste.

Disposal Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal P1 1. Designate a 'Non-Halogenated Organic Acid Waste' container. P2 2. Ensure container is made of compatible material (e.g., HDPE) and has a secure cap. P1->P2 P3 3. Collect all liquid waste containing the acid in this container. P2->P3 P4 4. Affix a 'Hazardous Waste' label. P5 5. List all constituents, including 'this compound'. P4->P5 P6 6. Store the sealed container in a designated satellite accumulation area, away from bases and oxidizers. P5->P6 P7 7. Dispose of contaminated solids (gloves, wipes) in a separate, labeled solid waste container. P8 8. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. P7->P8 caption Figure 2: Disposal Workflow for this compound Waste

Caption: Figure 2: Disposal Workflow for this compound Waste

Key Disposal Principles:

  • Segregation is Paramount: Never mix organic acid waste with bases, strong oxidizers, or halogenated organic solvents.[7] Such mixing can cause violent reactions or generate toxic gases.

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[8]

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their contents.[8][9]

  • Follow Institutional Protocols: Always adhere to the specific hazardous waste disposal procedures established by your institution's EHS department.

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Trust in these protocols is trust in a system of self-validation, where every step is a deliberate choice to mitigate risk and ensure excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.